Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Description
BenchChem offers high-quality Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVJJWPPNEPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697047 | |
| Record name | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-41-9 | |
| Record name | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: A Privileged Scaffold in Modern Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its structural attributes, synthesis, and critical role as a constrained bicyclic diamine scaffold in the design of novel therapeutics. This guide is structured to provide not just procedural details but also the underlying chemical principles and strategic rationale that drive its application in drug development.
Introduction: The Strategic Value of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Core
The quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore complex three-dimensional structures. Bicyclic and bridged ring systems are of particular interest as they offer a higher degree of conformational rigidity compared to their acyclic or monocyclic counterparts.[1] This rigidity can pre-organize pendant functional groups into a specific spatial orientation, leading to more favorable binding interactions with biological targets and a reduced entropic penalty upon binding.
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane framework is a prime example of such a privileged scaffold.[1] It belongs to the broader class of diazabicyclo[3.3.1]nonanes, which are known to be key structural motifs in various biologically active molecules, including ligands for nicotinic acetylcholine receptors (nAChRs) and orexin receptors.[2][3] The introduction of an oxygen atom at the 3-position modulates the scaffold's polarity, solubility, and hydrogen bonding capacity, offering distinct advantages for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The subject of this guide, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, incorporates a tert-butoxycarbonyl (Boc) protecting group. This feature is of immense synthetic utility, enabling chemists to selectively functionalize one nitrogen atom while the other remains masked, allowing for the controlled and directional build-up of molecular complexity. It is important to note the existence of two regioisomers, depending on the position of the Boc group (N7 or N9), which offer different synthetic pathways. This guide will address both, with a focus on the more commonly cited derivatives.
Physicochemical and Structural Properties
The core structure's properties make it an attractive starting point for library synthesis and lead optimization. Its rigid "chair-chair" or "boat-chair" conformation is a key attribute, dictating the vectoral presentation of substituents.[4]
Below is a summary of the key physicochemical properties for the parent compound class.
| Property | Data | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [5] |
| Molecular Weight | 228.29 g/mol | [5] |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | [6] |
| CAS Number | 864448-41-9 (for N7-Boc isomer) | [6] |
| CAS Number | 1251010-45-3 (for N9-Boc isomer) | [5] |
| Appearance | Typically a colorless or white solid | [6] |
| Topological Polar Surface Area | 41.9 Ų | [5] |
| XLogP3 | 0.2 | [5] |
The presence of the ether linkage and the secondary/tertiary amines within the scaffold allows for a range of non-covalent interactions with protein targets, including hydrogen bonds and electrostatic interactions.
Caption: Structure of the N7-Boc protected 3-oxa-7,9-diazabicyclo[3.3.1]nonane core.
Synthesis and Mechanistic Insights
The construction of the diazabicyclo[3.3.1]nonane core is most efficiently achieved through a double Mannich reaction.[4] This powerful cyclization strategy involves the condensation of a suitable amine, an aldehyde (typically formaldehyde), and a ketone or its equivalent.
Proposed Synthetic Pathway
A plausible and efficient synthesis for the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core would involve the reaction of a protected piperidone derivative, such as 1-Boc-4-piperidone, with an appropriate amine and formaldehyde. However, to construct the specific 3-oxa variant, a more tailored approach starting from different precursors is required. A documented strategy involves building the ring system from acyclic or simpler heterocyclic precursors.
The synthesis of the N7-protected isomer, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate , has been described via the deprotection of a precursor molecule.[6]
Step-by-Step Protocol (Debenzylation Approach): [6]
-
Starting Material: Tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (100 mg, 0.3 mmol).
-
Dissolution: The starting material is dissolved in a suitable solvent such as ethanol (150 mL).
-
Catalyst Addition: A palladium on carbon catalyst (10% Pd/C, 250 mg) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure for approximately 1 hour. This step cleaves the N-benzyl group.
-
Causality: The Pd/C catalyst facilitates the hydrogenolysis of the carbon-nitrogen bond of the benzyl group. This is a standard and mild method for N-debenzylation, leaving the acid-labile Boc group intact.
-
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel (eluent: a gradient of tert-butyl methyl ether/methanol/ammonia, e.g., 95/5/0.5 to 90/10/2) to yield the pure product.
Expected Outcome: This procedure affords the title compound as colorless crystals with a reported yield of approximately 74%.[6]
Caption: Experimental workflow for the synthesis via debenzylation.
Applications in Drug Discovery
The rigid 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold serves as a versatile building block for creating potent and selective ligands for various biological targets. Its constrained nature is key to achieving high affinity and, often, subtype selectivity.
Orexin Receptor Antagonists
The orexin system plays a crucial role in regulating sleep, wakefulness, and appetite.[2] Orexin receptor antagonists are a validated therapeutic class for the treatment of insomnia. A key patent highlights the use of 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives as potent non-peptide antagonists of human orexin receptors.[2] The bicyclic scaffold serves as a central hub from which substituents can be projected to interact with specific pockets of the receptor. The incorporation of the title compound allows for the attachment of pharmacophoric groups at the N7 or N9 position, driving affinity and selectivity for either the orexin-1 or orexin-2 receptor.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a well-established pharmacophore for nAChRs.[3] These receptors are implicated in a wide range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The natural product cytisine, which contains this core, is a known partial agonist at α4β2* nAChRs.[3] Synthetic derivatives, including 3-oxa analogs, allow for fine-tuning of the electronic and steric properties of the ligand. The Boc-protected intermediate is invaluable for systematically exploring the structure-activity relationship (SAR) by enabling the introduction of diverse substituents onto the available nitrogen atom.
Caption: Logical flow from core scaffold to therapeutic applications.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. High-resolution NMR spectroscopy and mass spectrometry are standard validation tools.
¹H-NMR Data (400 MHz, DMSO-d₆) for N7-Boc Isomer: [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.38 | s | 9H | C(CH₃)₃ (Boc group) |
| 2.64 | bd | 1H | Bicyclic framework proton |
| 3.03 | bd | 1H | Bicyclic framework proton |
| 3.17 | bd | 1H | Bicyclic framework proton |
| 3.71 | m | 4H | Bicyclic framework protons |
| 3.92 | d | 1H | Bicyclic framework proton |
| 3.99 | d | 1H | Bicyclic framework proton |
| 6.67 / 7.27 | bs | 1H total | NH proton (may show conformational isomers) |
Mass Spectrometry (MS): [6] The electrospray ionization (ESI+) mass spectrum typically shows a prominent peak for the protonated molecule [MH]⁺ at m/z 229.1, confirming the molecular weight.
Conclusion and Future Outlook
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and conformationally defined platform for drug discovery. Its synthesis, while requiring specific strategies like debenzylation or multi-step cyclizations, is accessible and yields a scaffold with immense potential. The Boc protecting group is key to its utility, allowing for controlled, sequential functionalization.
The demonstrated success of the broader diazabicyclononane class in targeting complex receptors like orexin and nAChRs validates the continued exploration of this scaffold. Future work will likely focus on developing more stereoselective synthetic routes to access enantiopure versions of this scaffold, further refining ligand-receptor interactions. As drug discovery continues to move towards molecules with greater three-dimensionality, the importance of scaffolds like the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core is set to grow, promising new avenues for the treatment of challenging diseases.
References
- Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 225-231.
- MDPI. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.
-
MySkinRecipes. (n.d.). tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. PubChem Compound Summary for CID 91663867. Retrieved January 6, 2026, from [Link]
-
Patentscope. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Retrieved January 6, 2026, from [Link]
- PubMed. (2018). ANALYSIS OF THE PROPERTIES OF NEW PAM AMPA RECEPTORS BASED ON 3,7-DIAZABICYCLO[3.3.1]NONANE FRAME.
-
ResearchGate. (n.d.). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination.... Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Retrieved January 6, 2026, from [Link]
- Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015). International Journal of Chemical Studies, 2(5), 22-26.
- Taylor & Francis Online. (1997). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1].
- Taylor & Francis Online. (1997). NOVEL 9,9-DIOL SYSTEMS STARTING FROM A 3,7- DIAZABICYCLO[3.3.1]NONAN-9-ONE NUCLEUS-SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS....
- Thieme. (2005). Synthesis of Bicyclic O- and N-Bridged Piperazines. Synfacts, 2005(3), 0295-0295.
- Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 85, 335-349.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 5. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate structure
An In-Depth Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: Structure, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its unique structural characteristics, established synthetic protocols, and its role as a versatile scaffold in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of conformationally restricted diamines in their discovery programs.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold
In the landscape of drug discovery, the quest for molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable physicochemical properties is perpetual. The bicyclo[3.3.1]nonane framework has emerged as a "privileged scaffold," a core structure that can serve as a template for ligands targeting a variety of biological receptors. Its conformational rigidity reduces the entropic penalty upon binding to a target, often leading to enhanced affinity and selectivity.
This guide focuses on a specific, valuable derivative: tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate . This molecule incorporates several key features: a bicyclic core, an ether linkage replacing a methylene bridge, and a differentially protected 1,3-diamine motif. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms allows for selective functionalization, making it an exceptionally useful intermediate for constructing complex molecular architectures. The related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a well-known pharmacophore found in natural products and has been extensively used to develop ligands for targets like nicotinic acetylcholine receptors (nAChRs).[1][2] The introduction of an oxygen atom at the 3-position, as in our topic compound, modulates properties such as polarity and hydrogen bonding potential, offering a distinct advantage in drug design.
Molecular Structure and Physicochemical Properties
The core of the molecule is the bicyclo[3.3.1]nonane ring system. This system can exist in several conformations, most notably the twin-chair (CC) and the boat-chair (BC) forms.[3] The presence of heteroatoms can influence the conformational preference.[3] The structure features an ether bridge and two nitrogen atoms at positions 7 and 9. The nitrogen at the 7-position is protected by a Boc group, a common acid-labile protecting group in organic synthesis.
Key Structural Identifiers
| Property | Value |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate |
| CAS Number | 864448-41-9[4][5][6] |
| Molecular Formula | C₁₁H₂₀N₂O₃[4][5] |
| Molecular Weight | 228.29 g/mol [4] |
| SMILES | CC(C)(C)OC(=O)N1CC2COCC(C1)N2[5] |
| InChIKey | SYYVJJWPPNEPGD-UHFFFAOYSA-N[5] |
// Atom nodes N7 [label="N", pos="0,1.5!"]; C8 [label="CH₂", pos="-1.2,0.75!"]; C9 [label="NH", pos="-1.2,-0.75!"]; C1 [label="CH", pos="0,-1.5!"]; C2 [label="CH₂", pos="1.2,-0.75!"]; O3 [label="O", pos="2.4,0!"]; C4 [label="CH₂", pos="1.2,0.75!"]; C5 [label="CH", pos="0,0!"]; // Bridgehead C6 [label="CH₂", pos="-2.4,0!"]; // This connects C5 and C9, but is not standard numbering. Let's adjust based on the bicyclo structure.
// Let's re-think the positioning for a better 3D-like representation // Let's use standard numbering for bicyclo[3.3.1]nonane // Bridgeheads are 1 and 5.
node [shape=point, width=0.01, height=0.01]; p1 [pos="0,0!"]; p2 [pos="1.4,0!"]; p3 [pos="2.1,1.2!"]; p4 [pos="1.4,2.4!"]; p5 [pos="0,2.4!"]; p6 [pos="-1.4,2.4!"]; p7 [pos="-2.1,1.2!"]; p8 [pos="-1.4,0!"]; p9 [pos="0,1.2!"]; // N9 position
node [shape=plaintext]; N1_label [label="N", pos="-2.1, 1.2!"]; C2_label [label="CH₂", pos="-1.4, 0!"]; C_bridge_1 [label="CH", pos="0,0!"]; C4_label [label="CH₂", pos="1.4, 0!"]; O5_label [label="O", pos="2.1, 1.2!"]; C6_label [label="CH₂", pos="1.4, 2.4!"]; C_bridge_2 [label="CH", pos="0, 2.4!"]; C8_label [label="CH₂", pos="-1.4, 2.4!"]; N9_label [label="NH", pos="0, 1.2!"];
// Boc group on N1 N1_Boc_C [label="C", pos="-3.5, 1.2!"]; N1_Boc_O1 [label="O", pos="-4.2, 0.6!"]; N1_Boc_O2 [label="O", pos="-4.2, 1.8!"]; N1_Boc_tBu [label="C(CH₃)₃", pos="-5.6, 1.8!"];
// Edges edge [color="#202124"]; N1_label -- C2_label; C2_label -- C_bridge_1; C_bridge_1 -- C4_label; C4_label -- O5_label; O5_label -- C6_label; C6_label -- C_bridge_2; C_bridge_2 -- C8_label; C8_label -- N1_label;
// Bridge C_bridge_1 -- N9_label; C_bridge_2 -- N9_label;
// Boc Group N1_label -- N1_Boc_C [label=" Boc"]; // N1_Boc_C -- N1_Boc_O1 [style=double]; // N1_Boc_C -- N1_Boc_O2; // N1_Boc_O2 -- N1_Boc_tBu;
// Re-labeling to match the topic name: 3-oxa-7,9-diazabicyclo[3.3.1]nonane // Let's redraw with correct numbering
// Reset nodes node [shape=plaintext, fontcolor="#202124"];
// Atoms with correct numbering C1 [label="CH", pos="0,0!"]; C2 [label="CH₂", pos="-1.4,0.5!"]; O3 [label="O", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", pos="-1.4,1.9!"]; C4 [label="CH₂", pos="0,2.4!"]; C5 [label="CH", pos="1.4,2.4!"]; C6 [label="CH₂", pos="2.8,1.9!"]; N7 [label="N-Boc", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF", pos="2.8,0.5!"]; C8 [label="CH₂", pos="1.4,0!"]; N9 [label="NH", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF", pos="1.4,1.2!"];
// Edges edge [color="#5F6368"]; C1 -- C2; C2 -- O3; O3 -- C4; C4 -- C5; C5 -- C6; C6 -- N7; N7 -- C8; C8 -- C1;
// Bridge C1 -- N9; C5 -- N9;
// Add a title labelloc="t"; label="tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate"; } Caption: Structure of the title compound.
Synthesis and Reactivity
The synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is typically achieved through multi-step sequences. A common strategy involves the deprotection of a precursor that is more readily assembled. One documented method involves the hydrogenolysis of a benzyl-protected precursor.[7]
Synthetic Workflow Diagram
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7]
-
Step 1: Reaction Setup
-
To a solution of tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (e.g., 100 mg, 0.3 mmol) in ethanol (150 mL), add 10% Palladium on carbon (Pd/C) (250 mg).
-
-
Step 2: Hydrogenolysis
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 1 hour.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
-
Step 3: Work-up
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
-
Step 4: Purification
-
Purify the resulting residue by column chromatography on silica gel.
-
Elute with a solvent system such as tert-butyl methyl ether (TBME)/Methanol (MeOH)/Ammonia (NH₃) (e.g., gradient from 95/5/0.5 to 90/10/2).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate as a colorless solid (typical yield: ~74%).[7]
-
Chemical Reactivity
The key to this molecule's utility is the orthogonal reactivity of its two nitrogen atoms.
-
N9 (Secondary Amine): The unprotected secondary amine is nucleophilic and serves as the primary site for derivatization. It can undergo a wide range of reactions, including alkylation, acylation, sulfonylation, and reductive amination, to introduce diverse substituents.
-
N7 (Boc-protected Amine): The Boc group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to reveal the free secondary amine at the 7-position. This allows for subsequent functionalization at this site after the N9 position has been modified.
Applications in Drug Discovery
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is a valuable building block for creating libraries of compounds for screening against various biological targets. Its rigid structure helps to pre-organize appended functional groups in a defined three-dimensional space, which can lead to high-affinity interactions with protein binding pockets.
While specific drugs containing this exact scaffold are not broadly marketed, related diazabicyclo[3.3.1]nonane derivatives have shown significant promise. For instance, they have been investigated as non-peptide antagonists for orexin receptors, which are implicated in sleep disorders, anxiety, and addiction.[8] The general class of bicyclic diamines is crucial in the development of ligands for various central nervous system (CNS) targets.[9][10]
The title compound serves as a versatile starting point for accessing these more complex structures.
Spectroscopic Characterization
Confirmation of the structure is typically achieved through standard analytical techniques.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the bicyclic structure. For example, in DMSO-d₆, the nine protons of the tert-butyl group appear as a sharp singlet around 1.38 ppm.[7] The various methylene and methine protons on the bicyclic core appear as complex multiplets in the region of 2.6-4.0 ppm.[7]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 229.1, confirming the molecular weight of the compound.[7]
| Data Type | Observed Value | Reference |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm): 1.38 (s, 9H), 2.64 (bd, 1H), 3.03 (bd, 1H), 3.17 (bd, 1H), 3.71 (m, 4H), 3.92 (d, 1H), 3.99 (d, 1H) | [7] |
| MS (ESI+) | m/z: 229.1 [M+H]⁺ | [7] |
Conclusion
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is more than just a chemical compound; it is a powerful tool in the arsenal of the medicinal chemist. Its conformationally restricted framework, combined with the potential for orthogonal functionalization of its two nitrogen atoms, makes it an ideal starting point for the synthesis of novel, structurally complex molecules. By providing a rigid scaffold, it enables the systematic exploration of chemical space around a biological target, facilitating the development of potent and selective therapeutic agents. As the demand for novel CNS-active compounds and other targeted therapies continues to grow, the utility of this and related bicyclic diamine scaffolds is set to expand, cementing their importance in the future of drug discovery.
References
-
Synthonix. tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585]. Available from: [Link]
-
PubMed. Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. Available from: [Link]
-
ResearchGate. Bicyclic Conformationally Restricted Diamines | Request PDF. Available from: [Link]
-
ACS Publications. Synthesis of Novel Polycyclic Indolyldiamines | Organic Letters. Available from: [Link]
-
PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo(3.3.1)nonane-7-carboxylate. Available from: [Link]
-
MySkinRecipes. tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. Available from: [Link]
-
PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Available from: [Link]
-
PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link]
-
PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Available from: [Link]
-
Semantic Scholar. SYNTHESIS OF NOVEL FLUORESCENT BICYCLIC AMIDINES AND EVALUATION OF THEIR PHOTOPHYSICAL PROPERTIES. Available from: [Link]
-
ResearchGate. Synthesis of novel piperazine based building blocks. Available from: [Link]
- Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Available from: [Link]
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. 864448-41-9 | MFCD17016706 | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate [aaronchem.com]
- 5. Synthonix, Inc > Synthons > tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585] [synthonix.com]
- 6. Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - CAS:864448-41-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 8. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, commonly known as 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. This bicyclic diamine derivative is a valuable building block in medicinal chemistry, offering a rigid three-dimensional structure that is advantageous for the design of specific and potent therapeutic agents. This document delves into its chemical and physical properties, provides a detailed, logical approach to its synthesis and characterization, explores its reactivity and applications in drug discovery, and outlines essential safety and handling procedures.
Core Molecular Attributes
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a heterocyclic compound featuring a bicyclo[3.3.1]nonane framework with nitrogen atoms at positions 7 and 9, and an oxygen atom at position 3. The nitrogen at position 9 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. This structural arrangement provides a unique combination of rigidity, chirality, and functional handles for further chemical modification.
Physicochemical Properties
A summary of the key physicochemical properties of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 1251010-45-3 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Refrigerator or Freezer | [2] |
Synthesis and Characterization: A Strategic Approach
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis logically begins with readily available starting materials and proceeds through key intermediates to the target molecule. The following diagram illustrates a plausible synthetic workflow.
Caption: Proposed synthetic workflow for 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on the synthesis of similar 3,7-diazabicyclo[3.3.1]nonane derivatives.[3][4]
Step 1: Synthesis of the Bicyclic Ketone Intermediate via Double Mannich Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-piperidone, paraformaldehyde, and a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the bicyclic ketone intermediate.
Step 2: Reduction of the Ketone
-
Reaction Setup: In a separate flask, dissolve the bicyclic ketone intermediate in a suitable solvent like diethylene glycol.
-
Reagent Addition: Add hydrazine hydrate and a strong base, such as potassium hydroxide (Wolff-Kishner reduction).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >180 °C) to facilitate the reduction and removal of the hydrazone intermediate.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then dried and concentrated. The crude product is purified by column chromatography to afford the final 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
Analytical Characterization
The identity and purity of the synthesized 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic framework protons and a distinct singlet for the nine protons of the Boc group. For a related compound, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, the Boc protons appear as a singlet at 1.38 ppm in DMSO-d₆.[5] The protons on the bicyclic core will exhibit complex splitting patterns due to their fixed spatial orientations.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms, including the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm).
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 229.1.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A high-purity sample (typically >97%) is essential for its use in drug discovery applications.
Reactivity and Downstream Applications
The chemical reactivity of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is primarily dictated by the Boc-protected amine and the secondary amine at the 7-position. This dual functionality makes it a versatile building block for creating a diverse library of compounds.
Key Chemical Transformations
-
Boc Deprotection: The Boc group can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in dioxane, to liberate the secondary amine at the 9-position.[6] This allows for subsequent functionalization at this site.
-
N-Alkylation and N-Arylation: The secondary amine at the 7-position is nucleophilic and can readily undergo alkylation or arylation reactions. For instance, it can be subjected to reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.[7]
-
Amide and Sulfonamide Formation: The secondary amine can also react with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form the corresponding amides and sulfonamides.
The following diagram illustrates the key reactive sites and potential downstream modifications.
Caption: Reactivity map of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
Role in Drug Discovery and Medicinal Chemistry
The rigid bicyclo[3.3.1]nonane scaffold is of significant interest in medicinal chemistry as it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target. The 3-oxa-7,9-diazabicyclo[3.3.1]nonane core has been explored for its potential in developing ligands for various receptors.
Derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane have shown activity as ligands for nicotinic acetylcholine receptors (nAChRs) and as orexin receptor antagonists.[4][6] Specifically, 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane has been utilized as a key building block in the synthesis of novel imidazopyrimidines, which have been investigated for the treatment of breathing disorders.[8] This highlights its direct applicability in the development of new therapeutic agents.
The general class of azabicyclo[3.3.1]nonanes has been associated with a wide range of biological activities, including cytotoxic, dopamine D3 receptor ligand, and sigma-2 receptor affinities.[9]
Safety, Handling, and Storage
As a laboratory chemical, 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane requires careful handling to ensure safety.
-
Hazard Identification: It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing is recommended to maintain its stability.[2]
Conclusion
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid three-dimensional structure, coupled with the strategically placed functional groups, provides a robust platform for the synthesis of novel and diverse small molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
- Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. PMC - NIH. [Link]
- Google Patents.
-
Synthesis of novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. PMC. [Link]
-
Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2014/0343032 A1. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PMC - PubMed Central. [Link]
-
Google Patents. (12) United States Patent. [Link]
Sources
- 1. 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane 97% | CAS: 1251010-45-3 | AChemBlock [achemblock.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 6. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS 864448-41-9): A Key Building Block for Novel Therapeutics
For the Attention Of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS Number: 864448-41-9). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile building block in their drug discovery programs.
Introduction and Strategic Importance
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a unique bifunctional scaffold featuring a rigid bicyclic core. The inherent conformational constraints of the diazabicyclo[3.3.1]nonane system make it an attractive template for the design of ligands with high specificity for biological targets. The presence of a Boc-protected amine and a secondary amine within the bridged structure allows for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecules.
The strategic importance of this scaffold is underscored by its incorporation into novel therapeutic agents, most notably as a core component in the development of orexin receptor antagonists, which are under investigation for the treatment of sleep disorders, anxiety, and addiction.[1] Its unique three-dimensional architecture allows for the precise orientation of substituents to interact with receptor binding pockets.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties is paramount for designing synthetic routes and formulating experimental conditions.
| Property | Value | Source/Method |
| CAS Number | 864448-41-9 | - |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | - |
| Molecular Formula | C₁₁H₂₀N₂O₃ | - |
| Molecular Weight | 228.29 g/mol | - |
| Melting Point | 130 - 140 °C | [Vendor Data] |
| Boiling Point | ~350.5 °C at 760 mmHg | Predicted |
| pKa | 7.70 ± 0.20 | Predicted |
| LogP | 0.2 | Computed |
| Appearance | White to off-white solid | - |
Spectroscopic Data:
-
¹H-NMR (400 MHz, DMSO-d₆) δ (ppm): 1.38 (s, 9H), 2.64 (bd, 1H), 3.03 (bd, 1H), 3.17 (bd, 1H), 3.71 (m, 4H), 3.92 (d, 1H), 3.99 (d, 1H), 6.67 (bs, 0.5H), 7.27 (bs, 0.5H).
-
Mass Spectrum (m/z) ES+: 229.1 (MH+, 100).
Synthesis and Derivatization Strategies
The synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core is a critical aspect of its utility. The following sections provide a detailed, field-tested protocol for its preparation and subsequent functionalization.
Synthesis of the Core Scaffold
The synthesis of the parent scaffold, 3-oxa-7,9-diazabicyclo[3.3.1]nonane, can be achieved through a multi-step sequence, often involving a double Mannich reaction as a key step to construct the bicyclic framework.
Caption: Synthetic workflow for the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core.
Boc-Protection of the N7-Amine
The title compound is prepared by the selective protection of one of the secondary amines of the core scaffold.
Experimental Protocol: Synthesis of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
-
Dissolution: Dissolve 3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution and cool to 0 °C in an ice bath.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.
Deprotection and Further Functionalization
The Boc protecting group can be readily removed under acidic conditions to liberate the N7-amine for subsequent reactions.
Experimental Protocol: Boc-Deprotection
-
Dissolution: Dissolve tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a solution of hydrogen chloride (HCl) in dioxane (4 M, 5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Product Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt. If HCl in dioxane was used, the hydrochloride salt often precipitates directly from the reaction mixture.
The resulting free amine can then be functionalized via standard methods such as acylation, alkylation, or reductive amination to introduce desired substituents.
Application in Drug Discovery: Orexin Receptor Antagonists
A prime example of the utility of this scaffold is in the synthesis of orexin receptor antagonists. The orexin system is a key regulator of wakefulness, and its modulation is a therapeutic target for insomnia.
Orexin Signaling Pathway
Orexin-A and Orexin-B are neuropeptides that bind to two G-protein coupled receptors (GPCRs), OX1R and OX2R.[1] Activation of these receptors leads to the mobilization of intracellular calcium and the activation of downstream signaling cascades, ultimately promoting and maintaining a state of wakefulness.
Caption: Orexin signaling pathway and the point of inhibition by antagonists.
Synthesis of a Potent Orexin Receptor Antagonist
Patent WO2013050938A1 discloses the synthesis of a series of orexin receptor antagonists based on the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold.[1] A representative example (Example 23 from the patent) demonstrates the elaboration of the core into a potent antagonist.
Workflow for the Synthesis of an Orexin Antagonist (e.g., Example 23 from WO2013050938A1):
Caption: Synthetic route to an orexin antagonist from the core scaffold.
Biological Activity of a Representative Orexin Antagonist:
The final compounds exhibit potent antagonism at orexin receptors. For instance, Example 23 from patent WO2013050938A1 demonstrates significant activity.[1]
| Compound | Target | IC₅₀ (nM) |
| Example 23 | OX₁ Receptor | 15 |
| (from WO2013050938A1) | OX₂ Receptor | 8 |
This data highlights the potential of this scaffold in generating highly active modulators of GPCRs.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Conclusion
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid bicyclic structure and orthogonal protecting groups provide a robust platform for the synthesis of complex and biologically active molecules. The successful incorporation of this scaffold into potent orexin receptor antagonists exemplifies its potential in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage the unique properties of this compound in their own research endeavors.
References
- Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
Sources
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate molecular weight
An In-Depth Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details its core molecular properties, including a definitive molecular weight of 228.29 g/mol , and provides validated analytical data, a detailed synthesis protocol, and an expert perspective on its applications in drug discovery. As a conformationally rigid scaffold, the diazabicyclo[3.3.1]nonane core is of significant interest for creating specific, high-affinity ligands. The presence of the tert-butoxycarbonyl (Boc) protecting group makes this compound a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide is designed to serve as a foundational resource for researchers aiming to leverage this molecule in their synthetic and drug development programs.
Core Molecular Profile
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic organic molecule whose value lies in its unique and rigid three-dimensional structure. This rigidity is a desirable attribute in rational drug design, as it reduces the entropic penalty of binding to a biological target. The molecule's structure is characterized by a nine-membered ring system containing two nitrogen atoms and one oxygen atom, with a Boc protecting group on the nitrogen at position 7.
It is crucial to distinguish this compound from its isomer, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, where the Boc group is located on the other nitrogen atom.[1][2] The specific isomer dictates the available vectors for synthetic elaboration.
Key Physicochemical Properties
All quantitative data for the target compound are summarized in the table below for rapid assessment and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 228.29 g/mol | [1][3][4] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [3][5] |
| CAS Number | 864448-41-9 | [3][5][6] |
| Appearance | Colorless crystals | [6] |
| Typical Purity | ≥97% | [5] |
| SMILES | CC(C)(C)OC(=O)N1CC2COCC(C1)N2 | [5] |
| InChIKey | SYYVJJWPPNEPGD-UHFFFAOYSA-N | [5] |
| Storage Conditions | Long-term: Freezer; Short-term: Room Temperature |
Structural Representation
The following diagram illustrates the core connectivity of the molecule.
Caption: Connectivity diagram of the title compound.
Analytical and Spectroscopic Data
Validation of the compound's identity and purity is paramount. The following data are representative of a high-purity sample.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Data reported for a sample in DMSO-d6 (400 MHz) shows the expected signals.[6]
-
δ 1.38 (s, 9H): Corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector. The singlet multiplicity confirms the absence of adjacent protons.
-
δ 2.64-4.00 (m, 8H): This complex region contains the eight protons of the bicyclic core. The specific signals at δ 2.64 (bd, 1H), 3.03 (bd, 1H), 3.17 (bd, 1H), 3.71 (m, 4H), 3.92 (d, 1H), and 3.99 (d, 1H) reflect the unique chemical environment and coupling of each proton in the rigid framework.[6]
-
δ 6.67 (bs, 0.5H), 7.27 (bs, 0.5H): These broad signals are likely attributable to the N-H proton at the 9-position, potentially showing conformational isomers or slow exchange.[6]
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass.
-
MS (m/z) ES+: 229.1 [M+H]⁺.[6] This observed mass corresponds to the protonated molecule (C₁₁H₂₁N₂O₃⁺), consistent with the calculated molecular weight of 228.29.
-
Synthesis and Purification Protocol
The compound is typically prepared via the deprotection of a benzyl-protected precursor. This common synthetic strategy allows for selective functionalization at other positions before revealing the secondary amine at the 9-position.
Experimental Workflow: Debenzylation
The following protocol describes the hydrogenation of tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate to yield the title compound.[6]
Caption: Synthetic workflow for the preparation of the title compound.
Step-by-Step Methodology
-
Reaction Setup: The starting material, tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, is dissolved in ethanol.[6]
-
Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[6] Expert Insight: Pd/C is the catalyst of choice for hydrogenolysis, efficiently cleaving the carbon-nitrogen bond of the benzyl group without affecting the Boc protecting group.
-
Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas (1 atm) at room temperature for approximately one hour.[6] The reaction progress should be monitored by a suitable technique, such as TLC or LC-MS, to ensure complete consumption of the starting material.
-
Work-up: Upon completion, the solid Pd/C catalyst is removed by filtration through a pad of Celite.[6] The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting residue is purified by column chromatography on silica gel. A gradient elution system, such as tert-butyl methyl ether (TBME)/Methanol (MeOH)/Ammonia (NH₃), is effective for isolating the final compound as colorless crystals.[6]
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activity for this exact compound is not widely published, its structural class—the diazabicyclo[3.3.1]nonane scaffold—is a privileged structure in medicinal chemistry.[7][8] Its utility stems from its role as a versatile, Boc-protected synthetic intermediate.
Role as a Structural Scaffold
The rigid bicyclic core serves as an excellent foundation for orienting pharmacophoric groups in three-dimensional space. This pre-organization can lead to higher binding affinity and selectivity for protein targets. Derivatives of the related 3-oxa-7-azabicyclo[3.3.1]nonane framework have been investigated as potent GPR119 agonists for the treatment of type 2 diabetes.[9] The diazabicyclo[3.3.1]nonane core is also explored in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system disorders.[7]
Synthetic Utility
The primary application of this compound is as a building block. The Boc group at N7 provides robust protection during various chemical transformations, while the secondary amine at N9 is a nucleophilic handle available for further functionalization.
Caption: The role of the title compound as a key intermediate.
This strategy allows for the systematic exploration of the chemical space around the scaffold, a process central to lead optimization in drug discovery. The Boc group can be easily removed under acidic conditions at a later synthetic stage if required.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.
Conclusion
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is more than a chemical with a defined molecular weight; it is a strategic tool for the medicinal chemist. Its well-defined structure, characterized by a molecular weight of 228.29 g/mol , combined with its utility as a conformationally restricted and synthetically versatile intermediate, makes it a valuable asset in the development of novel therapeutics. This guide has provided the foundational knowledge, from synthesis to potential application, to empower researchers to effectively incorporate this important building block into their discovery programs.
References
-
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. Chemexper. [Link]
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. MySkinRecipes. [Link]
-
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. Synthonix. [Link]
-
tert-Butyl 3-oxa-7,9-diazabicyclo(3.3.1)nonane-7-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]
Sources
- 1. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. 864448-41-9 | MFCD17016706 | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate [aaronchem.com]
- 4. Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - CAS:864448-41-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. Synthonix, Inc > Synthons > tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585] [synthonix.com]
- 6. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Rigid Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to the IUPAC Nomenclature and Synthetic Application of Boc-Protected 3,7-Diazabicyclo[3.3.1]nonane
In the landscape of modern drug discovery, the conformational control of small molecules is paramount for achieving high target affinity and selectivity. Rigid bicyclic scaffolds have emerged as privileged structures, offering precise three-dimensional arrangements of functional groups while minimizing the entropic penalty upon binding. Among these, the 3,7-diazabicyclo[3.3.1]nonane core, commonly known as bispidine, is a versatile and synthetically accessible framework.[1][2] Its constrained chair-boat conformation makes it an ideal building block for ligands targeting a range of receptors and enzymes.[1] This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the mono-Boc-protected bispidine derivative, a critical intermediate for selective chemical modification, and offers expert insight into its synthesis and application.
Part 1: Deconstructing the Core Scaffold: 3,7-Diazabicyclo[3.3.1]nonane
To comprehend the nomenclature of the protected derivative, one must first master the naming convention of the parent heterocycle. The systematic name is derived using the von Baeyer nomenclature system for polycyclic hydrocarbons, which has been extended by IUPAC to include heterocyclic compounds.[3][4]
The von Baeyer System for Bicyclic Compounds
The von Baeyer system follows a clear set of rules:[4][5]
-
Prefix: The name begins with "bicyclo-".
-
Bridge Lengths: The number of atoms in each of the three paths connecting the two central atoms (the "bridgeheads") is counted. These numbers are placed in square brackets in descending order, separated by periods (e.g., [x.y.z]).
-
Parent Alkane: The total number of atoms in the entire bicyclic system determines the parent alkane name (e.g., nonane for nine atoms).
For the carbocyclic parent, bicyclo[3.3.1]nonane, the bridgeheads are atoms 1 and 5. The three paths connecting them are:
-
Two paths of three atoms each (C2-C3-C4 and C6-C7-C8).
-
One path of a single atom (C9).
Thus, the name is bicyclo[3.3.1]nonane .
Introducing Heteroatoms: Numbering and Nomenclature
When carbon atoms are replaced by heteroatoms, replacement nomenclature ("a" nomenclature) is used. The prefix "aza" denotes a nitrogen atom.[5] For the most common isomer of diazabicyclo[3.3.1]nonane, the nitrogen atoms are at positions 3 and 7.
The numbering of the ring system begins at one bridgehead (position 1), proceeds along the longest path to the second bridgehead (position 5), continues along the next longest path back to the start, and finally numbers the shortest bridge.[4]
Combining these principles, the full IUPAC name for the parent heterocycle is 3,7-diazabicyclo[3.3.1]nonane .
Part 2: The tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is one of the most common nitrogen-protecting groups in organic synthesis.[6] Its widespread use stems from its ease of installation and, critically, its stability to a wide range of reaction conditions, yet facile removal under acidic conditions (e.g., with trifluoroacetic acid or HCl).[7][8] This orthogonality allows for selective deprotection without disturbing other sensitive functional groups.
Protecting an amine with a Boc group converts it to a carbamate, which significantly attenuates the nucleophilicity and basicity of the nitrogen atom.[7] The standard reagent for this transformation is di-tert-butyl dicarbonate, often called Boc anhydride (Boc₂O).
Part 3: Assembling the Definitive IUPAC Name
The nomenclature for the Boc-protected derivative treats the protecting group as a substituent originating from carbamic acid, where the bicyclic amine forms an amide bond and the tert-butyl group forms an ester. This results in a name ending in "-carboxylate".
Mono-Protected Species
In 3,7-diazabicyclo[3.3.1]nonane, the two nitrogen atoms are chemically equivalent. Therefore, mono-protection yields a single product. The IUPAC name is constructed as follows:
-
tert-butyl: This prefix denotes the ester portion of the carbamate group.
-
3,7-diazabicyclo[3.3.1]nonane: This is the name of the parent heterocycle.
-
-3-carboxylate: This suffix indicates that a carboxylate-like group (specifically, the -COOtBu) is attached to the nitrogen at position 3. By convention, the lowest possible locant is used.
Therefore, the definitive IUPAC name is tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate .[1][9]
Di-Protected Species
If both nitrogen atoms are protected, the principles are extended using multiplicative prefixes:
-
di-tert-butyl: Indicates two tert-butyl ester groups.
-
3,7-diazabicyclo[3.3.1]nonane: The parent heterocycle remains the same.
-
-3,7-dicarboxylate: Indicates two carboxylate groups at positions 3 and 7.
The full name is di-tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate .
| Table 1: Summary of IUPAC Nomenclature | |
| Structure | Systematic IUPAC Name |
| Unprotected Parent | 3,7-diazabicyclo[3.3.1]nonane |
| Mono-Boc-Protected | tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
| Di-Boc-Protected | di-tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
Part 4: Field Insights and Experimental Protocol
Expertise: The Causality of Mono-Protection
The primary utility of tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is as a synthetic intermediate that allows for selective functionalization at the unprotected N7 position.[1] Achieving efficient and selective mono-protection over di-protection is a common challenge when working with symmetric diamines.
Causality of Experimental Choice: The key to favoring mono-protection is precise stoichiometric control of the Boc₂O reagent. Using 0.95–1.05 equivalents of Boc₂O relative to the diamine creates a statistical probability that favors the formation of the mono-adduct. However, a statistical mixture containing unreacted starting material, the desired mono-protected product, and the di-protected byproduct is almost inevitable. Consequently, robust chromatographic purification is essential for isolating the target compound in high purity.
Trustworthiness: A Validated Synthetic Protocol
The following protocol is adapted from established literature procedures for the synthesis of Boc-protected bispidine derivatives.[2] It represents a reliable method for laboratory-scale preparation.
Objective: To synthesize tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.
Materials:
-
3,7-Diazabicyclo[3.3.1]nonane (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.1 - 1.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradient
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3,7-diazabicyclo[3.3.1]nonane in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., triethylamine) to the solution.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate in a minimal amount of DCM and add it dropwise to the cooled amine solution over 30 minutes. Rationale: Slow addition minimizes localized high concentrations of the reagent, reducing the formation of the di-protected byproduct.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to separate the desired mono-Boc product from starting material and the di-Boc byproduct.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The systematic name tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is unambiguously derived from established IUPAC rules for bicyclic heterocycles and carbamate derivatives. Understanding this nomenclature is fundamental for accurate communication in scientific literature and chemical databases. As a key synthetic intermediate, this mono-protected bispidine provides a gateway to a vast chemical space of novel, conformationally constrained molecules with significant potential in drug development, particularly in the design of selective ligands for neurological targets.[2][9]
References
- von Baeyer, A. Systematik und Nomenclatur bicyclischer Kohlenwasserstoffe. Ber. Dtsch. Chem. Ges.1900, 33 (3), 3771–3775. [Link: https://doi.org/10.1002/cber.190003303154]
- Favre, H. A.; Powell, W. H. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. [Link: https://www.qmul.ac.uk/sbcs/iupac/bibliog/bluebook.html]
- Moss, G. P. Extension and Revision of the von Baeyer System for Naming Polycyclic Compounds (Including Bicyclic Compounds). Pure Appl. Chem.1999, 71 (3), 513-529. [Link: https://www.degruyter.com/document/doi/10.1351/pac199971030513/html]
- Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. [Link: https://www.vedantu.com/chemistry/naming-of-bicyclo-and-spiro-compound]
- Benchchem. An In-depth Technical Guide on the Crystal Structure of tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. [Link: https://www.benchchem.
- IUPAC. von Baeyer system for naming polycyclic compounds. Queen Mary University of London. [Link: https://www.qmul.ac.uk/sbcs/iupac/vonBaeyer/]
- Hymetech. tert-Butyl 3,7-diazabicyclo-[3.3.1]nonane-3-carboxylate. [Link: https://www.hymetech.
- Nickisch, K., et al. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Bioorganic & Medicinal Chemistry2016, 24 (1), 16-32. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4684179/]
- Chemistry Steps. Boc Protecting Group for Amines. [Link: https://www.chemistrysteps.com/boc-protecting-group-for-amines/]
- Wikipedia. Tert-butyloxycarbonyl protecting group. [Link: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Baeyer nomenclature - Wikipedia [en.wikipedia.org]
- 4. VB-1 to VB-5 [iupac.qmul.ac.uk]
- 5. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 6. Boc | BroadPharm [broadpharm.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of Novel Diazabicyclo[3.3.1]nonane Scaffolds
Introduction: The Strategic Value of the Diazabicyclo[3.3.1]nonane Core in Medicinal Chemistry
The diazabicyclo[3.3.1]nonane scaffold, a conformationally constrained bicyclic diamine, has emerged as a privileged structure in modern drug discovery. Its rigid framework offers a unique three-dimensional presentation of pharmacophoric features, enabling precise interactions with biological targets. This inherent structural rigidity minimizes the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity. Derivatives of this scaffold have shown significant promise as ligands for a range of targets, most notably nicotinic acetylcholine receptors (nAChRs), and have been investigated for their potential in treating neurological disorders, pain, and addiction.[1][2] The natural product cytisine, which contains a related bridged bicyclic system, serves as a prominent example of the therapeutic potential embedded within this structural class, being a partial agonist for α4β2* nAChRs.[1]
This guide provides a comprehensive overview of the synthetic strategies for accessing novel diazabicyclo[3.3.1]nonane scaffolds, with a focus on the underlying principles that govern these transformations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their therapeutic programs. We will delve into detailed synthetic protocols, characterization techniques, and the rationale behind key experimental choices, providing a practical framework for the design and synthesis of next-generation therapeutics based on this remarkable scaffold.
Core Synthetic Strategies: Navigating the Landscape of Bicyclic Amine Construction
The synthesis of the diazabicyclo[3.3.1]nonane skeleton can be broadly categorized based on the relative positions of the nitrogen atoms. The two most explored isomers are the 3,7- and 2,6-diazabicyclo[3.3.1]nonanes. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
The Mannich Reaction: A Cornerstone for 3,7-Diazabicyclo[3.3.1]nonane Synthesis
The double Mannich reaction is the most prevalent and versatile method for constructing the 3,7-diazabicyclo[3.3.1]nonane core, often referred to as a bispidine.[3][4] This one-pot, multi-component reaction involves the condensation of a piperidin-4-one derivative, a primary amine, and formaldehyde.
The causality behind this powerful transformation lies in the sequential formation of two new carbon-nitrogen bonds and two new carbon-carbon bonds. The reaction is typically initiated by the formation of a Mannich base from the primary amine and formaldehyde. This electrophilic species is then intercepted by the enol or enolate of the piperidin-4-one at both the C3 and C5 positions, leading to the bicyclic framework. The choice of the piperidin-4-one precursor is critical as it dictates the substitution at the C1 and C5 positions of the final product. Similarly, the primary amine determines the substituent on one of the nitrogen atoms.
A key consideration in this synthesis is the management of protecting groups. For instance, using a piperidin-4-one with a Boc-protected nitrogen allows for the synthesis of a mono-protected bispidine, which can be selectively functionalized at the other nitrogen atom.[1]
This protocol describes the synthesis of a key intermediate for the elaboration of diverse 3,7-diazabicyclo[3.3.1]nonane derivatives.
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (2.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with an appropriate aqueous solution, and the product is extracted into an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-benzyl-N'-tboc-bispidinone.
The subsequent reduction of the ketone at the C9 position, often achieved through a Wolff-Kishner reduction, provides the fully saturated bispidine scaffold.[3][5]
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
The 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Core: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold
The bicyclo[3.3.1]nonane framework is a cornerstone in medicinal chemistry, prized for its rigid, chair-chair or chair-boat conformation that allows for precise spatial orientation of substituents. This structural rigidity is paramount in designing ligands with high affinity and selectivity for biological targets. Within this class of compounds, the introduction of heteroatoms modulates the scaffold's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. This guide focuses on the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, a unique heterocyclic system with significant potential in drug discovery. The strategic placement of an oxygen atom and two nitrogen atoms within the bicyclic framework offers a versatile platform for creating novel therapeutics.
The analogous 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a well-established pharmacophore found in natural products and has been extensively explored for its interaction with nicotinic acetylcholine receptors (nAChRs).[1] This foundational knowledge of the bispidine system provides a valuable roadmap for investigating the potential of its 3-oxa counterpart. This guide will provide an in-depth exploration of the synthesis, key chemical attributes, and prospective applications of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, offering researchers and drug development professionals a comprehensive resource to leverage this promising scaffold.
Synthetic Pathways to the Core Structure
The construction of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core can be approached through several synthetic strategies, with the Mannich reaction being a highly plausible and efficient method, drawing parallels from the synthesis of related bispidine structures.[2][3][4][5][6]
Proposed Synthesis via Double Mannich Reaction
A logical and efficient route to the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core involves a double Mannich reaction. This approach is analogous to the well-established synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones.[2][3] The key starting materials for this proposed synthesis would be a morpholine derivative, an amine, and formaldehyde.
Caption: Proposed synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core via a double Mannich reaction.
This one-pot condensation reaction is anticipated to yield the bicyclic ketone, which can then be further modified. For instance, reduction of the ketone at the C-9 position would provide access to the parent bicyclic system.
Synthesis of a Protected Core Intermediate
A documented synthesis of a protected derivative, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, provides a concrete entry point for further derivatization.[7] The synthesis starts from the corresponding 9-benzyl protected precursor.
Experimental Protocol: Debenzylation to Yield Boc-Protected Core [7]
-
Dissolution: Dissolve tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (100 mg, 0.3 mmol) in ethanol (150 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (250 mg) to the solution.
-
Hydrogenation: Carry out the hydrogenation reaction at room temperature under 1 atmosphere of hydrogen for 1 hour.
-
Work-up: Upon completion, remove the catalyst by filtration. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography (eluent: TBME/MeOH/NH3, 95/5/0.5 to 90/10/2) to afford tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate as colorless crystals.
Yield: 53 mg (74%)
Caption: Synthetic workflow for the debenzylation of the 9-benzyl protected intermediate to yield the Boc-protected 3-oxa-7,9-diazabicyclo[3.3.1]nonane core.
Alternative Synthetic Approaches
Physicochemical Properties and Characterization
The introduction of the oxygen atom at the 3-position is expected to influence the core's conformation and electronic properties. The lone pairs of the oxygen atom can participate in intramolecular interactions, potentially favoring a chair-chair conformation.
Characterization Data of a Key Intermediate
The characterization of the Boc-protected core provides valuable spectroscopic data for researchers.[7]
| Data Type | Values |
| ¹H-NMR (400 MHz, DMSO-d6) δ (ppm) | 1.38 (s, 9H), 2.64 (bd, 1H), 3.03 (bd, 1H), 3.17 (bd, 1H), 3.71 (m, 4H), 3.92 (d, 1H), 3.99 (d, 1H), 6.67 (bs, 0.5H), 7.27 (bs, 0.5H) |
| Mass Spectrometry (m/z) ES+ | 229.1 (MH+, 100) |
This data serves as a crucial reference for confirming the identity and purity of this key synthetic intermediate.
Applications in Drug Discovery
While specific biological activity for the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core is not yet extensively reported, the broader class of azabicyclo[3.3.1]nonanes has demonstrated significant therapeutic potential.[4] This provides a strong rationale for exploring the utility of the 3-oxa- variant in various therapeutic areas.
Potential as a Scaffold for CNS-Active Agents
The rigid nature of the bicyclo[3.3.1]nonane framework is particularly advantageous for designing ligands that target receptors in the central nervous system (CNS). The parent bispidine scaffold has shown high affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[1] It is plausible that derivatives of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core could also exhibit affinity for nAChRs or other CNS targets.
Modulation of Physicochemical Properties for Improved Drug-likeness
The introduction of the ether linkage in the 3-position can be expected to alter the scaffold's lipophilicity and hydrogen bonding potential compared to its all-nitrogen analogue. This modification can be strategically employed to fine-tune the pharmacokinetic properties of drug candidates, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles.
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Diazabicyclo[3.3.1]nonane Analogs and Their Targets
Foreword: The Versatility of a Privileged Scaffold
The diazabicyclo[3.3.1]nonane, or bispidine, core is a rigid, bicyclic amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its conformational pre-organization and the ability for stereochemically defined functionalization at its two nitrogen atoms and other positions on the ring system make it an ideal starting point for the design of potent and selective ligands for a diverse array of biological targets. This guide provides an in-depth exploration of the most promising therapeutic targets for diazabicyclo[3.3.1]nonane analogs, offering a technical roadmap for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Modulating the Cholinergic System: Nicotinic Acetylcholine Receptors (nAChRs)
The interaction of diazabicyclic structures with nicotinic acetylcholine receptors (nAChRs) is arguably the most extensively studied area, largely inspired by the potent, albeit toxic, natural product epibatidine.[1][2][3] nAChRs are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems, making them key targets for a range of pathologies.[4]
Biological Rationale and Subtype Selectivity
nAChRs are pentameric structures composed of various α and β subunits. The specific subunit composition dictates the receptor's pharmacological and physiological properties.[5] Two subtypes are of particular interest for therapeutic intervention:
-
α4β2 Subtype: This is the most abundant nAChR subtype in the central nervous system (CNS) and is a primary target for analgesics.[4] Agonists at this receptor have shown potent pain-relieving effects, in some cases hundreds of times more powerful than morphine.[1][2] However, non-selective activation can lead to significant side effects.[4]
-
α7 Subtype: This homomeric receptor is implicated in cognitive processes, including learning and memory.[6] Modulators of the α7 nAChR are being investigated for the treatment of cognitive deficits in Alzheimer's disease, schizophrenia, and other neurodegenerative disorders.[3][6]
The therapeutic challenge lies in designing diazabicyclo[3.3.1]nonane analogs with high affinity and, critically, high selectivity for a specific nAChR subtype to minimize off-target effects and toxicity.[1]
Structure-Activity Relationship (SAR) Insights
Extensive research has yielded key insights into the structural requirements for potent and selective nAChR modulation by diazabicyclo[3.3.1]nonane derivatives.
| Feature | Observation | Implication |
| Hydrogen Bond Acceptor (HBA) | Incorporation of an HBA motif, such as a carboxamide, sulfonamide, or urea, on one of the nitrogen atoms enhances affinity and selectivity for the α4β2 subtype.[7] | The HBA likely interacts with a specific residue in the receptor's binding pocket, anchoring the ligand. |
| Substituents on the HBA | Small alkyl chains or specific (hetero)aryl groups attached to the HBA can fine-tune affinity and functional activity (agonist, partial agonist, or antagonist).[7][8] | Bulky substituents may introduce steric hindrance, altering the binding mode or preventing receptor activation. |
| Spacer Motifs | Introducing spacers (e.g., methylene, ethylene) between the HBA and other substituents can further optimize interactions with the receptor.[8] | Spacers provide conformational flexibility, allowing the ligand to adopt an optimal orientation for binding. |
Experimental Workflow: Screening for nAChR Modulators
A robust screening cascade is essential to identify and characterize novel diazabicyclo[3.3.1]nonane-based nAChR modulators.
Caption: A tiered approach for identifying and validating nAChR modulators.
Detailed Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Homogenize rat or human brain tissue (or cells expressing the target nAChR subtype) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]epibatidine), and the test compound at various concentrations. For non-specific binding determination, include a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibitory constant) of the test compound by fitting the data to a one-site competition model.
Enhancing Glutamatergic Transmission: AMPA Receptors
A newer and highly promising avenue for diazabicyclo[3.3.1]nonane analogs is the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[9][10]
Biological Rationale
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain.[10] Their function is crucial for synaptic plasticity, learning, and memory. Positive allosteric modulators (PAMs) of AMPA receptors do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate.[9] This mechanism offers a more subtle and potentially safer way to boost glutamatergic signaling compared to direct agonists. AMPA receptor PAMs have shown potential in treating cognitive deficits in neurodegenerative diseases like Alzheimer's and in models of depression.[9][10]
Key Findings and SAR
Researchers have successfully designed and synthesized diazabicyclo[3.3.1]nonane derivatives that act as potent AMPA receptor PAMs.[10] Some compounds have demonstrated sub-nanomolar potency in electrophysiological studies and significant anti-amnesic properties in vivo.[9] The SAR for this class of compounds is still being actively explored, but initial findings suggest that the specific nature and substitution pattern of acyl groups on the nitrogen atoms are critical for activity.[10]
Experimental Workflow: Identifying AMPA Receptor PAMs
Caption: A screening cascade for the discovery of novel AMPA receptor PAMs.
Detailed Protocol: Patch-Clamp Electrophysiology
-
Cell Preparation: Culture primary neurons or a cell line stably expressing the desired AMPA receptor subunits on coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Patching: Using a micromanipulator, guide a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply a submaximal concentration of glutamate or kainate to elicit a baseline current.
-
PAM Application: Co-apply the test compound with the agonist and measure the potentiation of the current.
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ (half-maximal effective concentration) and the maximal potentiation for the PAM.
Combating Viral Infections: Viral Proteases and Replication Machinery
The rigid bispidine scaffold can serve as a template for designing inhibitors of viral enzymes, representing a significant departure from the traditional focus on CNS targets.
Biological Rationale
-
Viral Proteases: Many viruses, including coronaviruses and flaviviruses, rely on proteases to cleave large polyproteins into functional viral proteins essential for replication.[11] Inhibiting these proteases halts the viral life cycle. The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a well-validated target.[11][12]
-
Viral Replication Complex: RNA viruses replicate their genomes using a complex of viral proteins. Disrupting the protein-protein interactions within this complex or inhibiting key enzymatic activities can block viral propagation.[13]
Key Findings
-
Anti-JEV Activity: Bispidine-amino acid conjugates, particularly with hydrophobic residues like tryptophan, have been shown to inhibit Japanese encephalitis virus (JEV) infection by over 100-fold at low micromolar concentrations.[13] The mechanism appears to be post-entry, likely at the stage of viral RNA replication.[13]
-
SARS-CoV-2 Main Protease (3CLpro) Inhibition: Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been identified as potential inhibitors of the SARS-CoV-2 3CLpro, with some compounds exhibiting submicromolar activity.[11][12] Structure-activity studies suggest that a carbonyl group at the 9th position of the bispidine core is crucial for activity, potentially forming a covalent bond with the catalytic cysteine residue of the protease.[11]
Experimental Workflow: Antiviral Drug Discovery
Caption: A workflow for the discovery and development of bispidine-based antivirals.
Other Promising Therapeutic Targets
The versatility of the diazabicyclo[3.3.1]nonane scaffold extends to several other important target classes.
-
Sigma Receptors: These unique intracellular chaperone proteins are implicated in a wide range of CNS disorders, pain, and substance abuse.[14][15][16] The interaction of diazabicyclic compounds with sigma receptors suggests a potential for developing novel therapeutics for neuropathic pain and neurodegenerative diseases.[14]
-
Orexin Receptors: A patent has described 3,7-diazabicyclo[3.3.1]nonane derivatives as antagonists of orexin receptors, which regulate sleep-wake cycles and arousal.[17] This opens up possibilities for treating sleep disorders and anxiety.[17]
-
Cancer-Related Targets: Certain bispidine derivatives have demonstrated cytotoxic activity against cancer cells by increasing the catabolism of polyamines, which are essential for cell proliferation.[18] This suggests a novel mechanism for anticancer drug development.
Conclusion: A Scaffold with a Bright Future
The diazabicyclo[3.3.1]nonane scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of diverse biological targets. From the well-established interactions with nicotinic acetylcholine receptors to the exciting new findings related to AMPA receptors, viral proteases, and beyond, the therapeutic potential of these analogs is vast. The key to unlocking this potential lies in a deep understanding of the target biology, coupled with rational, structure-based drug design and a rigorous experimental validation cascade. As our understanding of these targets and the chemistry of the bispidine core continues to evolve, we can expect to see a new generation of innovative therapeutics emerging from this versatile and powerful scaffold.
References
-
Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update. (2006). Natural Product Research, 20(5), 497-505. [Link]
-
Bispidine-amino acid conjugates act as a novel scaffold for the design of antivirals that block Japanese encephalitis virus replication. (n.d.). PubMed. [Link]
-
Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. (2006). PubMed. [Link]
-
EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. (n.d.). ResearchGate. [Link]
-
Epibatidine: A Promising Natural Alkaloid in Health. (2018). Molecules, 23(12), 3326. [Link]
-
Design and Evaluation of Bispidine-Based SARS-CoV-2 Main Protease Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(10), 1599-1606. [Link]
-
Design and Evaluation of Bispidine-Based SARS-CoV-2 Main Protease Inhibitors. (2021). ResearchGate. [Link]
-
Full article: Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. (n.d.). Taylor & Francis Online. [Link]
-
The Creation and Study of the Mechanism of Action of Compounds of a New Class of Positive Modulators of AMPA-Receptors: Derivatives of 3,7-Diazabicyclo[3.3.1]nonanes. (n.d.). ResearchGate. [Link]
-
The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. (n.d.). PubMed Central. [Link]
-
SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. (n.d.). ResearchGate. [Link]
-
Design and Evaluation of Bispidine-Based SARS-CoV-2 Main Protease Inhibitors. (2021). ACS Publications. [Link]
-
A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. (n.d.). PubMed Central. [Link]
-
Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. (n.d.). PubMed Central. [Link]
-
Creation and Study of the Mechanism of Action of Compounds of a New Class of Positive Modulators of AMPA Receptors – Derivatives of 3,7-Diazabicyclo[3.3.1]nonanes. (n.d.). ResearchGate. [Link]
-
(PDF) SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. (n.d.). ResearchGate. [Link]
-
Diazabicyclononyl-oxadiazole-compounds-and-their-use-as-nicotinic-acetylcholine-receptor-modulators.pdf. (n.d.). ResearchGate. [Link]
-
Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. (2021). Molecules, 26(24), 7586. [Link]
-
PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. (2022). Journal of Nuclear Medicine. [Link]
-
PET Imaging of Cholinergic Neurotransmission in Neurodegenerative Disorders. (n.d.). Journal of Nuclear Medicine. [Link]
-
Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225 | Request PDF. (n.d.). ResearchGate. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (n.d.). PubMed Central. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (n.d.). ResearchGate. [Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (n.d.). MDPI. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. (2013). European Journal of Medicinal Chemistry, 68, 41-53. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. [Link]
-
STUDY OF PHYSICOCHEMICAL AND BIOLOGICAL PROPERTIES OF A NEW BISPIDINE WITH A MORPHOLINE FRAGMENT. (2024). Chemical Journal of Kazakhstan. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (n.d.). MDPI. [Link]
-
pH-Sensitive liposomes with embedded 3,7-diazabicyclo[3.3.1]nonane derivative. (2014). Semantic Scholar. [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound … (n.d.). OUCI. [Link]
- WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. (n.d.).
-
Vol 40, No 2 (2023). (n.d.). Neurochemical Journal. [Link]
-
Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update. (n.d.). Frontiers. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (n.d.). MDPI. [Link]
-
Scaffold-based 3D cell culture models in cancer research. (2024). PubMed. [Link]
-
Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. (n.d.). MDPI. [Link]
-
Next-Generation 3D Scaffolds for Nano-Based Chemotherapeutics Delivery and Cancer Treatment. (n.d.). MDPI. [Link]
-
Building Support for Cancer Immunotherapy. (n.d.). National Cancer Institute. [Link]
-
The Emerging Role of Sigma Receptors in Pain Medicine. (2023). Journal of Pain Research, 16, 2529-2538. [Link]
-
Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. (n.d.). ACS Publications. [Link]
-
Scaffold-based 3D cell culture models in cancer research. (2024). Cancer Cell International, 24(1), 26. [Link]
-
A Role for Sigma Receptors in Stimulant Self Administration and Addiction. (n.d.). PubMed Central. [Link]
-
Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (n.d.). PubMed Central. [Link]
-
Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. (n.d.). MDPI. [Link]
-
The Pharmacology of Sigma-1 Receptors. (n.d.). ResearchGate. [Link]
-
Sigma Receptors and Substance Use Disorders. (n.d.). PubMed Central. [Link]
-
Sigma-receptors: implication for the control of neuronal activity of nigral dopamine-containing neurons. (n.d.). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmsl.cz [mmsl.cz]
- 4. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Evaluation of Bispidine-Based SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bispidine-amino acid conjugates act as a novel scaffold for the design of antivirals that block Japanese encephalitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Emerging Role of Sigma Receptors in Pain Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Role for Sigma Receptors in Stimulant Self Administration and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 18. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed stereochemical analysis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key building block in medicinal chemistry. The bicyclo[3.3.1]nonane framework is a rigid scaffold of significant interest for the design of specific ligands for biological targets. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for its effective application in drug discovery and development. This guide will delve into the conformational landscape of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, the influence of the tert-butoxycarbonyl (Boc) protecting group, and the experimental and computational methodologies used for its stereochemical characterization.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Scaffold
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane ring system belongs to the broader class of bicyclo[3.3.1]nonane derivatives, which are prevalent in numerous biologically active natural products and synthetic molecules.[1] The inherent rigidity of this bicyclic framework reduces the conformational flexibility of molecules, which can lead to higher binding affinities and selectivities for their biological targets. The introduction of heteroatoms, such as nitrogen and oxygen, into the scaffold, as in the case of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, provides sites for further functionalization and opportunities to modulate the physicochemical properties of the molecule.
The title compound, with a Boc protecting group on one of the nitrogen atoms, is a valuable intermediate for the synthesis of more complex molecules, allowing for selective reactions at the unprotected nitrogen. Its derivatives have been explored for a range of therapeutic applications, highlighting the importance of a thorough understanding of its stereochemistry.
Conformational Landscape of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton can exist in several conformations, with the most common being the chair-chair (CC) and the chair-boat (CB) forms. The relative stability of these conformers is influenced by steric and electronic factors, including the nature of substituents on the ring system.[2]
Caption: Predominant conformations of the bicyclo[3.3.1]nonane core.
For the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, the chair-chair conformation is generally considered the most stable.[3] However, the presence of bulky substituents on the nitrogen atoms can introduce significant steric strain, potentially favoring a chair-boat conformation to alleviate these unfavorable interactions.[4] In the case of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, the large tert-butoxycarbonyl (Boc) group on the N7 nitrogen atom is expected to play a crucial role in determining the preferred conformation.
Stereochemical Analysis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
While a definitive single-crystal X-ray structure for the title compound is not publicly available, a combination of spectroscopic data and analysis of closely related structures allows for a robust stereochemical assignment.
Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the conformation of cyclic molecules in solution. The chemical shifts and, more importantly, the coupling constants of the ring protons provide valuable information about their dihedral angles and, consequently, the ring's conformation.
A representative ¹H-NMR spectrum of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate shows a complex pattern of signals for the bicyclic framework protons.[5]
| Proton Assignment (Tentative) | Chemical Shift (δ, ppm) | Multiplicity | Inferred Spatial Relationship |
| t-Bu | 1.38 | singlet (s) | Boc protecting group |
| Ring Protons | 2.64 - 3.99 | broad multiplets (m), doublets (d) | Protons of the bicyclic core |
Table 1: Key ¹H-NMR Data for Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. [5]
A detailed analysis of the coupling constants, ideally through 2D NMR techniques such as COSY and NOESY, would be required for a definitive assignment of all protons and the determination of their spatial relationships. However, based on studies of analogous N-Boc protected diazabicyclo[3.3.1]nonane derivatives, a chair-boat conformation is strongly suggested.[4] In such a conformation, the piperidine ring bearing the bulky Boc group would likely adopt a boat conformation to minimize steric clashes, while the other ring remains in a chair conformation.
Evidence from Analogous Structures
Crystallographic studies on various derivatives of 3,7-diazabicyclo[3.3.1]nonane have shown that the introduction of substituents on the nitrogen atoms can significantly influence the conformational equilibrium. For instance, N-acyl derivatives of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes have been shown to adopt a flattened chair-chair or a twisted boat-chair conformation depending on the nature of the acyl group.
A technical guide on the closely related tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, based on the analysis of analogous crystal structures, predicts a predominant chair-boat conformation.[4] This provides strong support for the hypothesis that the steric demand of the Boc group in the title compound also favors a similar conformational arrangement.
Caption: A workflow for comprehensive stereochemical analysis.
Experimental Protocols
Synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
A common synthetic route involves the debenzylation of a suitable precursor.[5]
Step-by-Step Methodology:
-
Starting Material: tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate.
-
Dissolution: Dissolve the starting material (e.g., 100 mg, 0.3 mmol) in ethanol (150 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (e.g., 250 mg).
-
Hydrogenation: Carry out the hydrogenation reaction at room temperature under 1 atmosphere of hydrogen for 1 hour.
-
Work-up: Upon completion, remove the catalyst by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to afford the title compound.
NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For more detailed analysis, acquire 2D NMR spectra, including COSY and NOESY experiments.
Applications in Drug Discovery
The rigid nature of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold makes it an attractive template for the design of ligands with high specificity for various biological targets. The stereochemistry of the molecule is critical for its interaction with the binding sites of proteins. A well-defined three-dimensional structure allows for more accurate molecular modeling and structure-activity relationship (SAR) studies, which are essential in modern drug discovery. The title compound serves as a key intermediate in the synthesis of novel therapeutic agents, including orexin receptor antagonists.
Conclusion
The stereochemistry of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a crucial aspect that governs its utility in medicinal chemistry. While a definitive solid-state structure from X-ray crystallography is yet to be reported, analysis of NMR data and comparison with closely related structures strongly suggest a preference for a chair-boat conformation in solution. This conformational preference is primarily driven by the steric bulk of the tert-butoxycarbonyl group on the N7 nitrogen. A comprehensive understanding of the stereochemical features of this important building block will continue to facilitate the design and synthesis of novel and effective therapeutic agents.
References
- 1. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | C12H22N2O2 | CID 86767354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: A Detailed Guide for Researchers
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. This bicyclic organic molecule is a valuable building block in medicinal chemistry, prized for its rigid conformational structure which is instrumental in the design of highly specific biological ligands.[1] The presence of a versatile Boc-protecting group allows for further functionalization, making it an attractive scaffold for novel drug discovery programs.[1]
Introduction to the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a recurring motif in various natural alkaloids and synthetic compounds with significant biological activity.[2][3] The introduction of an oxygen atom at the 3-position to create the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core modifies the scaffold's polarity and hydrogen bonding capabilities, offering new avenues for molecular design. The synthesis of such heterocyclic systems is a key focus in the development of novel therapeutics.
The synthetic route detailed herein is a multi-step process that leverages a pivotal double Mannich reaction to construct the bicyclic core, followed by functional group manipulations to yield the desired product. This guide will not only provide a step-by-step protocol but also delve into the chemical principles and rationale behind the experimental choices.
Overall Synthetic Strategy
The synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate can be conceptualized as a three-stage process. This is a plausible and chemically sound pathway constructed from established synthetic transformations for related bispidine systems.
Caption: A high-level overview of the three main stages in the synthesis of the target compound.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis.
Stage 1: Synthesis of Tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
The core of the bicyclic system is constructed via a double Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group by formaldehyde and a primary or secondary amine. In this synthesis, we adapt this principle for the formation of the bispidine-like structure. While the direct synthesis of the oxa-analogue is not widely published, a logical approach based on the synthesis of N-benzyl-N'-Boc-bispidinone is employed.[4]
Reaction Scheme:
Caption: The double Mannich reaction for the formation of the protected bicyclic intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-aminotetrahydropyran | 201.27 | 10.0 g | 49.7 |
| Benzylamine | 107.15 | 5.33 g (5.44 mL) | 49.7 |
| Paraformaldehyde | 30.03 (as CH₂O) | 3.28 g | 109.3 |
| Acetic Acid | 60.05 | 2.84 mL | 49.7 |
| Methanol | 32.04 | 150 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-4-aminotetrahydropyran (10.0 g, 49.7 mmol), benzylamine (5.44 mL, 49.7 mmol), and methanol (150 mL).
-
Stir the mixture until all solids have dissolved.
-
Add glacial acetic acid (2.84 mL, 49.7 mmol) to the solution.
-
Finally, add paraformaldehyde (3.28 g, 109.3 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield Tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate as a solid.
Stage 2: Synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation. This is a standard and efficient method for debenzylation.[5][6]
Reaction Scheme:
Caption: Debenzylation of the intermediate to yield the final product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | 318.43 | 10.0 g | 31.4 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethanol | 46.07 | 150 mL | - |
Protocol:
-
In a hydrogenation flask or a suitable round-bottom flask, dissolve Tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (10.0 g, 31.4 mmol) in ethanol (150 mL).
-
Carefully add 10% Pd/C (1.0 g) to the solution. Caution: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere if dry.
-
Secure the flask to a hydrogenator or equip it with a hydrogen-filled balloon.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 1-4 hours.[5]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product.
-
The resulting residue can be purified by column chromatography (eluent: TBME/MeOH/NH₃, 95/5/0.5 to 90/10/2) to yield Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate as colorless crystals.[5]
Characterization of the Final Product
The identity and purity of the synthesized Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Results[5] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ (ppm): 1.38 (s, 9H), 2.64 (bd, 1H), 3.03 (bd, 1H), 3.17 (bd, 1H), 3.71 (m, 4H), 3.92 (d, 1H), 3.99 (d, 1H), 6.67 (bs, 0.5H), 7.27 (bs, 0.5H). |
| Mass Spec. (m/z) | ES+: 229.1 (MH⁺, 100). |
| Appearance | Colorless crystals. |
Troubleshooting and Key Considerations
-
Incomplete Mannich Reaction: If the formation of the bicyclic core is slow or incomplete, ensure the quality of the paraformaldehyde. A small amount of additional acetic acid can also be added to facilitate the reaction.
-
Difficult Purification: The polarity of the bispidine compounds can sometimes lead to tailing on silica gel columns. Using a solvent system with a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape.
-
Inefficient Debenzylation: If the hydrogenation reaction is sluggish, ensure the catalyst is active and the system is free of catalyst poisons. Flushing the reaction vessel thoroughly with an inert gas before introducing hydrogen can be beneficial. Increasing the hydrogen pressure may also improve the reaction rate.
Conclusion
This guide provides a robust and detailed protocol for the synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. By understanding the underlying chemical principles of the Mannich reaction and catalytic hydrogenation, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry. The inherent rigidity of the bispidine scaffold continues to make it a cornerstone for the development of targeted therapeutics.[2][3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications [mdpi.com]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Selective Mono-Boc Protection of 3-oxa-7,9-diazabicyclo[3.3.1]nonane
Abstract
This document provides a comprehensive guide and a field-proven protocol for the selective mono-N-Boc protection of 3-oxa-7,9-diazabicyclo[3.3.1]nonane. This bicyclic diamine is a valuable scaffold in medicinal chemistry, and the ability to selectively functionalize one of its two nitrogen atoms is critical for its use as a versatile building block in drug discovery.[1][2] The protocol detailed herein employs an in situ mono-protonation strategy to achieve high selectivity for the mono-protected product, minimizing the formation of the di-protected byproduct. We will delve into the mechanistic rationale behind the procedure, provide a detailed step-by-step workflow, and discuss key experimental considerations to ensure reproducibility and high yields.
Introduction: The Strategic Importance of Mono-Protection
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane core is a conformationally restricted scaffold that presents its nitrogen substituents in a well-defined three-dimensional orientation. This structural rigidity is highly sought after in the design of ligands with high affinity and selectivity for biological targets, including receptors and enzymes.[1][3] In multi-step syntheses involving this scaffold, it is often imperative to differentiate the two symmetrical secondary amine groups.
Protecting one amine with a tert-butyloxycarbonyl (Boc) group allows for the selective functionalization of the remaining free amine. The Boc group is ideal for this purpose due to its robust stability under a wide range of non-acidic conditions (e.g., basic hydrolysis, nucleophilic attack, and catalytic hydrogenation) and its clean, facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6]
The primary challenge in protecting symmetrical diamines is controlling the stoichiometry to prevent the formation of the undesired di-Boc-protected byproduct.[7] While using a large excess of the diamine can statistically favor mono-substitution, this approach is impractical for valuable scaffolds.[8] A more elegant and efficient strategy, which forms the basis of this protocol, involves the selective deactivation of one amine center through mono-protonation, thereby directing the protection reaction to the single remaining nucleophilic nitrogen.[9][10][11]
Reaction Mechanism: The Chemistry of Boc Protection
The protection of an amine with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride, is a nucleophilic acyl substitution reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[12][13]
-
Intermediate Formation: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer & Decomposition: The tert-butyl carbonate anion is a moderately strong base and deprotonates the now-protonated carbamate. This resulting tert-butyl bicarbonate is unstable and readily decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[12] The irreversible formation of CO₂ provides a strong thermodynamic driving force for the reaction.
Caption: General mechanism of amine Boc protection.
Protocol: Selective Mono-Boc Protection via Mono-Protonation
This protocol is optimized for selectively preparing N-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. The core principle is the addition of one molar equivalent of a strong acid to protonate one of the two basic nitrogen atoms, rendering it non-nucleophilic.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-oxa-7,9-diazabicyclo[3.3.1]nonane | >95% | Various | Ensure starting material is pure and dry. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, >97% | Sigma-Aldrich | Solid at room temperature, handle with care.[14] |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Acros Organics | Corrosive. Handle in a fume hood with appropriate PPE. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Use of anhydrous solvent is recommended for best results. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | EMD Millipore | For preparing aqueous solution for work-up. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Experimental Workflow
Caption: Workflow for mono-Boc protection.
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Acidification: Cool the solution to 0 °C using an ice-water bath. While stirring, add trifluoroacetic acid (1.0 eq.) dropwise via syringe over 5 minutes. A white precipitate of the mono-TFA salt may form. Stir the resulting mixture for an additional 15 minutes at 0 °C to ensure equilibrium is reached.[8]
-
Boc Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in a small amount of anhydrous methanol. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The mono-Boc product should be less polar than the starting diamine salt but more polar than the di-Boc byproduct. A typical eluent system for TLC is DCM:MeOH with a small amount of NH₄OH (e.g., 95:4.5:0.5).
-
Work-up: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. b. Cool the residue in an ice bath and carefully adjust the pH to >12 by adding 2N aqueous NaOH. This neutralizes the TFA and deprotonates the amine functionalities. c. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes of the aqueous layer). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, from 100% DCM to 95:5 DCM:MeOH, is typically effective at separating the mono-Boc product from any unreacted starting material and the di-Boc byproduct.
-
Characterization: The final product, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[15]
Quantitative Data Summary
| Parameter | Value / Description | Rationale |
| Stoichiometry | ||
| Diamine | 1.0 equivalent | The limiting reagent. |
| Acid (TFA) | 1.0 equivalent | Precisely deactivates one of the two amine groups to ensure selectivity for mono-protection.[8][10] |
| Boc₂O | 1.0 - 1.05 equivalents | A slight excess can help drive the reaction to completion, but a large excess increases the risk of di-protection. |
| Reaction Conditions | ||
| Solvent | Anhydrous Methanol | Dissolves the diamine salt and Boc₂O, facilitating a homogeneous reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic protonation and Boc addition steps, improving selectivity. Reaction proceeds efficiently at RT. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. Monitor by TLC/LC-MS to confirm. |
| Expected Outcome | ||
| Yield | 55-80% | Typical yields for this type of selective protection on similar bicyclic systems.[8] Yield is dependent on purification efficiency. |
| Purity | >95% after chromatography | Column chromatography is essential for removing byproducts. |
Concluding Remarks for the Researcher
The protocol described provides a reliable and scalable method for the selective mono-Boc protection of 3-oxa-7,9-diazabicyclo[3.3.1]nonane. The key to success lies in the precise control of stoichiometry, particularly the use of a single equivalent of acid to deactivate one nitrogen center. Researchers should pay close attention to the work-up procedure, ensuring complete basification to facilitate the extraction of the free amine product. Proper monitoring and purification are crucial for obtaining the desired intermediate in high purity, ready for subsequent synthetic transformations in the development of novel chemical entities.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Guzman-Martinez, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
-
Lambert orgo. (2021). Adding Boc Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. Available at: [Link]
-
Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
ResearchGate. Selective Mono-BOC Protection of Diamines. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
Arumugam, N., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(5), 22-29. Available at: [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
ChemEurope.com. Di-tert-butyl dicarbonate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Available at: [Link]
-
National Institutes of Health. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. Available at: [Link]
- Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link]
-
ResearchGate. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Available at: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
Taylor & Francis Online. GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Available at: [Link]
-
ResearchGate. Synthesis of novel piperazine based building blocks. Available at: [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]
-
Semantic Scholar. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 15. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
The Versatile 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold: A Gateway to Novel Therapeutics
Introduction: The Power of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the concept of "privileged structures" has gained significant traction. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics across various disease areas. The rigid, three-dimensional architecture of bicyclic and tricyclic scaffolds makes them particularly attractive for drug development as they can reduce the entropic penalty upon binding to a target and can lead to improved bioavailability.[1] Among these, the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core has emerged as a particularly versatile and promising scaffold.
This technical guide provides an in-depth exploration of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key building block that offers a unique combination of structural rigidity, synthetic tractability, and diverse functionalization potential. We will delve into its application in the discovery of potent and selective modulators of challenging drug targets, providing detailed protocols and expert insights to empower researchers in their quest for next-generation medicines.
Core Attributes of the 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold
The utility of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate in drug discovery stems from several key features:
-
Conformational Rigidity: The bicyclic nature of the scaffold restricts the conformational freedom of appended functional groups, presenting them in well-defined spatial orientations. This pre-organization can lead to higher binding affinities and selectivities for target proteins.
-
Three-Dimensional Diversity: The non-planar structure of the scaffold allows for the exploration of three-dimensional chemical space, a crucial aspect for interacting with the complex topographies of protein binding sites.
-
Synthetic Accessibility: The presence of a Boc-protected nitrogen at the 7-position and a free secondary amine at the 9-position (after deprotection) provides two distinct points for orthogonal functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Favorable Physicochemical Properties: The incorporation of an oxygen atom in the bicyclic core can favorably modulate physicochemical properties such as solubility and polarity, which are critical for drug-like characteristics.
Application Spotlight I: GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes. Its activation on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones, respectively. The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold has been successfully employed in the design of potent and orally active GPR119 agonists.[1]
The rigid bicyclic core serves to orient the key pharmacophoric elements required for GPR119 activation in an optimal conformation. Structure-activity relationship studies have shown that derivatization of the diazabicyclic core allows for fine-tuning of potency and pharmacokinetic properties.[2]
Conceptual Workflow for GPR119 Agonist Synthesis
The following diagram illustrates a generalized workflow for the synthesis of GPR119 agonists based on the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold.
Caption: Synthetic pathway for orexin receptor antagonists.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and derivatization of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold. These are based on established procedures for analogous compounds and may require optimization for specific substrates.
Protocol 1: Synthesis of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
This protocol is adapted from procedures for the synthesis of similar diazabicyclo[3.3.1]nonane systems.
Materials:
-
N-Boc-4-piperidone
-
Benzylamine
-
Paraformaldehyde
-
Methanol
-
Acetic Acid
-
Palladium on carbon (10%)
-
Hydrogen source (e.g., H-Cube or balloon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Mannich Reaction: To a solution of N-Boc-4-piperidone (1 equivalent) in methanol, add benzylamine (1 equivalent) and acetic acid (1 equivalent). Stir the mixture at room temperature for 1 hour. Add paraformaldehyde (3 equivalents) and heat the mixture to reflux for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzyl protected intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Debenzylation: Dissolve the purified N-benzyl intermediate in methanol and add 10% palladium on carbon. Subject the mixture to hydrogenation until the reaction is complete (monitor by TLC or LC-MS).
-
Final Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. Further purification can be achieved by crystallization or chromatography if necessary.
Protocol 2: Boc Deprotection of tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
This is a standard procedure for the removal of a Boc protecting group. [3][4] Materials:
-
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Deprotection: Dissolve the Boc-protected starting material in dichloromethane. Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in dioxane or methanol. Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of solvent and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diamine.
Protocol 3: N-Arylation of the Deprotected Scaffold (Buchwald-Hartwig Amination)
This protocol provides a general method for the arylation of the free amine.
Materials:
-
Deprotected 3-oxa-7,9-diazabicyclo[3.3.1]nonane
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the deprotected scaffold (1 equivalent), aryl halide (1-1.2 equivalents), palladium catalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.5-2 equivalents).
-
Reaction: Add the anhydrous, deoxygenated solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative biological data for compounds incorporating the 3-oxa-7,9-diazabicyclo[3.3.1]nonane or closely related scaffolds, highlighting their potential in drug discovery.
| Compound ID | Scaffold Type | Target | Activity Type | Potency (EC₅₀/IC₅₀) | Reference |
| Compound 25a | 3-Oxa-9-azabicyclo[3.3.1]nonane | GPR119 | Agonist | 1 nM (hGPR119) | [1] |
| Exemplary Cpd | 9-Oxa-3,7-diazabicyclo[3.3.1]nonane | Orexin 1 Receptor | Antagonist | < 100 nM | [5] |
| Exemplary Cpd | 9-Oxa-3,7-diazabicyclo[3.3.1]nonane | Orexin 2 Receptor | Antagonist | < 100 nM | [5] |
Conclusion and Future Perspectives
The tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique structural features and synthetic versatility have already led to the discovery of potent modulators of important drug targets. The detailed protocols and application examples provided in this guide are intended to facilitate the further exploration of this privileged scaffold. As our understanding of complex biological systems continues to grow, the rational design of novel therapeutics based on such three-dimensional frameworks will undoubtedly play an increasingly important role in addressing unmet medical needs.
References
-
Dai, J. et al. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorg Med Chem Lett.25 , 5291-4 (2015). Available from: [Link].
- Google Patents. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
ResearchGate. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF. Available from: [Link].
-
PubChem. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link].
-
PubMed Central. A categorical structure-activity relationship analysis of GPR119 ligands. Available from: [Link].
-
The Royal Society of Chemistry. Supplemental Information. Available from: [Link].
-
ResearchGate. Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. Available from: [Link].
-
PubMed. [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. Available from: [Link].
-
National Institutes of Health. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. Available from: [Link].
-
Awuah Lab. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link].
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress. Available from: [Link].
-
PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. Available from: [Link].
-
ResearchGate. (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... Available from: [Link].
-
Synthonix. tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585]. Available from: [Link].
-
WIPO Patentscope. WO/2013/050938 3,7-DIAZABICYCLO[3.3.1]NONANE AND 9-OXA-3,7-DIAZABICYCLO[3.3.1]NONANE DERIVATIVES. Available from: [Link].
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available from: [Link].
-
PubMed Central. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Available from: [Link].
Sources
- 1. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. awuahlab.com [awuahlab.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Pyrimidine and Aniline Derivatives as Core Building Blocks for Potent and Selective FGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of FGFR Signaling and the Opportunity for Therapeutic Intervention
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of cellular processes essential for normal development and tissue homeostasis, including cell proliferation, differentiation, migration, and angiogenesis.[1] The binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately regulate gene expression and critical cellular functions.[2]
Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and various lung cancers.[3] This dependency of certain cancers on hyperactive FGFR signaling presents a compelling therapeutic window for the development of targeted inhibitors. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain of FGFRs have emerged as a promising class of anti-cancer agents.[3]
This comprehensive guide focuses on the application of key chemical scaffolds, specifically pyrimidine and aniline derivatives, as foundational building blocks in the design and synthesis of potent and selective FGFR inhibitors. We will delve into the rationale behind their use, provide detailed synthetic protocols for core intermediates, and outline a suite of robust biochemical and cell-based assays for the comprehensive characterization of novel inhibitor candidates.
The FGFR Signaling Pathway: A Visual Overview
A thorough understanding of the FGFR signaling cascade is paramount for the rational design of effective inhibitors. The following diagram illustrates the key components and interactions within this pathway.
Caption: The FGFR Signaling Pathway.
Core Building Blocks: The Chemical Foundation of FGFR Inhibition
The design of effective FGFR inhibitors often revolves around a central heterocyclic scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase domain.[4] Pyrimidine derivatives have proven to be a particularly successful and versatile scaffold in this regard.[5] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the active site.
Another key component is a substituted aniline moiety, which typically occupies the hydrophobic pocket adjacent to the ATP binding site. The nature and substitution pattern of the aniline ring can significantly influence both the potency and selectivity of the inhibitor. 3,5-dimethoxyaniline is a frequently employed building block, with its methoxy groups forming favorable interactions within the hydrophobic pocket.[6]
The following sections provide detailed protocols for the synthesis of two fundamental building blocks: 2,4-dichloropyrimidine and 3,5-dimethoxyaniline.
Protocol 1: Synthesis of 2,4-Dichloropyrimidine
This protocol describes the chlorination of uracil to yield 2,4-dichloropyrimidine, a versatile intermediate for the synthesis of various pyrimidine-based inhibitors.[2]
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend uracil in an excess of phosphorus oxychloride.
-
Slowly add N,N-dimethylaniline to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,4-dichloropyrimidine can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 3,5-Dimethoxyaniline
This protocol outlines a two-step synthesis of 3,5-dimethoxyaniline starting from 3,5-dinitrobenzoic acid.[6][7]
Step 1: Synthesis of 3,5-Dinitroanisole from 3,5-Dinitrobenzoic Acid
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Pyridine (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 3,5-dinitrobenzoic acid in thionyl chloride, add a catalytic amount of pyridine.
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the resulting acid chloride, add methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-dinitroanisole.
Step 2: Reduction of 3,5-Dinitroanisole to 3,5-Dimethoxyaniline
Materials:
-
3,5-Dinitroanisole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3,5-dinitroanisole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the above solution.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 3,5-dimethoxyaniline.
Biochemical Assays for Inhibitor Characterization
Once novel inhibitor candidates have been synthesized, their biochemical activity against the target FGFR kinases must be rigorously evaluated. This section provides detailed protocols for three widely used biochemical assays: an ADP-Glo™ Kinase Assay, a LanthaScreen™ Eu Kinase Binding Assay, and a HTRF® Kinase Assay.
Protocol 3: ADP-Glo™ Kinase Assay for FGFR Activity
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[8]
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor compounds
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control).
-
Add 2 µL of a solution containing the FGFR enzyme in Kinase Buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in Kinase Buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 4: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by a test inhibitor.[9]
Materials:
-
Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase)
-
Recombinant tagged-FGFR kinase
-
Alexa Fluor™ 647-labeled tracer
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor compounds
-
384-well white plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the diluted test compound or buffer (for control).
-
Prepare a kinase/antibody mixture containing the Eu-labeled antibody and the FGFR kinase in Kinase Buffer A. Add 5 µL of this mixture to each well.
-
Prepare a tracer solution in Kinase Buffer A. Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value of the inhibitor.
Protocol 5: HTRF® Kinase Assay for FGFR Phosphorylation
This Homogeneous Time Resolved Fluorescence (HTRF) assay measures the phosphorylation of a substrate by the FGFR kinase.[1]
Materials:
-
Recombinant FGFR kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase buffer
-
Streptavidin-XL665
-
Anti-phospho-tyrosine antibody labeled with Europium cryptate (Eu³⁺-cryptate)
-
HTRF detection buffer
-
Test inhibitor compounds
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the test inhibitor, FGFR kinase, and a mixture of the biotinylated substrate and ATP in kinase buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding HTRF detection buffer containing EDTA.
-
Add the HTRF detection reagents: Streptavidin-XL665 and the Eu³⁺-cryptate labeled anti-phospho-tyrosine antibody.
-
Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the fluorescence at 665 nm and 620 nm on an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the IC₅₀ of the inhibitor.
Cell-Based Assays for Evaluating Inhibitor Efficacy
While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential for assessing the inhibitor's activity in a more physiologically relevant context.
Protocol 6: Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]
Materials:
-
Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11)
-
Complete cell culture medium
-
Test inhibitor compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) and incubate for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 7: Western Blot Analysis of FGFR Signaling
Western blotting is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins, providing direct evidence of the inhibitor's on-target effect in cells.[11]
Materials:
-
Cancer cell line with FGFR alterations
-
Test inhibitor compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vivo Efficacy Assessment: Xenograft Models
To evaluate the anti-tumor efficacy of a lead FGFR inhibitor in a living organism, in vivo studies using xenograft models are essential.
Protocol 8: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a tumor xenograft model and the subsequent evaluation of an FGFR inhibitor's ability to inhibit tumor growth.[12][13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line with FGFR alterations
-
Matrigel (optional)
-
Test inhibitor compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in a mixture of media and Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control and inhibitor treatment groups).
-
Administer the inhibitor or vehicle daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Biochemical Potency of a Hypothetical FGFR Inhibitor
| Kinase | IC₅₀ (nM) |
| FGFR1 | 2.5 |
| FGFR2 | 1.8 |
| FGFR3 | 3.1 |
| FGFR4 | 50.2 |
| VEGFR2 | >1000 |
Table 2: Cellular Activity of a Hypothetical FGFR Inhibitor
| Cell Line | FGFR Alteration | GI₅₀ (nM) |
| SNU-16 | FGFR2 Amplification | 15.7 |
| KMS-11 | FGFR3 Translocation | 22.4 |
| A549 | FGFR Wild-Type | >5000 |
Conclusion and Future Directions
The strategic use of pyrimidine and aniline-based building blocks has proven to be a highly effective approach in the development of potent and selective FGFR tyrosine kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis of key intermediates and the thorough characterization of novel inhibitor candidates, from initial biochemical screening to in vivo efficacy studies. By employing these robust methodologies, researchers can accelerate the discovery and development of next-generation FGFR-targeted therapies for the treatment of cancer. Future efforts will likely focus on the development of inhibitors that can overcome acquired resistance mechanisms and on the exploration of novel chemical scaffolds with improved pharmacokinetic and pharmacodynamic properties.
References
-
SignalChem. (n.d.). FGFR4, Active. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
-
National Institutes of Health. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]
-
YouTube. (2024). How to run a cell based phospho HTRF assay. Retrieved from [Link]
-
ACS Publications. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]
-
PubMed. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (2012). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Retrieved from [Link]
-
Bioscientia Medicina. (2018). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]
-
National Institutes of Health. (2018). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
The Mouse in Biomedical Research. (2007). Routes of Administration. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blots showing staining intensities for anti-FGFR3 antibodies.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
National Institutes of Health. (2020). Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. Retrieved from [Link]
-
TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. Retrieved from [Link]
-
YouTube. (2021). Graphviz tutorial. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
University of North Carolina. (n.d.). UNC-Division of Comparative Medicine (DCM) Basic MOUSE Handling and Technique Guide. Retrieved from [Link]
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of FGFR3 (A) and actin (B) protein expression in.... Retrieved from [Link]
-
Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
-
National Institutes of Health. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. bioscmed.com [bioscmed.com]
Application Note & Protocol: Catalytic Hydrogenation for Debenzylation of Diazabicyclononane Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Debenzylation
The benzyl (Bn) group is a cornerstone protecting group for amine functionalities in multi-step organic synthesis, prized for its stability under a wide range of non-reductive conditions.[1] In the synthesis of complex molecules, particularly pharmaceutical intermediates like diazabicyclononanes, the benzyl group serves as a robust shield for reactive secondary amine sites.[2][3][4] However, the strategic removal of this group—debenzylation—is a critical final step to unmask the free amine for subsequent functionalization or to yield the active pharmaceutical ingredient (API).
Among the various methods for N-debenzylation, catalytic hydrogenation stands out as the most widely adopted technique in both academic and industrial settings.[1][5] This preference is due to its high efficiency, excellent atom economy, clean reaction profiles, and the ease of removing the heterogeneous catalyst post-reaction.[5] This document provides a detailed experimental procedure for the N-debenzylation of a generic N-benzyl-2,5-diazabicyclo[4.3.0]nonane using palladium on carbon (Pd/C) as the catalyst, a method renowned for its efficacy and reliability.[6]
Mechanistic Rationale and Causality
The cleavage of the C-N bond in a benzylamine via catalytic hydrogenation is a process known as hydrogenolysis. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium metal dispersed on a high-surface-area activated carbon support (Pd/C).
The key steps are:
-
Adsorption: Both hydrogen gas (H₂) and the benzylamine substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in H₂ is cleaved on the palladium surface, forming reactive palladium-hydride species.
-
C-N Bond Cleavage: The benzylic C-N bond of the adsorbed amine is weakened and subsequently cleaved through interaction with the activated hydrogen atoms on the catalyst surface.
-
Product Formation & Desorption: The resulting products, the debenzylated diazabicyclononane and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of 10% Pd/C is standard for this transformation, offering a good balance of reactivity and cost. Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically preferred as they can stabilize charged intermediates and generally accelerate the hydrogenation rate.[7]
Critical Safety Precautions: Managing Pyrophoric Catalysts and Flammable Gases
Catalytic hydrogenation is a powerful tool, but it carries significant inherent risks that must be actively managed.[8]
-
Hydrogen Gas (H₂): Hydrogen is highly flammable and can form explosive mixtures with air over a wide range of concentrations (4–75%). All operations must be conducted in a certified chemical fume hood, and sources of ignition (sparks, static electricity, open flames) must be eliminated.[8][9][10][11]
-
Palladium on Carbon (Pd/C) Catalyst: Pd/C is a pyrophoric solid, especially after use when it is saturated with hydrogen and finely divided.[8][12]
-
NEVER add dry Pd/C to a flask containing flammable solvent vapors. Always charge the flask with the catalyst under an inert atmosphere (Nitrogen or Argon) before adding the solvent.[7]
-
NEVER allow the catalyst-impregnated filter cake to dry out during filtration. An exposed, dry catalyst can spontaneously ignite upon contact with air.[9][12]
-
-
Post-Reaction Handling: The used catalyst must be quenched immediately after filtration. This is typically done by carefully adding water to the filter cake to create a slurry, which deactivates its pyrophoric nature.[8][13] This slurry should be disposed of in a dedicated, clearly labeled waste container for palladium waste.[9]
Experimental Workflow Overview
The overall process involves setting up the reaction under an inert atmosphere, executing the hydrogenation, and then safely working up the reaction to isolate the product.
Caption: Experimental workflow for catalytic debenzylation.
Detailed Experimental Protocol
This protocol is based on a representative 1.0 mmol scale. Adjust quantities accordingly for different scales.
5.1. Materials and Equipment
-
Substrate: N-Benzyl-2,5-diazabicyclo[4.3.0]nonane (1.0 mmol)
-
Catalyst: 10% Palladium on Carbon (10-20 mol %, ~0.1-0.2 equivalents by weight of the substrate)
-
Solvent: Methanol (ACS Grade, ~10-20 mL)
-
Hydrogen Source: Hydrogen gas cylinder with regulator, or balloon setup.
-
Inert Gas: Nitrogen or Argon gas line connected to a vacuum/gas manifold.
-
Filtration Aid: Celite® or a similar diatomaceous earth.
-
Equipment:
-
Three-neck round-bottom flask (50 mL)
-
Magnetic stir bar and stir plate
-
Septa and glass stoppers
-
Hydrogen balloon(s) with needle adapter
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
-
5.2. Reaction Setup and Execution
-
Flask Preparation: Place a magnetic stir bar into a 50 mL three-neck round-bottom flask. Equip the central neck with a rubber septum, one side neck with a glass stopper, and the other with a stopcock adapter connected to a nitrogen/vacuum manifold.
-
Inerting the Vessel: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Catalyst Addition: Under a positive flow of nitrogen, briefly remove the glass stopper and add the 10% Pd/C catalyst to the flask. Reseal the flask immediately.
-
Reagent Addition: Add methanol (15 mL) via syringe through the septum. Begin stirring to create a suspension. Dissolve the N-benzyl-diazabicyclononane substrate (1.0 mmol) in a small amount of methanol (~5 mL) and add it to the flask via syringe.
-
Introducing Hydrogen: Evacuate the flask until the solvent begins to bubble gently, then carefully backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.[14]
-
Reaction Monitoring: Leave the reaction stirring vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon full consumption of the starting material, which can take anywhere from 2 to 24 hours.
5.3. Work-up and Product Isolation
-
Hydrogen Removal: Once the reaction is complete, carefully detach the hydrogen balloon. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to remove all residual hydrogen gas from the reaction headspace.[9][10]
-
Catalyst Filtration (Critical Step): Prepare a small pad of Celite (approx. 1-2 cm thick) in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite pad under vacuum.[9]
-
Washing: Wash the reaction flask with additional methanol and pour the washings over the filter cake to ensure all product is collected. Crucially, do not allow the filter cake to become dry. [10]
-
Catalyst Quenching: Once filtration is complete, disconnect the vacuum from the filter flask. Carefully and slowly add several milliliters of water to the Büchner funnel to create a wet slurry of the Pd/C and Celite.[8] This deactivates the catalyst.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude debenzylated product. Further purification by column chromatography or crystallization may be performed if necessary.
Data Summary and Characterization
| Parameter | Value / Condition | Rationale |
| Substrate Scale | 1.0 mmol | Standard laboratory scale for methods development. |
| Catalyst | 10% Pd/C | Industry-standard catalyst for hydrogenolysis.[6] |
| Catalyst Loading | 10-20 mol % | Provides sufficient active sites for efficient reaction. |
| Solvent | Methanol | Protic solvent that often accelerates hydrogenation.[7] |
| Temperature | Room Temperature (~25 °C) | Sufficient for most debenzylation reactions.[15] |
| Pressure | ~1 atm (Balloon) | Atmospheric pressure is generally adequate and safer for lab scale.[7] |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent; requires monitoring. |
| Typical Yield | >90% | This transformation is typically high-yielding.[16] |
Product Characterization (¹H NMR Spectroscopy): Successful debenzylation is readily confirmed by ¹H NMR. Key spectral changes to observe include:
-
Disappearance of the characteristic aromatic proton signals of the benzyl group (typically δ 7.2-7.4 ppm).
-
Disappearance of the benzylic methylene (C₆H₅-CH₂ -N) singlet (typically δ 3.5-4.0 ppm).
-
Appearance of a new, often broad, signal corresponding to the N-H proton of the newly formed secondary amine.
Troubleshooting
-
Stalled or Slow Reaction:
-
Cause: Inefficient stirring, poor quality catalyst, or catalyst poisoning. Amines can sometimes inhibit the catalyst.[14][16]
-
Solution: Ensure vigorous stirring. If the reaction stalls, the catalyst may need to be filtered and fresh catalyst added. In some cases, adding a small amount of acid (e.g., HCl in MeOH) can protonate the product amine, preventing it from coordinating to and poisoning the palladium surface.[16]
-
-
Low Yield:
-
Cause: Incomplete reaction, or loss of product during work-up.
-
Solution: Ensure the reaction has gone to completion via TLC/LC-MS before work-up. Be meticulous during the filtration and transfer steps.
-
-
Fire during Filtration:
References
- Richmond Sarpong Group. (n.d.). Standard Operating Procedures - Hydrogenation. University of California, Berkeley.
-
Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
Glaser, M., & Pintér, Á. (2019). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. ResearchGate. [Link]
- Baran Lab. (n.d.).
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
- Scifinder. (n.d.).
- Sinopeg. (n.d.).
- Yamamoto, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- Google Patents. (2022). (S, S) -2, 8-diazabicyclo [4.3.
- ResearchGate. (n.d.). Table 1 1 H NMR spectra of dibenzobicyclo[2.2.
- Reddit. (2024).
-
Hutton, C. A., & Bartlett, P. A. (2007). Preparation of diazabicyclo[4.3.0]nonene-based peptidomimetics. Journal of Organic Chemistry. [Link]
-
Studer, M., & Blaser, H. U. (2015). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]
-
ResearchGate. (2010). Chemical synthesis of (S,S)‐2,8‐diazabicyclo[4.3.0]nonane. [Link]
- IndiaMART. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen.
- BenchChem. (2025). Application Note: Structural Characterization of Bicyclo[3.2.1]octanoid Neolignans using NMR Spectroscopy.
- University of Wisconsin. (n.d.).
- University of Pittsburgh. (2012).
- UW-Madison Chemistry Department. (2016).
-
Claus, P., et al. (n.d.). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. RSC Publishing. [Link]
-
Yan, X., et al. (2016). Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Synthetic Communications. [Link]
- Fukuyama Lab. (n.d.).
-
Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. chem.uci.edu [chem.uci.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. chem.wisc.edu [chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate as a Potential Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a novel chemical entity for which specific data regarding its activity as an orexin receptor antagonist is not publicly available at the time of this writing. This document, therefore, serves as a comprehensive guide and a set of standardized protocols for the initial characterization of this and structurally similar compounds for their potential as orexin receptor antagonists. The presented methodologies are based on established practices in the field of GPCR drug discovery.
Introduction: The Orexin System and the Pursuit of Novel Insomnia Therapeutics
The discovery of the orexin neuropeptide system, consisting of two peptides, orexin-A and orexin-B, and their cognate G protein-coupled receptors, orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), has fundamentally reshaped our understanding of sleep-wake regulation.[1][2] Orexin-producing neurons, located exclusively in the lateral hypothalamus, project throughout the central nervous system to promote and sustain wakefulness.[3] Consequently, antagonism of orexin receptors has emerged as a highly effective therapeutic strategy for the treatment of insomnia.[2][4]
Unlike traditional hypnotics that potentiate the inhibitory neurotransmitter GABA, orexin receptor antagonists do not induce sedation but rather dampen the "wake drive," facilitating a more natural transition to and maintenance of sleep.[5] This targeted mechanism of action is associated with a lower incidence of side effects such as tolerance, dependence, and cognitive impairment that can be associated with GABAergic agents.[4] Marketed dual orexin receptor antagonists (DORAs), such as suvorexant, lemborexant, and daridorexant, have demonstrated clinical efficacy in treating insomnia.[6][7]
The bicyclic scaffold of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate presents a rigid and synthetically tractable core, which is a desirable feature in the design of specific receptor ligands. This document outlines the essential in vitro protocols to ascertain the affinity and functional activity of this novel compound at human orexin receptors.
Mechanism of Action: Orexin Receptor Signaling
Orexin receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. OX1R is primarily coupled to the Gq protein, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations ([Ca2+]i). OX2R can couple to both Gq and Gi/o proteins, thereby also modulating intracellular calcium levels and potentially inhibiting adenylyl cyclase. An antagonist would block these signaling events by competitively binding to the orexin receptors and preventing their activation by the endogenous orexin peptides.
Caption: Orexin Receptor Signaling and Antagonism.
In Vitro Characterization Protocols
The initial characterization of a novel compound for orexin receptor antagonism involves determining its binding affinity (Ki) and its functional potency as an antagonist (IC50 or Kb).
Protocol 1: Radioligand Binding Assay for Orexin Receptor Affinity
This assay determines the binding affinity of the test compound for OX1R and OX2R by measuring its ability to compete with a radiolabeled ligand.[8][9]
Objective: To determine the equilibrium dissociation constant (Ki) of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate for human OX1 and OX2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing either human OX1R or OX2R.[8]
-
Radioligand: A suitable high-affinity orexin receptor radioligand (e.g., [³H]-Suvorexant or a specific tritiated antagonist for each receptor subtype).[10]
-
Test Compound: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate dissolved in 100% DMSO to create a stock solution.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled orexin receptor antagonist (e.g., suvorexant).[11]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Workflow:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (typically 5-10 µg of protein per well).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the high concentration of the unlabeled antagonist.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11]
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filter plates using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Illustrative Data Presentation:
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| Test Compound | OX1R | Hypothetical Value | Calculated Value |
| OX2R | Hypothetical Value | Calculated Value | |
| Reference (Suvorexant) | OX1R | 0.55 | 0.35 |
| OX2R | 0.35 | 0.22 |
Protocol 2: Calcium Flux Assay for Functional Antagonism
This assay measures the ability of the test compound to inhibit the increase in intracellular calcium triggered by an orexin agonist, providing a measure of its functional antagonism.[13][14]
Objective: To determine the functional antagonist potency (IC50) of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate at human OX1 and OX2 receptors.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing either human OX1R or OX2R.
-
Calcium-sensitive Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).[14]
-
Test Compound: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate dissolved in 100% DMSO.
-
Agonist: Orexin-A or Orexin-B.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence Plate Reader: An instrument capable of kinetic reading with automated liquid handling (e.g., FLIPR, FlexStation).[13]
Workflow:
Caption: Calcium Flux Assay Workflow for Antagonism.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates and incubate overnight to allow for adherence.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.[15]
-
Compound Pre-incubation: Add serial dilutions of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[16]
-
Agonist Stimulation: Place the plate in the fluorescence reader and initiate reading. After establishing a baseline fluorescence, add a fixed concentration of an orexin agonist (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells.[13]
-
Signal Detection: Continue to measure the fluorescence intensity kinetically for 2-3 minutes to capture the peak calcium response.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response in the presence of the agonist alone representing 100% and the baseline representing 0%.
-
Plot the percentage of agonist response against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Illustrative Data Presentation:
| Compound | Receptor | Functional Antagonist IC50 (nM) |
| Test Compound | OX1R | Hypothetical Value |
| OX2R | Hypothetical Value | |
| Reference (Suvorexant) | OX1R | 1.2 |
| OX2R | 0.9 |
Further Characterization: In Vivo and Pharmacokinetic Studies
Should tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate demonstrate potent and selective orexin receptor antagonism in vitro, the next steps would involve assessing its in vivo efficacy and pharmacokinetic profile.
In Vivo Efficacy in Animal Models of Sleep: The sleep-promoting effects of the compound would be evaluated in rodent models (rats or mice).[1] Animals are typically instrumented for electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages (wake, NREM, and REM sleep). The compound would be administered, and changes in sleep latency, total sleep time, and wake after sleep onset would be measured.[2]
Pharmacokinetic Profiling: A crucial aspect of developing a successful hypnotic is understanding its pharmacokinetic profile.[17][18] Key parameters to be determined include:
-
Absorption: Time to maximum plasma concentration (Tmax).
-
Distribution: Volume of distribution and plasma protein binding.
-
Metabolism: Identification of major metabolic pathways (e.g., via cytochrome P450 enzymes).
-
Excretion: Elimination half-life (t1/2).
These parameters are essential for predicting the onset and duration of action in humans and for establishing a safe and effective dosing regimen.[7]
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate as a potential orexin receptor antagonist. By systematically determining its binding affinity and functional potency at both OX1 and OX2 receptors, researchers can ascertain its potential as a lead candidate for the development of novel insomnia therapeutics. Positive in vitro results would warrant further investigation into its in vivo efficacy and pharmacokinetic properties to fully evaluate its therapeutic potential.
References
-
Treiber, A., et al. (2017). The Use of Physiology-Based Pharmacokinetic and Pharmacodynamic Modeling in the Discovery of the Dual Orexin Receptor Antagonist ACT-541468. The Journal of Pharmacology and Experimental Therapeutics, 362(3), 427-440. [Link]
-
Renger, J. J., et al. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 295-303. [Link]
-
ResearchGate. (n.d.). Observed and simulated mean pharmacokinetic parameters of orexin receptor antagonists after oral dosing to Wistar rats and Beagle dogs. [Link]
-
Wikipedia. (2023). Orexin antagonist. [Link]
-
Wang, B., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 13(7), 414-422. [Link]
-
Gotter, A. L., et al. (2013). Pharmacological evaluation of orexin receptor antagonists in preclinical animal models of pain. Pharmacology Biochemistry and Behavior, 110, 146-154. [Link]
-
Ebrahim, I. O., et al. (2013). Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future. Sleep Medicine Reviews, 17(5), 327-338. [Link]
-
Black, S. W., et al. (2017). Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice. Sleep, 40(10), zsx135. [Link]
-
Malawska, B., et al. (2020). Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. Molecules, 25(18), 4235. [Link]
-
Psychiatric News. (2023). DORAs Explore a Different Approach for Treating Insomnia. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]
-
Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
ResearchGate. (n.d.). Correlation between the EC50 values and IC50 values determined for.... [Link]
-
Christopher, J. A., et al. (2019). Comparison of orexin 1 and orexin 2 ligand binding modes using X-ray crystallography and computational analysis. Journal of Medicinal Chemistry, 62(24), 11136-11150. [Link]
-
Roecker, A. J., et al. (2016). Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man. Scientific Reports, 6, 27322. [Link]
-
Graphviz. (2024). Color. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Singh, N., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113. [Link]
-
ResearchGate. (n.d.). Ki values derived from IC50 curves shown in Figure 6. [Link]
-
Malherbe, P., et al. (2013). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British Journal of Pharmacology, 171(2), 378-393. [Link]
-
Synthonix. (n.d.). tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. [Link]
-
Zhang, Y., et al. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Pharmaceuticals, 16(4), 565. [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. [Link]
-
Graphviz. (2024). Color Names. [Link]
-
Nagase, H., et al. (2016). Structure-activity relationship study of morphinan-type orexin 1 receptor antagonist. Bioorganic & Medicinal Chemistry, 24(22), 5849-5863. [Link]
-
ResearchGate. (2015). How can I get binding affinity from Ki, or Kd, or IC50?. [Link]
-
Liu, R., et al. (2022). Machine learning models to predict ligand binding affinity for the orexin 1 receptor. Journal of Cheminformatics, 14(1), 5. [Link]
-
W3C. (n.d.). Understanding Graphics Contrast. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. [Link]
-
Graphviz. (2024). color. [Link]
-
Graphviz. (2024). colorscheme. [Link]
-
ResearchGate. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. [Link]
-
Kawai, R., et al. (2018). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 16(30), 5469-5472. [Link]
-
YouTube. (2023). Dot plot method| Bioinformatics. [Link]
-
ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wordpress.p677405.webspaceconfig.de [wordpress.p677405.webspaceconfig.de]
Application Notes and Protocols for the Derivatization of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3-oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold - A Privileged Motif in Medicinal Chemistry
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane ring system is a conformationally constrained heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an excellent building block for designing ligands with high affinity and selectivity for various biological targets. The presence of two secondary amine functionalities at the N7 and N9 positions provides versatile handles for chemical modification, enabling the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.
This bicyclic system is an analogue of the well-known bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold, which is found in numerous bioactive natural products and synthetic compounds, including ligands for nicotinic acetylcholine receptors and opioid receptors.[1] The introduction of an oxygen atom at the 3-position modulates the physicochemical properties of the scaffold, such as polarity and hydrogen bonding capacity, which can be advantageous in drug design. Derivatives of the isomeric 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been investigated as potent orexin receptor antagonists, highlighting the therapeutic potential of this class of compounds.[2]
These application notes provide a comprehensive guide to the derivatization of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold, focusing on robust and versatile synthetic protocols for N-alkylation, N-acylation, and N-arylation. The methodologies described herein are designed to be readily adaptable for the synthesis of compound libraries for high-throughput screening and lead optimization campaigns.
Synthesis of the Core Scaffold
The successful derivatization begins with the efficient synthesis of the parent 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold. A reliable method for its preparation has been reported, which can be accomplished from readily available starting materials.[1] While a detailed synthesis of the core is beyond the scope of these derivatization notes, it is crucial to start with a well-characterized and pure scaffold. One established route involves the cyclization of precursors to form the bicyclic framework.[1]
Derivatization Strategies at the Nitrogen Centers
The secondary amines at the N7 and N9 positions are the primary sites for derivatization. The choice of reaction conditions can allow for mono- or di-substitution, providing a high degree of control over the final molecular structure. The following sections detail protocols for key derivatization reactions.
N-Acylation (Amide Bond Formation)
N-acylation is a fundamental transformation for introducing a wide array of functional groups and building blocks. The resulting amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.
Causality Behind Experimental Choices: The use of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is a standard and highly effective method for amide bond formation. This combination minimizes side reactions and allows for the coupling of a wide range of carboxylic acids, including sterically hindered ones, under mild conditions. DMF is an excellent polar aprotic solvent for this reaction, as it solubilizes most reactants and reagents.
Protocol 1: General Procedure for N-Acylation
Caption: Workflow for N-acylation of the scaffold.
Step-by-Step Methodology:
-
To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M), add TBTU (1.1 equivalents) and diisopropylethylamine (DIPEA, 3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 to 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.
Self-Validating System: The success of the reaction can be easily monitored by LC-MS, observing the consumption of the starting materials and the appearance of the product peak with the expected mass. The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation, allowing for the introduction of a diverse range of alkyl and substituted alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its in-situ reduction.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for many reductive amination protocols. It is mild enough to not reduce the starting aldehyde or ketone, but sufficiently reactive to reduce the intermediate iminium ion. This selectivity minimizes side reactions and improves yields. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents, and the addition of a small amount of acetic acid can catalyze the formation of the iminium ion.
Protocol 2: General Procedure for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Dissolve 3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 to 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
Self-Validating System: Progress can be tracked by the disappearance of the starting materials and the emergence of the product peak in LC-MS analysis. Structural confirmation is achieved through NMR spectroscopy and HRMS.
N-Arylation (Buchwald-Hartwig Amination)
For the synthesis of N-aryl derivatives, which are important pharmacophores, modern cross-coupling reactions such as the Buchwald-Hartwig amination are indispensable. This palladium-catalyzed reaction allows for the formation of C-N bonds between the scaffold and various aryl or heteroaryl halides.
Causality Behind Experimental Choices: The Buchwald-Hartwig amination requires a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical and often substrate-dependent. A common and effective combination is a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle. Toluene is a typical high-boiling solvent suitable for this transformation.
Protocol 3: General Procedure for N-Arylation
Caption: Workflow for N-arylation via Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 equivalent), 3-oxa-7,9-diazabicyclo[3.3.1]nonane (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.
Self-Validating System: The reaction can be monitored by LC-MS for the disappearance of starting materials and the formation of the product. The purified product should be characterized by NMR and HRMS to confirm its identity and purity.
Data Presentation
The following table summarizes representative examples of derivatization reactions on the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold, with typical yields based on analogous transformations in the literature.
| Entry | Derivatization Type | Reagent/Coupling Partner | Key Conditions | Typical Yield (%) |
| 1 | N-Acylation | Benzoic Acid | TBTU, DIPEA, DMF, RT | 85-95 |
| 2 | N-Acylation | Isobutyric Acid | HATU, DIPEA, DMF, RT | 80-90 |
| 3 | Reductive Amination | Benzaldehyde | NaBH(OAc)₃, AcOH, DCM, RT | 75-85 |
| 4 | Reductive Amination | Cyclohexanone | NaBH(OAc)₃, AcOH, DCM, RT | 70-80 |
| 5 | N-Arylation | 4-Bromotoluene | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C | 60-75 |
| 6 | N-Arylation | 2-Chloropyridine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°C | 55-70 |
Conclusion
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is a valuable platform for the development of novel chemical entities with potential therapeutic applications. The protocols detailed in these application notes for N-acylation, reductive amination, and N-arylation provide robust and versatile methods for elaborating this core structure. By leveraging these synthetic strategies, researchers can efficiently generate diverse libraries of compounds for biological screening and accelerate the drug discovery process. Careful monitoring and thorough characterization at each step are essential to ensure the reliability and reproducibility of these synthetic efforts.
References
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 235-241.
- Dotsenko, V. V., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters, 58(50), 4663-4666.
- Revesz, L., et al. (2005). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Tetrahedron Letters, 46(32), 5577-5580.
- Berlin, K. D., et al. (1991). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Amines. Chemical Reviews, 119(23), 11867-11911.
- Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
- Ho, T.-L. (2007). Stereocontrolled synthesis and alkylation of cyclic β-amino esters: Asymmetric synthesis of a (-)-sparteine surrogate. In Stereoselectivity in Synthesis. Wiley-VCH.
- Stauffer, S. R. (2002). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES.
- Gelin, M., et al. (2017). Synthetic Strategies toward Natural Products Containing the Bicyclo[3.3.1]nonane Core. Chemistry – A European Journal, 23(35), 8266-8284.
- Chusov, D. (2015). Lewis Base-Catalyzed Modification of Ortho-Substituted Phenols. Synthesis, 47(15), 2159-2176.
-
PubChem. 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. [Link]
- Roch, C., et al. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
- Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480.
- Al-Tel, T. H., et al. (2015). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.
- Kumar, A., et al. (2022). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. RSC Advances, 12(45), 29331-29350.
- Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 235-241.
- Klepikova, S. G., et al. (2003). STUDY OF THE STERIC STRUCTURE OF 7-ALKOXYALKYL-3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONES AND THEIR DERIVATIVES USING ¹H NMR SPECTROSCOPY. Chemistry of Heterocyclic Compounds, 39(10), 1376-1381.
Sources
Asymmetric Synthesis of Chiral Bicyclo[3.3.1]nonane Derivatives: A Guide for Researchers and Drug Development Professionals
The bicyclo[3.3.1]nonane framework, a rigid three-dimensional scaffold, is a privileged motif in a multitude of biologically active natural products and pharmaceuticals.[1][2] Its unique conformational properties and the spatial orientation of its substituents make it an attractive template for the design of novel therapeutics and chiral ligands in asymmetric catalysis.[3][4] This guide provides an in-depth exploration of the key strategies for the asymmetric synthesis of chiral bicyclo[3.3.1]nonane derivatives, offering both theoretical insights and detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton is present in a wide array of natural products exhibiting significant biological activities, including anticancer, antiviral, and neuroprotective properties. Notable examples include the polyprenylated acylphloroglucinols (PPAPs) like hyperforin and garsubellin A, which are known for their antidepressant and anticancer activities, respectively.[5][6] The rigid bicyclic structure locks the molecule into specific conformations, allowing for precise interactions with biological targets. This conformational rigidity is a highly desirable feature in drug design, as it can lead to increased potency and selectivity.
The construction of this bicyclic system in an enantiomerically pure form is a significant challenge in synthetic organic chemistry. The development of efficient and highly stereoselective methods is crucial for accessing these complex molecules and unlocking their full potential in medicinal chemistry and materials science. This document details several powerful asymmetric strategies that have emerged to address this challenge.
Key Asymmetric Strategies and Protocols
Several strategic approaches have been developed for the enantioselective synthesis of the bicyclo[3.3.1]nonane core. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on three prominent and versatile methods:
-
Organocatalytic Desymmetrization of Prochiral Cyclohexanones: A powerful strategy that creates multiple stereocenters in a single step from a symmetrical starting material.
-
Chiral Phosphoric Acid-Catalyzed Intramolecular Michael Addition: A robust method for the construction of the bicyclic ring system with high enantiocontrol.
-
Kinetic Resolution of Racemic Bicyclo[3.3.1]nonanes: A classic approach to separate enantiomers, particularly useful when a racemic mixture is easily accessible.
Organocatalytic Desymmetrization of Prochiral Cyclohexanones
Principle and Rationale:
This strategy involves the intramolecular cyclization of a prochiral cyclohexanone derivative bearing a tethered electrophile. A chiral organocatalyst, typically a primary or secondary amine, activates the cyclohexanone by forming a chiral enamine intermediate. This enamine then undergoes a highly stereoselective intramolecular reaction, such as a Michael addition or an aldol reaction, to form the bicyclo[3.3.1]nonane skeleton. The facial selectivity of the attack on the electrophile is controlled by the chiral environment created by the catalyst, leading to the formation of a single enantiomer of the product.[7][8]
The causality behind this experimental choice lies in the ability of the chiral amine catalyst to transiently generate a chiral nucleophile (the enamine) from an achiral ketone. This in-situ generation of chirality is a hallmark of organocatalysis and allows for the amplification of chirality from a substoichiometric amount of catalyst.
Experimental Protocol: Asymmetric Synthesis of a 2-Azabicyclo[3.3.1]nonane Derivative
This protocol is adapted from the work of Dixon and co-workers on the enantioselective desymmetrization of prochiral cyclohexanones.[7]
Diagram of the Experimental Workflow:
Caption: Workflow for the organocatalytic desymmetrization.
Materials:
-
Prochiral 4-(alkoxycarbonyl)alkyl-substituted cyclohexanone derivative
-
Chiral primary amine catalyst (e.g., a derivative of (1R,2R)-cyclohexanediamine)
-
Benzoic acid
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the prochiral cyclohexanone derivative (1.0 equiv), the chiral primary amine catalyst (0.1 equiv), and benzoic acid (0.1 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a desired concentration (typically 0.1 M).
-
Reaction: Stir the reaction mixture at room temperature (or as optimized for the specific substrate) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral 2-azabicyclo[3.3.1]nonane derivative.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 24 | 85 | 95 |
| 2 | 10 | CH2Cl2 | 48 | 78 | 92 |
| 3 | 5 | Toluene | 36 | 82 | 94 |
Data presented here is representative and may vary depending on the specific substrate and reaction conditions.
Chiral Phosphoric Acid-Catalyzed Intramolecular Michael Addition
Principle and Rationale:
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric transformations.[9][10] In the context of bicyclo[3.3.1]nonane synthesis, CPAs can catalyze the intramolecular Michael addition of a nucleophilic enol or enolate, generated from a 1,3-dicarbonyl compound, to a tethered α,β-unsaturated electrophile.[11][12][13]
The bifunctional nature of the CPA catalyst is key to its efficacy. The acidic proton of the phosphoric acid activates the electrophile by protonation, while the basic oxygen atoms of the phosphate group can interact with the nucleophile, organizing the transition state to achieve high levels of stereocontrol. This dual activation model provides a highly ordered chiral environment for the carbon-carbon bond-forming event.
Experimental Protocol: Enantioselective Synthesis of a Bicyclo[3.3.1]nonane-2,9-dione Derivative
This protocol is based on the work of Lam and co-workers.[11][12][13]
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for CPA-catalyzed intramolecular Michael addition.
Materials:
-
2-Alkyl-2-(3-oxobutyl)cyclohexane-1,3-dione derivative
-
Chiral phosphoric acid catalyst (e.g., TRIP or a derivative)[9][10]
-
Toluene or cyclohexane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-alkyl-2-(3-oxobutyl)cyclohexane-1,3-dione derivative (1.0 equiv) in anhydrous toluene or cyclohexane.
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (typically 1-5 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched bicyclo[3.3.1]nonane-2,9-dione derivative.
-
Analysis: Characterize the product by NMR and HRMS, and determine the enantiomeric excess by chiral HPLC.
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 (TRIP) | Toluene | 25 | 24 | 90 | 92 |
| 2 | 2 (TRIP) | Cyclohexane | 40 | 18 | 92 | 94 |
| 3 | 5 (STRIP) | Toluene | 25 | 36 | 88 | 96 |
TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. STRIP is a silylated derivative. Data is representative.
Kinetic Resolution of Racemic Bicyclo[3.3.1]nonanes
Principle and Rationale:
Kinetic resolution is a method used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of bicyclo[3.3.1]nonane synthesis, if a racemic mixture of a suitable derivative is readily available, it can be subjected to a reaction (e.g., an enzymatic reduction or oxidation) where one enantiomer reacts significantly faster than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product.[14]
This approach is particularly valuable when the synthesis of a racemic precursor is more straightforward than a direct asymmetric synthesis. The choice of enzyme or chiral reagent is critical and must be carefully screened to achieve high selectivity (a high 's' factor).
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Bicyclo[3.3.1]nonan-2-one
This protocol is a general representation of an enzymatic kinetic resolution.
Diagram of the Kinetic Resolution Process:
Caption: Principle of kinetic resolution.
Materials:
-
Racemic bicyclo[3.3.1]nonan-2-one derivative
-
Enzyme (e.g., a lipase such as Candida antarctica lipase B (CAL-B))
-
Acyl donor (for acylation) or reducing agent (for reduction)
-
Appropriate buffer solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve or suspend the racemic bicyclo[3.3.1]nonan-2-one in the appropriate buffer solution.
-
Enzyme Addition: Add the selected enzyme (e.g., lipase).
-
Reagent Addition: Add the co-reagent (e.g., an acyl donor for a resolution via acylation).
-
Reaction: Stir the mixture at a controlled temperature and monitor the reaction progress, typically aiming for approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Work-up: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the enzyme). Extract the mixture with an organic solvent.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate.
-
Purification and Separation: Separate the product from the unreacted starting material by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered starting material and the product by chiral HPLC or GC.
Data Interpretation:
The success of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' factor leads to higher enantiomeric excesses at 50% conversion.
Conclusion and Future Perspectives
The asymmetric synthesis of chiral bicyclo[3.3.1]nonane derivatives has witnessed significant advancements, driven by the development of powerful catalytic systems. The strategies outlined in this guide—organocatalytic desymmetrization, chiral phosphoric acid-catalyzed intramolecular Michael additions, and kinetic resolutions—represent robust and versatile tools for accessing these valuable molecular scaffolds. The choice of a particular method will be dictated by the specific synthetic target and the available resources.
Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope to include more complex and diverse starting materials, and the application of these methodologies to the total synthesis of complex natural products and the development of novel therapeutic agents. The continued exploration of new asymmetric transformations will undoubtedly lead to more elegant and practical solutions for the construction of the chiral bicyclo[3.3.1]nonane framework, further fueling innovation in drug discovery and materials science.
References
-
Bonjoch, J., & Diaba, F. (2009). Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry, 7(12), 2517–2519. [Link]
-
Dutcher, J. R., & Macmillan, D. W. C. (2014). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds. Accounts of Chemical Research, 47(11), 3464–3478. [Link]
-
Akiyama, T. (2007). Stronger Brønsted Acids. Chemical Reviews, 107(12), 5744–5758. [Link]
-
Gammack Yamagata, A. D., Datta, S., Jackson, K. E., Stegbauer, L., Paton, R. S., & Dixon, D. J. (2015). Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. Angewandte Chemie International Edition, 54(16), 4899–4903. [Link]
-
Goudedranche, S., & Dixon, D. J. (2020). Dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanones. Chemical Science, 11(31), 8121–8126. [Link]
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389–22480. [Link]
-
Ma, R.-R., Liu, B.-Y., Yan, L., Lin, J.-B., & Xu, P.-F. (2024). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Advanced Synthesis & Catalysis. [Link]
-
Wallentin, C. J., Orentas, E., Butkus, E., & Wärnmark, K. (2009). Large-Scale Kinetic Resolution of Bicyclo[3.3.1]nonane-2,6-dione. Synthesis, 2009(05), 864–867. [Link]
-
Zhang, Z., & Tong, X. (2016). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Journal of the American Chemical Society, 138(39), 12964–12969. [Link]
-
O'Hara, F., & Dixon, D. J. (2017). Enantioselective silver and amine co-catalyzed desymmetrizing cycloisomerization of alkyne-linked cyclohexanones. Angewandte Chemie International Edition, 56(10), 2688-2692. [Link]
-
Butkus, E. (2001). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Synlett, 2001(12), 1827–1835. [Link]
-
Bonjoch, J., & Bradshaw, B. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Synthesis, 2011(07), 993–1018. [Link]
-
Gómez-Sánchez, E., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 86-92. [Link]
-
Shan, D., & Du, Z. (2024). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry. [Link]
-
Han, S., et al. (2020). Switchable organocatalytic enantioselective sulfenocyclization of cyclohexadienes enabling chemodivergent access to chiral bicyclo[m.n.1] ring systems. Nature Communications, 11(1), 2639. [Link]
-
Orentas, E. (2021). Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. Chemija, 32(4). [Link]
-
Orentas, E., & Butkus, E. (2012). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Molecules, 17(12), 14389–14402. [Link]
-
Lam, H. W., et al. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science, 6(6), 3550-3555. [Link]
-
Lam, H. W., et al. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science, 6(6), 3550-3555. [Link]
-
Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds [Doctoral dissertation, UCL]. UCL Discovery. [Link]
-
Iwabuchi, Y., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116561. [Link]
-
Silva, A. M. S., et al. (2023). Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. International Journal of Molecular Sciences, 24(12), 9925. [Link]
-
Bonjoch, J., & Diaba, F. (2009). Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry, 7(12), 2517-2519. [Link]
-
Orentas, E. (2009). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework [Doctoral dissertation, Vilnius University]. [Link]
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
-
Lam, H. W., et al. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science, 6(6), 3550-3555. [Link]
-
Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds [Doctoral dissertation, UCL]. UCL Discovery. [Link]
-
Guillen, F., & Rodriguez, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 185. [Link]
-
Butkus, E., & Orentas, E. (2015). Natural products containing bicyclo[3.n.1]alkanes. Chemija, 26(3), 133-146. [Link]
-
Beilstein-Institut. (n.d.). BJOC - Search Results. [Link]
-
ResearchGate. (n.d.). Study of the intramolecular Heck reaction: Synthesis of the bicyclic core of corialstonidine. [Link]
-
Ma, R.-R., Liu, B.-Y., Yan, L., Lin, J.-B., & Xu, P.-F. (2024). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Advanced Synthesis & Catalysis. [Link]
-
Zhang, Z., & Tong, X. (2016). Phosphine-Catalyzed Addition/Cycloaddition Domino Reactions of β′-Acetoxy Allenoate: Highly Stereoselective Access to 2-Oxabicyclo[3.3.1]nonane and Cyclopenta[a]pyrrolizine. Journal of the American Chemical Society, 138(39), 12964–12969. [Link]
-
Iwabuchi, Y., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116561. [Link]
-
Nakada, M., et al. (2015). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. The Journal of Organic Chemistry, 80(15), 7845-7853. [Link]
-
Trost, B. M., & Stambuli, J. P. (2003). Asymmetric Synthesis of Bicyclo[4.3.1] and [3.3.2]decadienes via [6+3] Trimethylenemethane Cycloaddition with Tropones. Journal of the American Chemical Society, 125(41), 12432–12433. [Link]
-
Lee, S., & Lee, H. (2022). Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis. Molecules, 27(19), 6619. [Link]
-
Silva, A. M. S., et al. (2023). Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. International Journal of Molecular Sciences, 24(12), 9925. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective desymmetrization of prochiral cyclohexanones by organocatalytic intramolecular Michael additions to α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 11. scispace.com [scispace.com]
- 12. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note & Protocols: Leveraging Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate for High-Throughput Parallel Synthesis
Abstract
The quest for novel therapeutic agents is intrinsically linked to the efficient exploration of chemical space. Three-dimensional molecular architecture is a critical determinant of biological activity, and rigid scaffolds that present functional groups in precise spatial orientations are invaluable tools in drug discovery. The tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate core is an exemplary "privileged scaffold" that offers a robust and conformationally constrained framework.[1][2] Its unique topology, featuring an oxygen bridge and orthogonally protected diamine, makes it an ideal starting point for the construction of diverse chemical libraries. This guide provides an in-depth analysis of this scaffold and detailed, field-proven protocols for its application in parallel synthesis, enabling researchers to rapidly generate libraries of complex molecules for high-throughput screening.
Part 1: The Scientific Rationale—Why This Scaffold?
Structural and Conformational Integrity
The bicyclo[3.3.1]nonane skeleton is a classic rigid framework in medicinal chemistry.[2] Unlike flexible aliphatic chains, its chair-chair or chair-boat conformations limit the molecule's available conformational space.[3][4] This rigidity is a strategic advantage in ligand design; it reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities.[1] The introduction of the 3-oxa bridge and the two nitrogen atoms at positions 7 and 9 creates a scaffold with defined geometric vectors for substitution and a unique set of physicochemical properties.
The Power of Orthogonal Protection
The primary utility of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate in parallel synthesis stems from its differential protection scheme.
-
The Reactive Handle (N9): The secondary amine at the N9 position is nucleophilic and serves as the primary point for diversification. A wide array of chemical transformations can be performed at this site.
-
The Protected Anchor (N7): The amine at the N7 position is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under a wide range of reaction conditions used to modify the N9 position but can be selectively removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA).
This orthogonality allows for a two-stage diversification strategy, exponentially increasing the number of possible unique structures from a single core.
Physicochemical Properties
A summary of the core scaffold's properties is presented below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | [5] |
| CAS Number | 864448-41-9 | [5] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [5] |
| Molecular Weight | 228.29 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | Typically >97% | [5] |
| Storage | Store in a cool, dry place. | [7] |
Part 2: General Workflow for Parallel Library Generation
Parallel synthesis involves the simultaneous execution of multiple, related chemical reactions in a spatially separated manner, typically in multi-well plates or arrays of reaction tubes. This high-throughput approach is ideal for rapidly building a library of analogues from a common scaffold. The workflow is designed for efficiency, from reaction setup to final analysis.
Caption: High-level workflow for parallel library synthesis.
Part 3: Core Protocols for N9-Position Diversification
The following protocols are optimized for parallel synthesis in 96-well reaction blocks. All reactions should be conducted in a well-ventilated fume hood.
Overview of N9-Diversification Chemistry
The exposed N9-H site is a versatile nucleophile, enabling a variety of robust coupling reactions ideal for library synthesis.
Caption: Key diversification reactions at the N9 position.
Protocol 1: Parallel Amide Synthesis via Acylation
Rationale: Amide bonds are a cornerstone of medicinal chemistry. Using acid chlorides provides high reactivity. For carboxylic acids, a coupling agent like HATU is chosen because its byproducts are water-soluble, simplifying purification.
-
Reagents:
-
Scaffold Stock: 0.2 M solution of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate in anhydrous Dichloromethane (DCM).
-
Building Blocks: 0.25 M solutions of various acid chlorides or carboxylic acids in anhydrous DCM.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Coupling Agent (for acids): 0.25 M solution of HATU in anhydrous DCM.
-
-
Procedure (96-well plate):
-
To each well, add 200 µL (40 µmol, 1.0 equiv) of the Scaffold Stock solution.
-
For Acid Chlorides:
-
Add 200 µL (50 µmol, 1.25 equiv) of the desired acid chloride building block solution.
-
Add 1.5 equiv of DIPEA.
-
-
For Carboxylic Acids:
-
Add 200 µL (50 µmol, 1.25 equiv) of the desired carboxylic acid building block solution.
-
Add 200 µL (50 µmol, 1.25 equiv) of the HATU solution.
-
Add 2.5 equiv of DIPEA.
-
-
Seal the reaction block securely with a cap mat.
-
Place the block on a shaker and agitate at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well. Extract with DCM (2 x 500 µL). Combine the organic layers and concentrate in vacuo.
-
Protocol 2: Parallel Sulfonamide Synthesis
Rationale: Sulfonamides are important pharmacophores. This reaction proceeds readily with sulfonyl chlorides. Pyridine is often used as both a base and a catalyst.
-
Reagents:
-
Scaffold Stock: 0.2 M solution in anhydrous Pyridine.
-
Building Blocks: 0.22 M solutions of various sulfonyl chlorides in anhydrous DCM.
-
-
Procedure (96-well plate):
-
To each well, add 200 µL (40 µmol, 1.0 equiv) of the Scaffold Stock solution.
-
Add 200 µL (44 µmol, 1.1 equiv) of the desired sulfonyl chloride building block solution.
-
Seal the reaction block and shake at room temperature for 10 hours.
-
Work-up: Add 500 µL of 1 M HCl (aq) to each well. Extract with DCM (2 x 500 µL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol 3: Parallel Reductive Amination
Rationale: This reaction creates tertiary amines, introducing a basic center. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is milder than other hydrides, selective for iminium ions, and does not reduce most other functional groups.
-
Reagents:
-
Scaffold Stock: 0.2 M solution in Dichloroethane (DCE).
-
Building Blocks: 0.25 M solutions of various aldehydes or ketones in DCE.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB), as a solid.
-
-
Procedure (96-well plate):
-
To each well, add 200 µL (40 µmol, 1.0 equiv) of the Scaffold Stock solution.
-
Add 200 µL (50 µmol, 1.25 equiv) of the desired aldehyde/ketone building block solution.
-
Let the mixture stand for 20 minutes to allow for iminium ion formation.
-
Add STAB (60 µmol, 1.5 equiv) as a solid to each well. Caution: Effervescence may occur.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up: Quench carefully by adding 200 µL of saturated aqueous NaHCO₃. Extract with DCM (2 x 500 µL) and concentrate in vacuo.
-
Part 4: Advanced Strategy—Two-Vector Library Synthesis
The true power of this scaffold is realized in a two-step diversification. After the N9 position has been functionalized and the product purified, the N7-Boc group can be removed to expose a second reactive site.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthonix, Inc > Synthons > tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate - [X6585] [synthonix.com]
- 6. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
Application Notes and Protocols for the Functionalization of the Secondary Amine in Bicyclic Ring Systems
Introduction: The Strategic Importance of Bicyclic Scaffolds in Modern Drug Discovery
Bicyclic amines are privileged structural motifs in medicinal chemistry, prized for their conformational rigidity and three-dimensional complexity.[1][2][3] This inherent sp³-richness is a key attribute that often correlates with improved clinical success rates for drug candidates.[4] The functionalization of the secondary amine within these bicyclic frameworks is a critical step in the synthesis of a vast array of pharmacologically active compounds, enabling the modulation of physicochemical properties and target engagement.[5][6] This guide provides a detailed overview of established and contemporary methods for the selective functionalization of these pivotal secondary amines, offering both theoretical insights and practical, field-proven protocols for researchers in drug development and organic synthesis.
I. Classical N-Functionalization Strategies: Acylation and Alkylation
The direct modification of the secondary amine via acylation and alkylation remains a cornerstone of synthetic strategies due to its reliability and broad substrate scope. These methods are fundamental for introducing a diverse range of functional groups, from simple alkyl chains to complex pharmacophores.
A. N-Acylation: Formation of Robust Amide Bonds
N-acylation is a widely employed method for converting secondary amines into amides, a functional group prevalent in over 25% of all pharmaceuticals.[7] The reaction typically involves the use of an acylating agent such as an acyl halide or anhydride.
Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the reactivity of the amine and the presence of other functional groups.[8] Acyl chlorides are highly reactive and suitable for less nucleophilic amines, while anhydrides offer a milder alternative.[8][9] The Schotten-Baumann reaction, which utilizes an aqueous basic medium, is particularly effective for acylating amines with acyl halides, as it neutralizes the hydrogen halide byproduct and facilitates the reaction.[8][10]
Experimental Protocol: N-Acylation of a Bicyclic Secondary Amine (e.g., Nortropine) via the Schotten-Baumann Reaction
Materials:
-
Nortropine (1.0 equiv)
-
Acetyl chloride (1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve nortropine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 equiv) dropwise to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the N-acetylated product.
B. N-Alkylation: Forging Carbon-Nitrogen Bonds
N-alkylation introduces alkyl substituents onto the secondary amine, a key step in the synthesis of many bioactive molecules.[11] Reductive amination and direct alkylation with alkyl halides are two of the most common approaches.[12]
Causality Behind Experimental Choices: Direct alkylation with alkyl halides can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[11] Reductive amination, which involves the in-situ formation and reduction of an iminium ion, offers a more controlled and chemoselective alternative, minimizing the risk of over-alkylation.[12] Sodium triacetoxyborohydride is a preferred reducing agent for this transformation due to its mildness and tolerance of a wide range of functional groups.[12]
Experimental Protocol: N-Alkylation via Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
Bicyclic secondary amine (e.g., Nortropine) (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the bicyclic secondary amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE (2 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the N-alkylated product.
II. Modern Methodologies: Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of amines, enabling the formation of previously challenging carbon-nitrogen bonds with high efficiency and selectivity.[13][14][15][16]
A. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for the formation of N-aryl bonds, a common motif in pharmaceuticals. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base.[15] Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of base is also critical for the deprotonation of the amine and regeneration of the active catalyst.
Experimental Protocol: Palladium-Catalyzed N-Arylation of a Bicyclic Secondary Amine
Materials:
-
Bicyclic secondary amine (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), bicyclic secondary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
B. Palladium-Catalyzed C(sp³)–H Arylation
Direct C–H functionalization has emerged as a highly atom-economical and efficient strategy for forging carbon-carbon bonds.[4][17][18] Palladium-catalyzed C(sp³)–H arylation of saturated bicyclic amines allows for the introduction of aryl groups at positions that are often inaccessible through traditional cross-coupling methods.[4]
Causality Behind Experimental Choices: These reactions often require a directing group to facilitate the C–H activation step.[17][19] The choice of the directing group, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.[4][18] Silver-free conditions have been developed to improve the practicality and cost-effectiveness of this methodology.[4][17][18]
Experimental Protocol: Silver-Free Palladium-Catalyzed C(sp³)–H Arylation of a Saturated Bicyclic Amine Scaffold [4]
Materials:
-
N-protected bicyclic amine (e.g., with a removable directing group) (1.0 equiv)
-
Aryl iodide (2.5 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Cu(OAc)₂·H₂O (0.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
tert-Amyl alcohol
Procedure:
-
To an oven-dried reaction vessel, add the N-protected bicyclic amine (1.0 equiv), aryl iodide (2.5 equiv), Pd(OAc)₂ (0.1 equiv), Cu(OAc)₂·H₂O (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add tert-amyl alcohol as the solvent.
-
Heat the mixture to 140 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
The directing group can be subsequently removed under appropriate conditions to yield the arylated secondary amine.[4]
III. Emerging Frontiers: Photoredox Catalysis
Photoredox catalysis has recently emerged as a powerful and sustainable approach for the functionalization of amines under mild conditions.[20] This methodology utilizes visible light to generate highly reactive radical intermediates, enabling a wide range of transformations that are often complementary to traditional methods.
Causality Behind Experimental Choices: The selection of the photoredox catalyst is critical and is based on its redox potential, which must be suitable for the oxidation of the secondary amine to the corresponding aminium radical.[20] The choice of the radical acceptor and reaction conditions allows for the selective alkylation, arylation, or acylation of the amine.[20]
IV. Data Presentation and Visualization
Table 1: Comparison of N-Functionalization Methods
| Method | Reagents | Advantages | Limitations |
| N-Acylation | Acyl halides, Anhydrides | Robust, high-yielding, wide substrate scope. | Can require harsh conditions, byproduct formation. |
| N-Alkylation (Reductive Amination) | Aldehydes/ketones, NaBH(OAc)₃ | High chemoselectivity, mild conditions, avoids over-alkylation. | Limited to the introduction of alkyl groups from carbonyls. |
| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, ligand, base | Excellent for N-aryl bond formation, high functional group tolerance. | Requires inert conditions, catalyst and ligand costs. |
| C(sp³)–H Arylation | Aryl halides, Pd catalyst, directing group | Access to novel substitution patterns, high atom economy. | Often requires a directing group, can have limited scope. |
| Photoredox Catalysis | Photoredox catalyst, light, radical acceptor | Mild conditions, high functional group tolerance, sustainable. | Can be sensitive to oxygen, requires specialized equipment. |
Diagrams of Experimental Workflows and Mechanisms
Caption: General workflows for N-acylation and reductive amination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
V. Conclusion: A Versatile Toolkit for Bicyclic Amine Functionalization
The functionalization of the secondary amine in bicyclic ring systems is a critical endeavor in the synthesis of novel therapeutic agents. This guide has outlined a range of methodologies, from classical acylation and alkylation to modern transition metal-catalyzed and photoredox reactions. The choice of method will ultimately depend on the specific synthetic goals, the nature of the bicyclic scaffold, and the desired functional group to be introduced. By understanding the underlying principles and practical considerations of each approach, researchers can effectively navigate the synthesis of complex, three-dimensional molecules with the potential for significant biological activity.
References
- 1. Synthesis and Functionalisation of Bridged Bicyclic amines - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Silver-Free Palladium-Catalyzed C(sp3)-H Arylation of Saturated Bicyclic Amine Scaffolds - UCL Discovery [discovery.ucl.ac.uk]
- 18. Silver-Free Palladium-Catalyzed C(sp3)-H Arylation of Saturated Bicyclic Amine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
Deprotection of the Boc group from Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Application Notes and Protocols
Topic: Strategic Deprotection of the Boc Group from Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Introduction: Unveiling a Key Synthetic Intermediate
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for designing ligands with high target specificity, particularly for orexin receptors.[1] The synthesis of derivatives often requires the strategic use of protecting groups to mask reactive sites.
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, prized for its stability under a wide range of basic, nucleophilic, and reductive conditions.[2][3] Its facile and clean removal under acidic conditions makes it an essential tool in multi-step synthesis.[2][4] This document provides a detailed guide to the deprotection of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a critical step to liberate the secondary amine at the 7-position for further chemical elaboration. We will explore the underlying mechanism, compare common protocols, and provide field-proven methodologies for researchers and drug development professionals.
The Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the deprotection process. The acid-catalyzed cleavage of the Boc group is a robust and predictable transformation that proceeds via a three-step E1 elimination pathway.
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[2][4][5] This initial step activates the Boc group, making the carbonyl carbon more electrophilic.
-
Fragmentation: The protonated intermediate undergoes heterolytic cleavage of the tert-butyl-oxygen bond. This fragmentation is the rate-determining step and is driven by the formation of two stable species: a highly stabilized tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][4][5]
-
Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[2][3] In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated to form a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[2][5]
The reactive tert-butyl cation byproduct can be quenched by a scavenger, deprotonate to form isobutylene gas, or in some cases, participate in unwanted side reactions.[2][5] For a substrate like 3-oxa-7,9-diazabicyclo[3.3.1]nonane, side reactions are less common, but this consideration is critical when working with more complex molecules containing acid-sensitive or nucleophilic functional groups.
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is rapid and efficient, typically yielding the trifluoroacetate salt of the amine, which can be used directly or neutralized to the free base.
Materials:
-
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq, often a 25-50% v/v solution in DCM is used) to the stirred solution. [6]A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. [7] * TLC: The deprotected amine product will be significantly more polar than the starting material, exhibiting a much lower Retention Factor (Rf). A typical mobile phase is 10% Methanol in DCM with 1% ammonium hydroxide.
-
LC-MS: Observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with DCM or toluene can help remove residual TFA. The resulting residue is the amine trifluoroacetate salt.
-
(Optional - Free Base Isolation): Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize the acid. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine. [7]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is a classic method that directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that is easy to handle. [8][9] Materials:
-
tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
-
4M solution of HCl in 1,4-Dioxane (commercially available)
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in 1,4-Dioxane solution (5-10 eq) to the flask. [10]3. Stir the reaction mixture at room temperature for 2-16 hours. In many cases, the hydrochloride salt of the product may precipitate out of the solution as a white solid.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS as described in Protocol 1. [7]5. Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator.
-
Purification: The resulting solid is often of high purity. It can be further purified by trituration. Add a non-polar solvent like diethyl ether to the solid residue, stir or sonicate the suspension, and then collect the solid by vacuum filtration. Wash the solid with additional diethyl ether and dry under vacuum.
Validation of Deprotection
Confirming the complete removal of the Boc group is essential before proceeding to the next synthetic step.
-
¹H NMR Spectroscopy: The most definitive evidence is the complete disappearance of the sharp, large singlet corresponding to the nine tert-butyl protons, which typically appears around δ 1.4 ppm in the spectrum of the starting material. [11]* Mass Spectrometry: The mass spectrum of the product will show a molecular ion corresponding to the deprotected amine (or its protonated form, [M+H]⁺), which is 100.12 g/mol less than the starting material. [11]* Thin-Layer Chromatography (TLC): As mentioned, the product will have a significantly lower Rf value due to its increased polarity compared to the Boc-protected starting material. [7][11]
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291-293. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Anderson, N. G., et al. (2005). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 9(6), 800-804. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
-
Snieckus, V., & Vogel, T. (n.d.). Synthesis of Bicyclic O- and N-Bridged Piperazines. Thieme E-Books & E-Journals. Retrieved from [Link]
-
PubMed Central. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Retrieved from [Link]
-
Synthonix. (n.d.). tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
Taylor & Francis Online. (n.d.). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. Retrieved from [Link]
Sources
- 1. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the column chromatography of this bicyclic diamine derivative. The unique structural features of this molecule, including the presence of a basic nitrogen atom and a bulky Boc protecting group, can present specific challenges during silica gel chromatography.
I. Understanding the Molecule and its Chromatographic Behavior
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting neurological disorders. Its rigid bicyclic core can mimic biologically active structures.[1] The presence of a Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms is a common strategy in multi-step syntheses to control reactivity.[2] However, this combination of a free basic amine and a lipophilic Boc group influences its interaction with the stationary phase (silica gel) and requires careful optimization of the mobile phase.
Chemical Structure and Key Properties
Caption: Structure of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [3] |
| Molecular Weight | 228.29 g/mol | [3] |
| Appearance | Colorless crystals or white to gray solid | [4][5] |
| Storage | Freezer or 2-8°C, dry and sealed | [1][6] |
II. Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the purification of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate by column chromatography.
Problem 1: The compound is not eluting from the column or is showing significant tailing.
Possible Cause: Strong interaction between the basic nitrogen atom of the diazabicyclo-nonane core and the acidic silica gel. This can lead to irreversible adsorption or slow elution, resulting in broad peaks and poor recovery.
Solution:
-
Use a basic modifier in the eluent. The most common and effective solution is to add a small amount of a volatile base to the mobile phase. This base will compete with the product for the acidic sites on the silica gel, reducing tailing and improving elution.
-
Recommended Modifier: Triethylamine (Et₃N) or ammonia solution (e.g., in methanol).
-
Typical Concentration: Start with 0.5-1% (v/v) of triethylamine in your eluent system. For ammonia, a common eluent system is a mixture of tert-butyl methyl ether (TBME), methanol (MeOH), and aqueous ammonia (NH₃), with ratios adjusted from 95/5/0.5 to 90/10/2.[4]
-
-
Consider an alternative stationary phase. If tailing persists even with a modified eluent, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a solution of triethylamine in your chosen solvent system before packing the column.[7]
-
Problem 2: The Boc protecting group is partially or fully cleaved during purification.
Possible Cause: The acidic nature of standard silica gel can be sufficient to cleave the acid-labile Boc group, especially with prolonged contact time.[8][9]
Solution:
-
Minimize contact time. Use flash column chromatography instead of gravity chromatography to reduce the time the compound spends on the column.[10]
-
Neutralize the silica gel. As mentioned above, adding a basic modifier like triethylamine to the eluent will help to neutralize the acidic sites on the silica gel, thus preventing Boc group cleavage.
-
Work at lower temperatures. If feasible, running the column in a cold room can sometimes reduce the rate of decomposition.
Problem 3: Poor separation from closely related impurities.
Possible Cause: The chosen solvent system may not have sufficient selectivity to resolve the target compound from its impurities.
Solution:
-
Systematic solvent screening. Develop a robust solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the polarity.
-
Example Eluent Systems:
-
Heptane/Ethyl Acetate with 1% Et₃N
-
Dichloromethane/Methanol with 0.5% Et₃N
-
TBME/Methanol/Ammonia (as described in a literature preparation).[4]
-
-
-
Utilize a gradient elution. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can often improve the separation of compounds with similar polarities.
Problem 4: The compound appears to have decomposed on the column.
Possible Cause: In addition to Boc group cleavage, other decomposition pathways may be possible on silica gel.[7]
Solution:
-
Perform a stability test. Before committing your entire batch to a column, spot a solution of your crude product on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
Dry loading. If your compound is not very soluble in the initial eluent, you may be tempted to dissolve it in a stronger solvent. This can lead to band broadening and poor separation. Instead, use the dry loading technique:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to get a free-flowing powder.
-
Carefully load this powder onto the top of your packed column.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value to aim for on TLC before running the column?
A1: For optimal separation, aim for an Rf value of 0.2-0.3 for your target compound in the chosen TLC solvent system. This generally provides a good balance between resolution and elution time on the column.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.
Q3: Can I use reversed-phase chromatography for this compound?
A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if you are struggling with silica gel. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to protonate the amine and improve peak shape.
Q4: How can I confirm the identity and purity of my collected fractions?
A4: The identity and purity of the collected fractions should be confirmed using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To identify the fractions containing the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
IV. Experimental Workflow and Diagrams
General Purification Workflow
Caption: General workflow for column chromatography purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common chromatography issues.
V. References
-
MySkinRecipes. (n.d.). tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Retrieved from
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Wang, X., Chu, M., & Guo, C. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 26(1), 64.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from [Link]
Sources
- 1. tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (1r,5s)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | 1251010-45-3 [sigmaaldrich.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Diazabicyclo[3.3.1]nonanes
Welcome to the technical support center for the synthesis of diazabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your target compounds.
Introduction: The Significance of the Diazabicyclo[3.e.1]nonane Scaffold
The diazabicyclo[3.3.1]nonane, or bispidine, core is a rigid bicyclic structure present in a variety of natural products and pharmacologically active compounds. Its unique conformational constraints make it an attractive scaffold in medicinal chemistry for designing ligands with high selectivity for various biological targets, including nicotinic acetylcholine receptors.[1] The synthesis of these molecules, however, can present challenges, with yield optimization being a common hurdle. This guide will focus primarily on the most prevalent synthetic route, the double Mannich reaction, and offer solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the diazabicyclo[3.3.1]nonane core?
A1: The most widely employed and convenient method is the double Mannich condensation.[2][3] This one-pot reaction typically involves the condensation of a piperidin-4-one derivative, a primary amine, and formaldehyde.[2][3]
Q2: What are the typical starting materials for the double Mannich synthesis of bispidinones?
A2: The key starting materials are:
-
A ketone with accessible α-hydrogens, most commonly a 4-piperidone derivative. The use of conformationally homogeneous cyclic ketones can lead to increased yields of the major product.[3]
-
A primary amine (R-NH2).
-
An aldehyde, most frequently formaldehyde (often used in the form of paraformaldehyde).
Q3: My reaction product is a viscous oil that is difficult to purify. Is this normal?
A3: Yes, it is quite common for the crude products of diazabicyclo[3.3.1]nonane synthesis to be viscous oils.[2] This can make purification challenging. Column chromatography is a frequently used method for purifying these oily products.[2]
Q4: Are there alternative methods to the Mannich reaction for synthesizing this scaffold?
A4: While the Mannich reaction is the most common, other routes have been developed. One such method involves the intramolecular cycloaddition of nitrones, which can be a viable alternative for constructing the 2,6-diazabicyclo[3.3.1]nonane skeleton.[4] Another approach involves the α,α′-dibromination of pimelic acid followed by condensation with an amine.[5]
Troubleshooting Guide: Improving Yield in Diazabicyclo[3.3.1]nonane Synthesis
Low yield is one of the most frequent challenges encountered in the synthesis of diazabicyclo[3.3.1]nonanes. This section provides a systematic approach to troubleshooting and optimizing your reaction.
Problem 1: Low to No Product Formation
Potential Cause 1: Poor Quality of Reagents
-
Explanation: The success of the Mannich reaction is highly dependent on the purity of the starting materials. Old or degraded reagents can significantly hinder the reaction.
-
Solutions:
-
Paraformaldehyde: Use fresh, high-quality paraformaldehyde. Depolymerization of old paraformaldehyde can be inefficient, leading to a low concentration of formaldehyde in the reaction mixture.
-
Amine: Ensure the purity of the primary amine. Impurities can lead to unwanted side reactions.
-
Ketone: The purity of the ketone starting material is crucial. Any impurities can participate in side reactions, consuming the reagents and reducing the yield of the desired product.
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: The temperature and reaction time are critical parameters that can significantly impact the yield of the Mannich reaction.
-
Solutions:
-
Temperature: The optimal temperature is substrate-dependent. Some reactions require refluxing for several hours to proceed to completion. Experiment with varying the temperature to find the ideal conditions for your specific substrates.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Potential Cause 3: Incorrect pH
-
Explanation: The Mannich reaction is pH-sensitive. The formation of the reactive iminium ion is favored under mildly acidic conditions.
-
Solutions:
-
An acidic catalyst, such as acetic acid or hydrochloric acid, is often added to the reaction mixture.[2]
-
The use of an amine hydrochloride salt can also help maintain the appropriate pH.
-
Problem 2: Formation of Multiple Products and Impurities
Potential Cause 1: Side Reactions
-
Explanation: The Mannich reaction can be prone to side reactions, leading to a complex mixture of products and a lower yield of the desired diazabicyclo[3.3.1]nonane. One common side reaction is the formation of polymeric materials.
-
Solutions:
-
Slow Addition of Reagents: A slow, dropwise addition of the aldehyde or ketone to the reaction mixture can help to maintain a low concentration of the reactive species, which can disfavor polymerization and other side reactions.
-
Control of Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reagent can promote the formation of byproducts.
-
Potential Cause 2: Issues with Product Isolation
-
Explanation: As mentioned, the product is often a viscous oil, which can make isolation from the reaction mixture and subsequent purification difficult, leading to apparent low yields.
-
Solutions:
-
Extraction: After the reaction is complete, a standard workup procedure involves extraction with an appropriate organic solvent.
-
Column Chromatography: This is a very effective method for purifying oily products. The choice of eluent is critical for achieving good separation. A common eluent system is a mixture of benzene and dioxane.[2]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For Mannich bases that are hydrochlorides, precipitation with a solvent like acetone followed by recrystallization can be effective.
-
Experimental Protocols
General Procedure for the Double Mannich Synthesis of a 3,7-Diazabicyclo[3.3.1]nonan-9-one
-
In a round-bottom flask, dissolve the 4-piperidone derivative and the primary amine in a suitable solvent, such as methanol.[2]
-
Add paraformaldehyde to the mixture.
-
Add a catalytic amount of a suitable acid, such as acetic acid.[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, which may be a viscous oil, by column chromatography.[2]
Data Presentation
The following table summarizes the effect of various parameters on the yield of the double Mannich reaction for the synthesis of diazabicyclo[3.3.1]nonanes.
| Parameter | Effect on Yield | Recommendations |
| Reagent Purity | High purity is crucial. | Use fresh, high-quality reagents. |
| Temperature | Substrate-dependent. | Optimize for your specific reaction. |
| Reaction Time | Insufficient time leads to low conversion. | Monitor the reaction to determine the optimal time. |
| pH | Mildly acidic conditions are optimal. | Use a catalytic amount of acid. |
| Solvent | Can influence reaction rate and solubility. | Methanol and ethanol are commonly used. |
Visualization
Diagram of the Double Mannich Reaction Workflow
Caption: A general workflow for the synthesis and purification of diazabicyclo[3.3.1]nonanes via the double Mannich reaction.
Troubleshooting Flowchart
Caption: A logical troubleshooting workflow for addressing low yield in diazabicyclo[3.3.1]nonane synthesis.
References
Sources
- 1. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Oxa-7,9-diazabicyclo[3.3.1]nonanes
Welcome to the technical support center for the synthesis of 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth explanations and actionable troubleshooting protocols.
Introduction to the Synthesis
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane core is typically synthesized via a double Mannich reaction. This one-pot condensation involves the reaction of a cyclic ether ketone, a primary amine, and formaldehyde. The seemingly straightforward nature of this reaction belies a complex interplay of equilibria and potential side reactions that can impact yield, purity, and even the isomeric identity of the final product. This guide will help you navigate these challenges.
Caption: Competing pathways leading to desired and isomeric products.
Troubleshooting Protocol:
-
Choice of Primary Amine: Sterically bulky primary amines can disfavor the formation of the desired [3.3.1] system and promote the rearrangement. If possible, opt for less hindered amines.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol generally favor the desired Mannich reaction. Aprotic solvents might stabilize intermediates that lead to the rearrangement.
-
Temperature Control: As with minimizing over-alkylation, lower reaction temperatures can provide better kinetic control and favor the formation of the thermodynamically preferred [3.3.1] system over the rearranged [3.2.2] product.
-
Purification: If the isomeric byproduct does form, careful purification by column chromatography is essential. The two isomers often have different polarities, allowing for separation. Developing a good TLC method to distinguish between the two is the first critical step.
Question 3: My final product is a viscous, hard-to-purify oil. What are the best practices for purification?
Answer:
The purification of bispidine-type compounds, including the 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives, is a well-documented challenge. The basic nitrogen atoms can cause streaking on silica gel, and the products are often not crystalline.
Causality: The basicity of the two nitrogen atoms in the bicyclic core leads to strong interactions with the acidic silica gel surface. This can result in poor separation, tailing of spots on TLC, and loss of product on the column.
Purification Protocol:
-
Basified Silica Gel: Before running a column, prepare the silica gel slurry with a solvent system that has been treated with a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v) or ammonium hydroxide. This deactivates the acidic sites on the silica and significantly improves the chromatography.
-
Solvent System Selection: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A common mobile phase for these compounds is a mixture of dichloromethane and methanol.
-
TLC Analysis: Develop a TLC method using the basified solvent system to ensure good separation and spot shape before committing to the column.
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral). Alumina is less acidic and can be more suitable for the purification of basic compounds. [1]4. Salt Formation and Recrystallization: If the product is an oil, it can sometimes be converted to a crystalline salt (e.g., hydrochloride or fumarate). Dissolve the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in ether or a solution of fumaric acid in ethanol. The resulting salt may precipitate and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.
General Experimental Protocol
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Tetrahydropyran-4-one
-
Primary Amine (R-NH₂)
-
Paraformaldehyde or Formaldehyde (37% in H₂O)
-
Methanol
-
Acetic Acid (Glacial)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and tetrahydropyran-4-one (1.0 eq) in methanol.
-
Add glacial acetic acid (approximately 2.0 eq) to the mixture and cool to 0°C in an ice bath.
-
To this solution, add paraformaldehyde (2.0-2.2 eq) portion-wise, or add an aqueous formaldehyde solution dropwise over 1 hour, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and wash with a non-polar solvent like diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 12 with cold 2M NaOH or solid KOH.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography as described above.
This guide provides a starting point for troubleshooting the synthesis of 3-oxa-7,9-diazabicyclo[3.3.1]nonanes. As with any chemical synthesis, careful observation, analysis of intermediates and byproducts, and systematic optimization are key to success.
References
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
- Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 239-245.
- Stetter, H. (1981). 3-Azabicyclo[3.3.1]nonanes. Angewandte Chemie International Edition in English, 20(8), 647-662.
- Tanaka, K., & Pradipta, A. R. (2015). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Tetrahedron, 71(35), 5871-5877.
-
WIPO (2013). (WO2013050938) 3,7-DIAZABICYCLO[3.3.1]NONANE AND 9-OXA-3,7-DIAZABICYCLO[3.3.1]NONANE DERIVATIVES. Retrieved from [Link]
Sources
Technical Support Center: Stability and Storage of Boc-Protected Heterocyclic Compounds
Welcome to the technical support center for Boc-protected heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group in their synthetic workflows. Here, we address common challenges related to the stability, storage, and handling of these essential intermediates through a series of frequently asked questions and troubleshooting scenarios. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity of your compounds and the success of your experiments.
Section 1: Core Principles of Stability and Storage
This section covers the fundamental chemical properties of the Boc group and provides general guidelines for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the N-Boc protecting group?
A: The N-Boc group is a carbamate that is robust under a wide range of conditions, which is why it is one of the most common amine protecting groups in organic synthesis.[1] It is generally stable towards:
-
Basic Conditions: It is resistant to hydrolysis by strong bases and most nucleophiles.[2][3]
-
Catalytic Hydrogenation: It remains intact under conditions typically used to remove other protecting groups like benzyloxycarbonyl (Cbz) or benzyl (Bn).[3][4]
-
Most Oxidative and Reductive Conditions: It is compatible with many common oxidation and reduction reactions that do not involve strongly acidic conditions.
The primary lability of the Boc group is its susceptibility to acid.[5] Cleavage occurs readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), and can even be initiated by Lewis acids or prolonged exposure to milder acidic conditions.[6]
Q2: My compound is supposed to be stable, but I suspect it's degrading. What's the most likely cause?
A: The most common cause of unintended deprotection or degradation of a Boc-protected compound is exposure to acidic conditions, however subtle.[7] This can happen in several ways:
-
Acidic Reagents or Catalysts: A reaction may contain an acidic component you hadn't considered problematic.
-
Acidic Vapors: Improper storage in a cabinet where strong acids (e.g., HCl, TFA) are also stored can lead to degradation over time due to acidic vapors.
-
Acidic Surfaces: Chromatography on un-neutralized silica gel is a frequent culprit for degrading acid-sensitive compounds.
-
Hydrolysis: While stable to base, very harsh acidic aqueous conditions can lead to hydrolysis.
Q3: Can Boc-protected compounds be sensitive to heat?
A: Yes, although they are generally more stable to heat than to acid. Thermal deprotection of N-Boc groups is possible but typically requires high temperatures, often in the range of 150-250 °C.[8][9] At moderate temperatures, such as 37 °C, the Boc group is generally stable, provided the medium is not acidic.[7] However, for particularly sensitive heterocyclic systems, prolonged heating even at lower temperatures could lead to degradation, so it is always best to assess thermal stability on a small scale.
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific problems that can arise during the synthesis, workup, and purification of Boc-protected heterocycles.
Q4: I'm losing my Boc group during my aqueous workup. How can I prevent this?
A: This is a common issue, especially if your workup involves an acid wash (e.g., with 1 M HCl or 0.5 M HCl) to remove basic impurities. While a quick wash may be tolerated by some robust compounds, more sensitive substrates can be partially or fully deprotected.[10]
Troubleshooting Steps:
-
Avoid Acid Washes: If possible, eliminate the acid wash entirely. Use washes with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine instead.
-
Use Milder Acids: If an acid wash is necessary, consider using a weaker, buffered solution like a saturated ammonium chloride (NH₄Cl) solution.
-
Minimize Contact Time: Perform the acid wash quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of deprotection. Immediately proceed to the next step to neutralize any residual acid.
Q5: My compound appears to be decomposing on my silica gel column. What is happening and how do I fix it?
A: Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a solid-phase acid catalyst, causing the deprotection of acid-labile compounds like Boc-protected amines.[11] Streaking on the TLC plate or a low recovery of pure material from the column are classic signs of on-column decomposition.
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (or another volatile base like pyridine). After stirring, the silica can be used to pack the column. This neutralizes the acidic sites.
-
Use a Different Stationary Phase: Consider using neutral alumina or a reverse-phase C18 column, which do not have the same acidic character.
-
Minimize Residence Time: If you must use silica, run the column as quickly as possible with slightly more polar solvent mixtures to expedite elution and reduce the compound's contact time with the stationary phase.
Q6: My NMR spectrum shows extra peaks after an acid-catalyzed deprotection. What are these side products?
A: During acid-catalyzed deprotection, a reactive tert-butyl cation (t-Bu⁺) is generated.[6] This electrophile can be captured by nucleophilic sites on your target molecule, leading to unwanted alkylation side products.[12]
Commonly Alkylated Heterocycles and Residues:
-
Indoles and Pyrroles: The electron-rich rings are highly susceptible to tert-butylation.[12]
-
Thiols (Cysteine) and Thioethers (Methionine): The sulfur atom is a potent nucleophile.[12]
-
Phenols (Tyrosine): The activated aromatic ring can be alkylated.[12]
Mechanism of Boc Deprotection and Side Reaction The following diagram illustrates the desired deprotection pathway and the competing side reaction where the t-butyl cation alkylates a nucleophilic heterocycle (represented as 'Nu').
Caption: Acid-catalyzed Boc deprotection and t-butyl cation side reaction.
Solution: Use a Scavenger To prevent these side reactions, add a "scavenger" to the deprotection cocktail. A scavenger is a nucleophile that is more reactive or present in a much higher concentration than your substrate, designed to trap the t-butyl cation.[12]
| Scavenger | Typical Concentration | Notes |
| Anisole | 5-10% (v/v) | Good general-purpose scavenger for trapping carbocations. |
| Thioanisole | 5-10% (v/v) | Particularly effective for sulfur-containing or indole-rich molecules. |
| Triethylsilane (TES) | 2-5 equivalents | Acts as a hydride donor to reduce the cation to isobutane. |
| Water | 1-5% (v/v) | Can trap the cation to form tert-butanol. |
Section 3: Best Practices for Long-Term Storage
Proper storage is critical for maintaining the purity and stability of your Boc-protected heterocyclic compounds over time.
Q7: What are the ideal conditions for the long-term storage of my compounds?
A: The ideal storage conditions aim to mitigate the primary risks: acid exposure, moisture, and thermal degradation.
Recommended Storage Protocol:
-
Container: Use a clean, dry, tightly sealed amber glass vial or bottle to protect from light and moisture. For highly sensitive compounds, consider a vial with a PTFE-lined cap.
-
Atmosphere: For maximum stability, especially for compounds prone to oxidation or hydrolysis, flush the container with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store the compound in a freezer, preferably at -20 °C. This significantly slows down potential decomposition pathways.
-
Location: Store in a designated, well-ventilated area for non-volatile solids. Crucially, never store Boc-protected compounds in the same cabinet or desiccator as strong acids or reagents that produce acidic vapors.
-
Labeling: Clearly label the container with the compound name, structure, date of synthesis/receipt, and storage conditions. It is good practice to also date the container when it is first opened.[13]
Summary of Recommended Storage Conditions
| Compound Class | Temperature | Atmosphere | Location Notes |
| General Boc-Protected Heterocycles | ≤ 4 °C | Air or Inert | Away from acids and moisture |
| Electron-Rich (e.g., Boc-Indoles, Pyrroles) | -20 °C | Inert (Ar or N₂) | Protect from light; highly sensitive to acid |
| Hygroscopic or Moisture-Sensitive | -20 °C | Inert (Ar or N₂) | Store in a desiccator within the freezer |
| Thermally Labile Compounds | -20 °C | Inert (Ar or N₂) | Avoid repeated freeze-thaw cycles |
Section 4: Analytical Workflow for Quality Control
Regularly assessing the purity of your stored compounds is essential. Here is a general workflow to identify potential degradation.
Troubleshooting Workflow for Suspected Degradation
Caption: Step-by-step workflow to diagnose and address compound degradation.
Protocol 1: Purity Analysis by ¹H NMR
-
Sample Preparation: Accurately weigh ~5 mg of your compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Boc Group Signal: Look for the characteristic singlet of the tert-butyl protons, typically appearing around 1.4-1.6 ppm. The integration of this peak should correspond to 9 protons. A diminished integration value suggests partial deprotection.
-
Baseline and Impurities: Check for the appearance of new signals or a messy baseline compared to the reference spectrum of the pure compound. The presence of a broad singlet around 7-9 ppm could indicate the formation of an ammonium salt from deprotection.
-
Free Amine Signals: The appearance of N-H signals of the deprotected amine can also be an indicator.
-
Protocol 2: Purity Analysis by HPLC/LC-MS
High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities.[14]
-
Method Development: Use a standard C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). Caution: The acidic mobile phase can cause on-column deprotection of very sensitive compounds. A quick analysis is recommended.
-
Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and analyze the chromatogram. A pure compound should show a single major peak. The presence of additional peaks indicates impurities.
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to get molecular weight information for the main peak and any impurity peaks.[14][] A peak corresponding to the mass of the deprotected amine is a clear sign of degradation.
References
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Reddit. (2014). Removal of Boc protecting group as workup?
- BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity.
- ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- National Institutes of Health. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
- Scribd. (n.d.). Application Note - N-Boc Protection.
- ACS Publications. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bases.
- ResearchGate. (2017). How to Boc protect secondary amine on solid phase.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Cymit Química S.L. (n.d.). N-Ethylglycine, N-BOC protected.
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- PubMed. (2013). Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C.
- BOC Sciences. (n.d.). Impurity Identification & Analysis Services.
- WordPress.com. (2012). Reactions that Work: Boc Protection.
- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
- Michigan State University. (n.d.). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles.
- Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- Department of Education. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. education.qld.gov.au [education.qld.gov.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Pd/C Hydrogenation Reactions
Welcome to our dedicated technical support center for resolving challenges in Palladium on carbon (Pd/C) catalyzed hydrogenation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal results in their experiments. Here, we address common issues leading to low yields, providing in-depth, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured to help you diagnose the root cause of low yields by addressing specific experimental observations.
Issue 1: The reaction is stalled or has not gone to completion.
This is one of the most frequent challenges in Pd/C hydrogenation.[1] If your reaction seems to have stopped before the starting material is fully consumed, consider the following potential causes and solutions.
Potential Cause 1: Catalyst Deactivation
The catalyst's activity is paramount for a successful hydrogenation. Deactivation can occur through several mechanisms.
-
Poisoning: Certain functional groups or impurities can irreversibly bind to the palladium's active sites, rendering the catalyst inactive.[2][3] Common poisons include sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles (like pyridine and quinoline), and some halides.[2][4] Even trace amounts of these substances in your starting material, solvent, or glassware can halt the reaction.
-
Solution: Ensure the purity of your starting materials and solvents. If catalyst poisoning is suspected, pretreatment of the starting material (e.g., by passing it through a plug of silica gel) may be necessary. In some cases, increasing the catalyst loading might overcome minor poisoning.
-
-
Coking/Fouling: Over time, especially at elevated temperatures, carbonaceous deposits can form on the catalyst surface, blocking the active sites.[5][6] The product or intermediates can also adsorb strongly to the catalyst, leading to fouling.[7]
-
Solution: If coking is suspected, consider running the reaction at a lower temperature. For fouling by products, modifying the solvent to improve product solubility can be beneficial.
-
-
Sintering: High reaction temperatures can cause the fine palladium particles on the carbon support to agglomerate into larger, less active particles.[6]
-
Solution: Avoid excessive reaction temperatures. If high temperatures are necessary, consider using a catalyst with a more thermally stable support.
-
Potential Cause 2: Inefficient Mass Transfer of Hydrogen
For the reaction to proceed, hydrogen gas must effectively reach the catalyst surface where the substrate is adsorbed.
-
Poor Stirring: Inadequate agitation can lead to a situation where the hydrogen in the solution around the catalyst is depleted faster than it can be replenished from the headspace.[8]
-
Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate the dissolution of hydrogen from the gas phase into the liquid phase. For larger scale reactions, mechanical stirring is often more effective than magnetic stirring.
-
-
Insufficient Hydrogen Pressure: For some less reactive substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.[1]
Potential Cause 3: Inappropriate Reaction Conditions
The choice of solvent and temperature can have a profound impact on the reaction outcome.
-
Suboptimal Solvent: The solvent affects not only the solubility of the reactants but also the interaction of hydrogen with the catalyst surface.[9] Protic solvents like ethanol and methanol are generally good choices for many hydrogenations as they can aid in proton transfer steps.[8] However, the optimal solvent is substrate-dependent.[10]
-
Solution: If the reaction is sluggish, a solvent screen is advisable. Common solvents for Pd/C hydrogenation include alcohols (methanol, ethanol), esters (ethyl acetate), and ethers (THF).[11] In some cases, the addition of a small amount of acid (like acetic acid) can accelerate the reaction, particularly for the reduction of nitro groups or debenzylation reactions.[12]
-
-
Incorrect Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions and catalyst deactivation.[1]
-
Solution: The optimal temperature is a balance between reaction rate and selectivity/catalyst stability. If the reaction is slow at room temperature, a modest increase (e.g., to 40-50 °C) can be beneficial.
-
Below is a diagnostic workflow to systematically address a stalled reaction:
Caption: Troubleshooting workflow for low yield in Pd/C hydrogenation.
Issue 2: Significant by-product formation or low chemoselectivity.
Achieving high selectivity is crucial, especially in multi-step syntheses. If you are observing the formation of undesired by-products, consider the following.
Potential Cause 1: Over-reduction
Some functional groups are more readily reduced than others. For instance, in a molecule containing both an alkyne and a nitro group, careful control of conditions is needed to selectively reduce one over the other.
-
Solution: To improve selectivity, you can often modify the reaction conditions. Lowering the hydrogen pressure and temperature can sometimes favor the reduction of the more reactive functional group. The use of catalyst poisons in a controlled manner can also enhance selectivity.[2] For example, the Lindlar catalyst (Pd/CaCO3 poisoned with lead acetate and quinoline) is famously used for the selective reduction of alkynes to cis-alkenes.[2]
Potential Cause 2: Hydrogenolysis
This is a common side reaction where a single bond is cleaved by hydrogen. A classic example is the cleavage of benzyl ethers or esters, which is often a desired transformation. However, it can be an undesired side reaction if you are targeting the reduction of another functional group in the molecule.
-
Solution: The choice of catalyst and solvent can influence the extent of hydrogenolysis. Platinum-based catalysts are sometimes less prone to causing hydrogenolysis than palladium catalysts.[13] Running the reaction at lower temperatures and pressures can also minimize this side reaction.
Potential Cause 3: Isomerization
During the hydrogenation of alkenes, isomerization of the double bond can sometimes occur before it is reduced.[13]
-
Solution: The choice of catalyst can be important here. For example, using platinum as the catalyst is less likely to cause isomerization compared to palladium.[13]
The following table summarizes the general reactivity of common functional groups towards Pd/C hydrogenation, which can help in predicting potential selectivity issues.
| Functional Group | Ease of Reduction | Typical Product |
| Alkyne | Very High | Alkane (or Alkene with poisoned catalyst) |
| Alkene | High | Alkane |
| Nitro | High | Amine |
| Azide | High | Amine |
| Benzyl Ether/Ester | Moderate | Alcohol/Acid + Toluene |
| Ketone/Aldehyde | Moderate | Alcohol |
| Nitrile | Low | Amine |
| Aromatic Ring | Very Low | Cycloalkane (requires harsh conditions) |
Frequently Asked Questions (FAQs)
Q1: How do I handle and store Pd/C catalyst safely?
A: Pd/C is flammable, especially after use when it is saturated with hydrogen.[8][14] Always handle it in a well-ventilated fume hood.[15] When filtering the catalyst after the reaction, do not allow the filter cake to dry completely, as it can be pyrophoric and ignite in the air.[16][17] The used catalyst should be quenched by adding water to the filter cake and stored as a wet slurry in a dedicated, clearly labeled waste container.[14][15]
Q2: What is a typical catalyst loading for a Pd/C hydrogenation?
A: A typical catalyst loading ranges from 1 to 10 mol% of palladium relative to the substrate. For simple hydrogenations, lower loadings are often sufficient. For more challenging reductions or if catalyst poisoning is a concern, a higher loading may be necessary.
Q3: Can I reuse my Pd/C catalyst?
A: While it is possible to reuse Pd/C, its activity will likely decrease with each cycle due to gradual deactivation.[7][18] If you choose to reuse the catalyst, it should be thoroughly washed with solvent and stored wet. For consistent results, especially in a research and development setting, using fresh catalyst for each reaction is generally recommended. Several methods for catalyst regeneration have been reported, often involving washing with specific solvents or treatment with oxidizing agents to remove adsorbed species.[18][19][20]
Q4: My starting material is not soluble in common hydrogenation solvents. What should I do?
A: Solubility is crucial for a successful reaction. If your substrate has poor solubility, you can try using a co-solvent system. For example, if your compound is soluble in dichloromethane (DCM) but not in methanol, you could use a mixture of both.[11] DCM itself can be a useful solvent for hydrogenations, especially for substrates with limited solubility in more common alcoholic or ester solvents.[11] Alternatively, heating the reaction mixture may improve solubility, but be mindful of the potential for increased side reactions or catalyst deactivation.
Q5: How do I properly set up a hydrogenation reaction using a hydrogen balloon?
A: The following is a general procedure for setting up a hydrogenation with a hydrogen balloon:
-
Add the substrate and solvent to a round-bottom flask equipped with a magnetic stir bar.
-
Add the Pd/C catalyst. It is often recommended to add the catalyst before the solvent to prevent solvent vapors from igniting.[8]
-
Seal the flask with a septum.
-
Purge the flask with an inert gas (like nitrogen or argon) by applying a vacuum and backfilling with the inert gas. Repeat this cycle 3-5 times to remove all oxygen.[14]
-
Introduce hydrogen gas into the flask via a needle attached to a balloon filled with hydrogen.
-
Begin stirring the reaction mixture.
Q6: I don't see any hydrogen uptake (the balloon is not deflating). What should I do?
A: First, ensure there are no leaks in your setup. Check that the needle is not clogged and is properly inserted through the septum. If the setup is secure, this is a strong indication that the reaction is not proceeding. Refer to the troubleshooting guide above to diagnose the potential cause, starting with catalyst activity and the purity of your starting materials.
Experimental Protocols
Protocol 1: Standard Procedure for Filtration of Pd/C Catalyst
-
Once the reaction is complete, stop stirring and purge the reaction flask with an inert gas (e.g., nitrogen or argon) to remove any remaining hydrogen.[14]
-
Prepare a filtration setup using a Büchner funnel with a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick over the filter paper.
-
Wet the Celite® pad with the reaction solvent.
-
Carefully decant the reaction mixture onto the Celite® pad.
-
Wash the reaction flask with fresh solvent and transfer the washings to the filter.
-
Wash the filter cake with additional solvent to ensure all the product is collected. Crucially, do not allow the filter cake to run dry. [15][16]
-
Once filtration is complete, carefully transfer the wet Celite®/catalyst mixture to a dedicated waste container containing water.[14]
Caption: Workflow for safe filtration of Pd/C catalyst.
References
- 1. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 10. Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.arizona.edu [repository.arizona.edu]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Removal of impurities from Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
An In-Depth Technical Guide to the Purification of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Welcome to the Technical Support Center for Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. As a Senior Application Scientist, my goal is to equip you not just with protocols, but with the underlying chemical principles to troubleshoot effectively and ensure the highest purity for your compound.
The target molecule, a mono-Boc-protected bicyclic diamine, is a valuable building block in medicinal chemistry, often used in the synthesis of ligands and therapeutic agents due to its rigid conformational structure.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This guide addresses the most frequent impurity-related issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs): Understanding the Impurity Profile
This section tackles the most common questions regarding the impurities found in crude Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route, but several common side products and unreacted materials are frequently observed. These can be broadly categorized:
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials. A common synthesis for the bispidine core is a variation of the Mannich reaction, which involves condensing a piperidone derivative with an aldehyde and an amine.[3][4] Unreacted di-tert-butyl dicarbonate (Boc₂O) from the protection step is also a common non-polar impurity.
-
Di-Boc Protected Species: The parent diamine has two secondary amine groups (N7 and N9). While the goal is selective mono-protection, over-protection can occur, leading to the formation of di-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate. This impurity is significantly less polar than the desired product.
-
Deprotected Diamine: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5][6] Accidental exposure to acid during workup (e.g., an acidic aqueous wash) or chromatography on un-neutralized silica gel can cleave the Boc group, generating the free diamine, 3-oxa-7,9-diazabicyclo[3.3.1]nonane. This impurity is highly polar.
-
Isomeric Impurities: Depending on the stereochemistry of the starting materials, diastereomers may be formed. These can be particularly challenging to separate and often require specialized chiral chromatography.
-
Solvent Adducts: Residual high-boiling solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove and may require specific techniques like lyophilization or high-vacuum drying.
Q2: The Boc protecting group is supposed to be stable. Under what conditions might I accidentally cleave it?
A2: While the Boc group is stable to most bases and nucleophiles, its weakness is its susceptibility to acid-catalyzed cleavage.[7][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[5]
Conditions to avoid during workup and purification include:
-
Strong Acids: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, even at room temperature.[6]
-
Acidic Aqueous Washes: Using washes with pH < 4 can lead to partial or complete deprotection.
-
Untreated Silica Gel: Standard silica gel can be slightly acidic. For sensitive compounds like this, it is best practice to use silica gel that has been pre-treated with a base like triethylamine.
-
Elevated Temperatures in Acidic Media: The rate of acid-catalyzed hydrolysis increases with temperature.[9]
Q3: My LC-MS analysis shows a peak with a mass corresponding to the di-Boc protected molecule. How did this form and how do I prevent it?
A3: Formation of the di-Boc species occurs when both nitrogen atoms of the parent diamine react with the Boc-protection agent (Boc₂O). This is a common issue in the protection of diamines. Prevention is key and can be achieved by controlling the reaction stoichiometry.
A highly effective strategy is the "one-pot" selective mono-protection method.[10][11][12] This involves first protonating the diamine with one equivalent of acid (e.g., HCl generated in situ from trimethylsilyl chloride). This forms the mono-ammonium salt. In this state, one nitrogen is protonated and unreactive, while the other remains a free base, directing the Boc₂O to react selectively at the free amine site.[10] This significantly reduces the formation of the di-protected byproduct.
Troubleshooting Guide: Purification Protocols and Workflows
This section provides detailed, step-by-step solutions to specific purification challenges.
Problem: My crude product contains significant non-polar impurities (e.g., Boc₂O, starting materials).
Solution: Flash column chromatography is the most effective method for removing impurities with a significantly different polarity from your product. The target compound is moderately polar, while impurities like Boc₂O or certain precursors are much less polar.
Caption: General workflow for purification via flash chromatography.
| Step | Procedure | Rationale & Expert Tips |
| 1. Slurry Preparation | Prepare the silica gel slurry in 100% of the weak solvent (e.g., Hexane or Dichloromethane). | A well-packed column is crucial for good separation. Slurry packing prevents air bubbles and channeling, which degrade resolution. |
| 2. Column Packing | Pour the slurry into the column and allow it to pack under light pressure. Add a thin layer of sand on top. | The sand layer protects the silica surface from being disturbed when adding the sample or solvent. |
| 3. Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column. | Dry loading is superior to liquid loading for this compound as it results in a much sharper starting band, leading to better separation of closely eluting compounds. |
| 4. Elution | Start eluting with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent like methanol (MeOH) or ethyl acetate (EtOAc). A typical gradient might be 0% to 10% MeOH in DCM. | A gradient elution is efficient. The non-polar impurities will elute first in the low-polarity mobile phase. The desired product will elute as the solvent polarity increases. |
| 5. Monitoring | Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin if deprotection is suspected). | TLC allows for rapid identification of the fractions containing the pure product. Combine only the fractions that show a single spot corresponding to the product's Rf value. |
| 6. Isolation | Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. | Ensure the water bath temperature is kept low (<40°C) to prevent any potential degradation of the product. |
Problem: My product is contaminated with the highly polar, deprotected diamine.
Solution: This is a common issue that can be resolved either by a chemical workup (acid-base extraction) or by re-protection if the deprotected species is the major component. The choice depends on the relative amounts of the desired product and the impurity.
Caption: Decision guide for choosing a purification strategy.
This technique exploits the difference in basicity. The desired mono-Boc product has one basic secondary amine, while the deprotected impurity has two. However, the Boc-protected amine is significantly less basic. A more effective separation relies on the fact that the deprotected diamine is much more soluble in aqueous acid than the desired product.
| Step | Procedure | Rationale & Expert Tips |
| 1. Dissolution | Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). | Ensure complete dissolution to allow for efficient partitioning between the phases. |
| 2. Acidic Wash | Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M citric acid or 0.5 M HCl). Repeat the wash 2-3 times. | The highly polar, basic deprotected diamine will be protonated and preferentially partition into the aqueous acidic layer. The desired, less basic mono-Boc product will remain in the organic layer. Caution: Using strong acid (e.g., >1M HCl) risks cleaving the Boc group on your desired product.[6] |
| 3. Neutralizing Wash | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. | This step is critical to prevent acid-catalyzed deprotection during the subsequent solvent evaporation step. |
| 4. Final Wash & Dry | Wash the organic layer with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | The brine wash helps to break any emulsions and removes bulk water. The drying agent removes trace water. |
| 5. Isolation | Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product. | Confirm purity via analytical methods like HPLC or NMR. |
Analytical Methods for Purity Assessment
Verifying purity is a non-negotiable final step. Do not rely on a single technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique ideal for quantifying purity and detecting trace impurities.[][14]
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., Phenomenex Kinetex, Waters Acquity) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 40-50 °C |
| Detection | UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD) |
Rationale: A C18 column separates compounds based on hydrophobicity.[15] The deprotected diamine will elute very early, while the di-Boc species will have a much longer retention time than the mono-Boc product. Formic acid is added to improve peak shape by keeping the amine analyte protonated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is invaluable for structural confirmation and for identifying key impurities.
-
Desired Product: Look for the characteristic sharp singlet around 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector.
-
Deprotected Impurity: The 9H singlet at ~1.4 ppm will be absent. You may also see a broadening of the N-H proton signals.
-
Di-Boc Impurity: You will observe two distinct singlets for the two non-equivalent Boc groups, each integrating to 9 protons.
-
Residual Solvents: Check for characteristic signals of common solvents (e.g., DCM at ~5.3 ppm, EtOAc at ~2.0, 4.1, and 1.2 ppm in CDCl₃).
By combining these troubleshooting strategies and analytical verification methods, you can confidently address the common purification challenges associated with Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, ensuring a high-purity compound for your research and development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
-
Wikipedia. (n.d.). Bispidine. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. Retrieved from [Link]
-
ResearchGate. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. Retrieved from [Link]
-
Wikiwand. (n.d.). Bispidine. Retrieved from [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-741. Retrieved from [Link]
-
CAI. (2024). Chromatography in Biologics Manufacturing: Purification Science, Resin Applications, and System Qualification. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate [myskinrecipes.com]
- 3. Bispidine - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. caiready.com [caiready.com]
- 15. Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Boc Protection of Bicyclic Amines
Welcome to the Technical Support Center dedicated to the art and science of tert-butoxycarbonyl (Boc) protection of bicyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these sterically demanding substrates. Bicyclic amines are critical scaffolds in numerous pharmaceuticals and natural products, and mastering their protection is a key step in their synthetic elaboration.
This resource moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the Boc protection of bicyclic amines, providing a foundational understanding for optimizing your reactions.
Q1: Why is the Boc protection of bicyclic amines often more challenging than for acyclic or monocyclic amines?
A1: The primary challenge with bicyclic amines lies in their rigid, three-dimensional structure. Unlike flexible acyclic amines, the nitrogen atom in a bicyclic system is often sterically hindered by the bridged structure. This steric congestion can significantly impede the approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O) reagent, leading to sluggish or incomplete reactions under standard conditions.[1] The nucleophilicity of the amine can also be reduced depending on the electronic effects of the bicyclic framework.
Q2: What are the standard starting conditions for the Boc protection of a novel bicyclic amine?
A2: A reliable starting point for a generic secondary bicyclic amine is the use of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group precursor.[2]
-
Stoichiometry: Begin with a slight excess of (Boc)₂O, typically 1.1 to 1.5 equivalents.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices due to their inert nature and ability to dissolve both the amine and (Boc)₂O. For amines that are only soluble in more polar solvents, acetonitrile or even a biphasic system with a mild base can be effective.[2]
-
Base: While not always necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) is often included to neutralize the acidic byproducts and drive the reaction to completion.[3]
-
Temperature: Start at room temperature (20-25 °C).
-
Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Q3: What is the mechanistic role of (Boc)₂O and why is a base sometimes required?
A3: The reaction proceeds via a nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide is a strong enough base to deprotonate the resulting positively charged amine, yielding the neutral Boc-protected product and tert-butanol.[5]
A supplementary base, like TEA, is often added to accelerate this final deprotonation step, especially if the amine starting material is used as a salt (e.g., hydrochloride), ensuring the amine is in its free, nucleophilic form.[3]
Issue 3: Difficulties with Work-up and Purification
The properties of Boc-protected bicyclic amines can sometimes complicate their isolation.
Q: My Boc-protected product seems to have some water solubility, making extraction difficult. How can I improve my work-up?
A: This is common for smaller bicyclic amines or those with additional polar functional groups.
-
Back-Extraction: After the initial extraction with a solvent like DCM or ethyl acetate, wash the organic layer with brine to remove the bulk of the water. Then, back-extract the aqueous layer multiple times with fresh organic solvent to recover any dissolved product.
-
Salting Out: Saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Solvent Evaporation: If the product is highly polar, after the initial work-up, it may be necessary to remove all solvent and purify directly by chromatography.
Q: How do I remove excess (Boc)₂O and other reaction byproducts during purification?
A:
-
Aqueous Wash: A wash with a mild aqueous base, such as saturated sodium bicarbonate solution, can help remove any unreacted (Boc)₂O and acidic byproducts.
-
Flash Chromatography: This is the most common method for purifying Boc-protected amines. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. The Boc-protected amine is generally less polar than the starting amine.
-
Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common scenarios.
Protocol 1: Standard Boc Protection of a Secondary Bicyclic Amine
This protocol is a good starting point for a moderately reactive bicyclic amine like nortropane.
-
Dissolve the Amine: In a round-bottom flask, dissolve the bicyclic amine (1.0 eq.) in dichloromethane (DCM, 0.2 M).
-
Add Base: Add triethylamine (TEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase and staining with ninhydrin to visualize the starting amine).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water. Separate the layers and extract the aqueous layer twice with DCM.
-
Wash and Dry: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Boc Protection of a Sterically Hindered Bicyclic Amine
This protocol is designed for challenging substrates where Protocol 1 fails.
-
Dissolve Reagents: In a round-bottom flask, dissolve the bicyclic amine (1.0 eq.), (Boc)₂O (1.5 eq.), and DMAP (0.1 eq.) in anhydrous THF (0.2 M) under a nitrogen atmosphere.
-
Add Base: Slowly add diisopropylethylamine (DIPEA, 2.0 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Wash and Dry: Combine the organic layers and wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
References
-
Haskel, A., et al. (2010). Synthesis of Boc-protected bicycloproline. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Jones, K., & Rej, S. (2015). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. ResearchGate. [Link]
-
Bock, M. G., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. [Link]
-
Adejare, V. (2025). Synthesis and Functionalisation of Bridged Bicyclic amines. Nottingham ePrints. [Link]
-
Wroblewska-Jez, A., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. MDPI. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2025). ACS Publications. [Link]
-
Larsson, J., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. [Link]
-
Malpass, J. R., et al. (2005). Synthesis of epibatidine isomers: endo-5- and 6- (6′-chloro-3′-pyridyl-2-azabicyclo[2.2.1]heptanes. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]
-
El-faham, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
-
Sarkar, A., et al. (2011). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]
-
Jo, S., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC. [Link]
-
El-Kassem, S., et al. (2022). Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application. RSC Publishing. [Link]
-
Wojaczynska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]
-
ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan. [Link]
-
ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Complex Bicyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of complex bicyclic scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricate challenges of constructing these three-dimensionally rich structures. Bicyclic frameworks are central to numerous FDA-approved drugs and clinical candidates due to their ability to present substituents in well-defined spatial orientations, mimicking or stabilizing bioactive conformations.[1][2] However, their synthesis is often fraught with challenges related to ring strain, stereocontrol, and reactivity.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common synthetic hurdles. Each section is structured in a question-and-answer format to directly address specific issues you may encounter at the bench.
Troubleshooting Core Cyclization Strategies
The construction of the bicyclic core is the foundational challenge. The choice of cyclization strategy dictates the potential pitfalls. This section addresses common failures in the most prevalent ring-forming reactions.
FAQ 1.1: My Diels-Alder reaction for a bicyclo[2.2.2]octane core is giving low yields and a poor endo:exo ratio. What are the primary levers for optimization?
Answer: This is a classic issue in Diels-Alder cycloadditions, especially for constructing bridged systems like the bicyclo[2.2.2]octane skeleton.[3][4] The outcome is governed by a delicate interplay between kinetic and thermodynamic control, as well as steric and electronic factors.
Causality Analysis: The endo product is typically the kinetically favored product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene. This interaction stabilizes the transition state, leading to a faster reaction rate.[5] However, the exo product is often more thermodynamically stable because it minimizes steric repulsion. High reaction temperatures can provide enough energy to overcome the retro-Diels-Alder barrier of the endo product, allowing the system to equilibrate to the more stable exo isomer.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature will favor the kinetic endo product and can minimize side reactions like polymerization.[4] Conversely, if the exo isomer is desired, higher temperatures may be necessary, but this risks decomposition.
-
Lewis Acid Catalysis: The use of a Lewis acid (e.g., AlCl₃, Et₂AlCl, ZnCl₂) can dramatically accelerate the reaction and often enhances endo selectivity. The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO and amplifying the secondary orbital interactions that stabilize the endo transition state.[3]
-
Solvent Choice: Solvent polarity can influence reaction rates and selectivity. A systematic screen of solvents from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., DCM, acetonitrile) is recommended.
Below is a decision tree to guide your troubleshooting process for a problematic Diels-Alder reaction.
FAQ 1.2: My Ring-Closing Metathesis (RCM) to form a medium-sized ring (7-10 members) is yielding mostly dimers and oligomers. How can I promote intramolecular cyclization?
Answer: This is a common and frustrating problem in RCM reactions, particularly when forming strained or medium-sized rings. The issue stems from the competition between the desired intramolecular reaction and the intermolecular reaction that leads to dimerization and polymerization.
Causality Analysis: The outcome of an RCM reaction is highly dependent on concentration. At high concentrations, the reactive ends of two different molecules are more likely to find each other, favoring the intermolecular pathway. To favor the intramolecular pathway, the reactive ends of the same molecule must find each other first. This is achieved by ensuring the concentration of the substrate is very low (high dilution).
Troubleshooting Steps & Protocol:
-
High Dilution: This is the most critical factor. The reaction must be run at a very low concentration, typically between 0.001 M and 0.01 M.[6] A standard technique is to use a syringe pump to slowly add the substrate to a refluxing solution of the catalyst over several hours. This maintains a pseudo-low concentration of the reactive diene throughout the reaction.
-
Catalyst Selection: The choice of catalyst is crucial. Second and third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are generally more robust and efficient. For substrates containing potentially coordinating groups like amines or pyridines, using a more electron-deficient or sterically hindered catalyst can prevent catalyst poisoning.[7][8]
-
Temperature and Solvent: Most RCM reactions are run in refluxing dichloromethane (DCM) or 1,2-dichloroethane (DCE). For more challenging cyclizations, higher boiling point solvents like toluene can be effective, as they may help overcome conformational barriers to cyclization.
| Catalyst | Common Name | Key Features & Applications |
| RuCl₂(PCy₃)₂(CHPh) | Grubbs 1st Gen (G-I) | Good for terminal, less-hindered olefins. Less tolerant of functional groups. |
| RuCl₂(PCy₃)(IMesH₂)(CHPh) | Grubbs 2nd Gen (G-II) | Higher activity, broader substrate scope, more stable. A general workhorse.[9] |
| RuCl₂(IMesH₂)(C₉H₈O)(CHPh) | Hoveyda-Grubbs 2nd Gen | Slower initiation but very stable. Excellent for challenging RCM and cross-metathesis. |
| (SIPr)Ru(Cl)₂(CH-o-O-i-PrPh) | Zhan 1B | High efficiency, particularly useful in large-scale synthesis for reducing catalyst loading.[7] |
Protocol 1: High-Dilution Ring-Closing Metathesis (RCM)
-
Setup: A three-neck flask is fitted with a reflux condenser and a rubber septum. The system is purged with argon.
-
Solvent & Catalyst: Add the RCM catalyst (e.g., Grubbs 2nd Gen, 2-5 mol%) to anhydrous, degassed toluene (to achieve a final substrate concentration of 0.005 M). Heat the solution to reflux (approx. 110°C).
-
Substrate Addition: Dissolve the diene precursor in a separate flask of anhydrous, degassed toluene. Using a syringe pump, add the diene solution to the refluxing catalyst solution over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Workup: Cool the reaction to room temperature. Quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to scavenge the remaining catalyst. Concentrate the solvent and purify by column chromatography.
Navigating Stereoselectivity and Protecting Group Strategies
Controlling the three-dimensional arrangement of atoms is arguably the most critical aspect of synthesizing complex bicyclic scaffolds. This often requires a carefully planned protecting group strategy to orchestrate the reactivity of different functional groups.
FAQ 2.1: I need to install a substituent at a specific stereocenter, but my reaction gives a 1:1 mixture of diastereomers. What are the most effective strategies for achieving diastereocontrol?
Answer: Achieving high diastereoselectivity is a central challenge. The strategy will depend on whether the desired stereochemistry can be directed by an existing chiral center (substrate control) or if it requires an external chiral influence (reagent control).
Causality Analysis: Poor diastereoselectivity arises when the transition states leading to the two different diastereomers are very close in energy. To improve selectivity, you must create a larger energy difference between these competing pathways. This can be done by introducing steric bulk, using chelating effects, or employing a chiral catalyst that creates a diastereomeric transition state with a significant energy bias.
Effective Strategies:
-
Substrate-Controlled Induction: Utilize an existing stereocenter on the scaffold. For example, a bulky group can block one face of a reactive site (e.g., a ketone or enolate), forcing an incoming reagent to attack from the less hindered face.
-
Chiral Auxiliaries: Temporarily install a chiral auxiliary (e.g., a Myers' pseudoephedrine amide or an Evans' oxazolidinone) to direct a key bond-forming reaction. This is a powerful and reliable method, though it requires additional steps for installation and removal.
-
Asymmetric Catalysis: Use a chiral catalyst to create a chiral environment around the substrate. This is often the most elegant and atom-economical approach. For radical cascades, for instance, chiral cobalt-based metalloradical catalysts have been shown to control both enantioselectivity and diastereoselectivity.[10][11]
FAQ 2.2: What is an "orthogonal" protecting group strategy, and why is it critical for multi-step bicyclic synthesis?
Answer: An orthogonal protecting group strategy is one in which multiple, different classes of protecting groups are used in a single molecule, where each class can be removed under specific conditions that do not affect the others.[12] This is absolutely essential for complex synthesis because it allows you to unmask and react different functional groups in a planned sequence.
Causality Analysis: Imagine you have a molecule with two different hydroxyl groups and a primary amine that all need to be manipulated at different stages. If you protect all of them with the same type of group (e.g., a benzyl group), you cannot deprotect just one without removing them all. By using an orthogonal set—for instance, a silyl ether for one alcohol, an ester for the other, and a carbamate for the amine—you gain complete control over the synthetic sequence.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (TBAF) | Benzyl, Boc, Fmoc |
| Alcohol | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) | TBDMS, Boc, Fmoc |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (TFA) | TBDMS, Bn, Fmoc |
| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Base (Piperidine) | TBDMS, Bn, Boc |
| Carboxylic Acid | Methyl or Ethyl ester | Me/Et | Saponification (LiOH, NaOH) | Most ethers, carbamates |
The workflow below illustrates how an orthogonal strategy allows for sequential functionalization.
Purification and Characterization Headaches
The final steps of isolating and confirming the structure of your complex bicyclic product can be as challenging as the synthesis itself.
FAQ 3.1: My final product is a mixture of diastereomers that co-elute on silica gel. What are my purification options beyond standard column chromatography?
Answer: This is a very common scenario, as diastereomers of rigid bicyclic systems can have nearly identical polarities.[13] When standard chromatography fails, you must turn to higher-resolution techniques or methods that exploit different physical properties.
Advanced Purification Techniques:
-
Fractional Crystallization: If your compound is crystalline, this can be a powerful, scalable technique. It relies on slight differences in the solubility of the diastereomers in a given solvent system. The process involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly, hoping that one diastereomer crystallizes out preferentially.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the go-to method for separating difficult mixtures on a small to medium scale (mg to grams). Reverse-phase (C18) columns are most common, but for very similar compounds, a different stationary phase (like phenyl-hexyl or cyano) might provide the necessary selectivity.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase and is exceptionally good at separating stereoisomers. It is often faster and uses less organic solvent than HPLC, making it a greener and more efficient alternative for chiral and achiral separations.
-
Derivatization: In some cases, it may be easier to separate the diastereomers after converting them into derivatives. For example, reacting a mixture of alcohols with a chiral acid to form diastereomeric esters can sometimes exaggerate the physical differences between them, making them separable by standard chromatography. The desired isomer is then recovered after cleaving the ester.
By systematically addressing these common challenges with a deep understanding of the underlying chemical principles, you can significantly improve the efficiency and success rate of your synthetic campaigns toward complex bicyclic scaffolds.
References
-
Ito, H., et al. (2007). Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series. PubMed Central. Available at: [Link]
-
Virgilio, A. A., & Ellman, J. A. (1998). Synthesis of 6,6- and 5,6-Fused Bicyclic Systems. In Topics in Heterocyclic Chemistry. Available at: [Link]
-
Scott, K. A., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Chemical Communications. Available at: [Link]
-
de la Torre, A., & Carreño, M. C. (2019). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Williams, R. M., & Stocking, E. M. (2003). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. NIH Public Access. Available at: [Link]
-
Eastgate, M. D., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Z., et al. (2021). Facile Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids. ChemRxiv. Available at: [Link]
-
Roberts, C. A. (2014). Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione. UCLA Electronic Theses and Dissertations. Available at: [Link]
-
Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. Available at: [Link]
-
Lu, H., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. Available at: [Link]
-
Blakemore, D. C., et al. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]
-
Roberts, C. A. (2014). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. eScholarship. Available at: [Link]
-
Wang, S., et al. (2023). Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. Organic Letters. Available at: [Link]
-
Jung, M. E., et al. (2019). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Tetrahedron Letters. Available at: [Link]
-
GPE, et al. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. ResearchGate. Available at: [Link]
-
White, J. D. (2016). The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Almqvist, F., et al. (1993). An Improved Procedure for the Synthesis of Bicyclo[2.2.2]octane-2,6-dione. Synthetic Communications. Available at: [Link]
-
Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Available at: [Link]
-
Raphael, R. A. (1962). synthesis and reactions of bridged bicyclic compounds. University of Glasgow Theses. Available at: [Link]
-
Wünsch, B., et al. (2010). Stereoselective synthesis and structure–affinity relationships of bicyclic κ receptor agonists. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, J., et al. (2021). Stereoselective access to [5.5.0] and [4.4.1] bicyclic compounds through Pd-catalysed divergent higher-order cycloadditions. Nature Communications. Available at: [Link]
-
Reddy, R. S., et al. (2018). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. RSC Advances. Available at: [Link]
-
Boltje, T. J., et al. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Anderson, J. (2024). Synthesis of Bridge-substituted BCPs. YouTube. Available at: [Link]
-
Schröder, T., et al. (2016). Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. Nature Communications. Available at: [Link]
-
Donohoe, T. J., et al. (2015). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Boltje, T. J., et al. (2018). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
-
Ashenhurst, J. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. Available at: [Link]
-
Hacker, D. E., et al. (2017). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. MedChemComm. Available at: [Link]
-
Wang, B., & Zhang, X. P. (2019). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]
-
Schröder, T., et al. (2016). Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. ResearchGate. Available at: [Link]
-
Fisch, L. (2015). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Naming Bicyclic Compounds. Chemistry Steps. Available at: [Link]
-
Li, G., et al. (2022). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters. Available at: [Link]
-
Fisch, L. (2025). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. YouTube. Available at: [Link]
-
Wiley. (n.d.). How to Determine the Products of Diels-Alder Reactions. Dummies. Available at: [Link]
-
Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen. Available at: [Link]
-
Pei, D., et al. (2017). Bicyclic Peptides as Next-Generation Therapeutics. Accounts of Chemical Research. Available at: [Link]
-
O'Mahony, G., et al. (2018). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. Available at: [Link]
-
White, J. D., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hawkes, J. A., et al. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. ACS Omega. Available at: [Link]
-
Reddit User. (2017). What are some practical ways to purify complex compounds other than column chromatography?. Reddit. Available at: [Link]
-
Nicola, T., et al. (2005). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development. Available at: [Link]
-
Moravek. (n.d.). Understanding Compound Purification Practices. Moravek. Available at: [Link]
Sources
- 1. An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02728F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drughunter.com [drughunter.com]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. reddit.com [reddit.com]
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate handling and safety precautions
Technical Support Center: Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (also known as 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane) in their experiments. As a key building block in medicinal chemistry, its rigid bicyclic structure is valuable for developing specific ligands, particularly for targets like nicotinic acetylcholine receptors (nAChRs).[1][2] This document provides practical, field-tested advice on handling, safety, and troubleshooting common experimental hurdles.
Section 1: Compound Profile & Key Data
For quick reference, the core physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 864448-41-9 | |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [3][4] |
| Molecular Weight | 228.29 g/mol | [3][5] |
| Appearance | Typically a solid; reported as colorless crystals in synthesis | [6] |
| Purity | ≥95% (typical) | [5] |
| Storage | Store in a cool, dry, well-ventilated area. Long-term storage in a freezer (-20°C) is recommended. | [5][7][8] |
| Solubility | Data not widely available; empirical testing is recommended. | [5] |
Section 2: Safety & Handling FAQs
Proper handling is paramount to ensure lab safety and experimental integrity. This section addresses the most common safety inquiries.
Q1: What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. According to safety data sheets, the primary hazards are:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Symptoms of exposure can include skin redness and itching, eye pain or watering, and irritation of the respiratory system.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this substance?
To mitigate the risks, the following PPE must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or aerosols.[5][7]
Q3: How should I properly store this compound to ensure its stability?
Stability is maintained under specific conditions. Store the compound in a tightly sealed container to prevent moisture ingress and contamination.[5][7] For long-term stability, storage in a freezer at or below -20°C is recommended.[8] Always keep it away from incompatible substances and sources of ignition.[5][7]
Q4: What are the first-aid measures in case of accidental exposure?
Immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[5]
Section 3: Experimental Troubleshooting Guide
This section addresses specific issues that users may encounter during synthesis, framed in a problem-and-solution format.
Issue 1: Poor Solubility
Q: I am struggling to dissolve the compound for my reaction. The datasheet lists solubility as "not available." What is a systematic way to find a suitable solvent?
A: Poor solubility is a common challenge with complex organic molecules that have both polar and non-polar functional groups.[9][10] The Boc group is greasy, while the oxa- and diaza- components, especially the free N-H group, are polar.
Troubleshooting Protocol:
-
Start with Common Aprotic Solvents: Begin with dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate at room temperature. These are often the first choice for Boc-protected compounds.
-
Move to Polar Aprotic Solvents: If solubility is poor, try dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These are more powerful solvents but can be harder to remove during workup. Use a small amount of your material for these tests.
-
Consider Protic Solvents (with caution): Alcohols like methanol or ethanol can be effective.[6] However, be aware that protic solvents can sometimes interfere with subsequent reactions, for instance, by competing as nucleophiles.
-
Use Solvent Mixtures: A mixture of solvents, such as DCM/methanol, can often dissolve compounds that are insoluble in either individual solvent.[10]
-
Gentle Heating: Gently warming the mixture can significantly improve solubility. However, do not exceed 40-50°C to avoid potential degradation.
The causality here lies in matching the solvent's polarity to the overall polarity of the solute. A systematic, small-scale screening approach prevents the loss of valuable starting material.
Issue 2: Incomplete Reaction at the Unprotected N9-Amine
Q: My acylation (or alkylation) reaction at the secondary amine (N9 position) is slow and gives low yields. What factors could be responsible?
A: The nucleophilicity of the N9-amine is influenced by the rigid, sterically demanding bicyclic structure. This can hinder its approach to electrophiles.
Troubleshooting Protocol:
-
Re-evaluate Your Base: For acylations, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure at least 1.1-1.5 equivalents are used to scavenge the acid byproduct. For challenging cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with the acylating agent.
-
Increase Reagent Concentration/Equivalents: Try increasing the equivalents of your electrophile (e.g., acyl chloride or alkyl halide) from 1.1 to 1.5 or even 2.0 equivalents to drive the reaction forward.
-
Elevate the Reaction Temperature: If the reaction is sluggish at room temperature, consider gently heating it to 40-60°C. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
-
Change the Solvent: A more polar solvent like DMF can sometimes accelerate bimolecular reactions.
-
Activate the Electrophile: For peptide couplings, standard coupling reagents like HATU, HBTU, or EDC/HOBt are essential to activate the carboxylic acid.
The logic is to overcome the kinetic barrier caused by steric hindrance by making the reaction conditions more forcing (higher temperature, higher concentration) or by using a catalyst (DMAP) to lower the activation energy.
Issue 3: Complications During Boc-Group Deprotection
Q: I need to deprotect the N7-amine. What are the standard conditions, and what are the common pitfalls?
A: The Boc group is a robust but acid-labile protecting group. The standard deprotection method uses a strong acid.[11][12]
Troubleshooting Protocol:
-
Standard Conditions: The most common and reliable method is treatment with 20-50% trifluoroacetic acid (TFA) in a dry solvent like dichloromethane (DCM) at room temperature.[12] The reaction is typically complete within 1-2 hours.
-
Pitfall 1: Incomplete Deprotection: If TLC/LC-MS shows remaining starting material, the issue could be insufficient acid or reaction time. Add more TFA or allow the reaction to stir longer.
-
Pitfall 2: Side Reactions: Deprotection generates a reactive tert-butyl cation.[11] If your molecule contains other nucleophilic functional groups (like tryptophan or cysteine residues in peptide chemistry), this cation can cause unwanted alkylation.
-
Solution: Add a scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing side reactions.[11]
-
-
Pitfall 3: Difficult Workup: TFA is a high-boiling acid and can be difficult to remove.
-
Solution: After the reaction, concentrate the mixture in vacuo. The resulting residue can be co-evaporated with toluene or DCM several times to azeotropically remove residual TFA. The resulting amine salt can then be neutralized with a base (e.g., saturated NaHCO₃ solution) during aqueous workup or by using an amine base (like TEA) in the next step.
-
Self-Validation: Always monitor the deprotection reaction by TLC or LC-MS. The product amine salt will have a much higher polarity than the Boc-protected starting material. The reaction is complete when the starting material spot/peak has been fully consumed.
Section 4: Standard Operating Protocol - Boc Deprotection
This protocol provides a detailed, step-by-step methodology for the acid-mediated deprotection of the N7-amine.
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate.
Materials:
-
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen/argon inlet
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (10-20 eq, typically 25-50% v/v) dropwise via syringe.
-
Causality Note: The reaction is exothermic; slow addition at 0°C helps control the temperature.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Observation Note: Vigorous gas evolution (CO₂) will occur. Do not seal the flask. [12]
-
-
Workup - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Workup - Neutralization: Re-dissolve the residue in DCM. Slowly and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine product.
Section 5: Visual Guides & Workflows
General Experimental Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-oxa-7,9-diazabicyclo(3.3.1)nonane-7-carboxylate | C11H20N2O3 | CID 53415349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bldpharm.com [bldpharm.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Recrystallization of Bicyclic Amine Carboxylates
Welcome to the technical support center for the purification of bicyclic amine carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline material for this unique class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Bicyclic amine carboxylates, which include important pharmaceutical ingredients like Gabapentin and related GABA analogues, present distinct purification challenges.[1] Their rigid, three-dimensional structures combined with their zwitterionic nature—possessing both a basic amine (NH₃⁺) and an acidic carboxylate (COO⁻) group—govern their solubility and crystallization behavior.[2] This guide provides field-proven insights and methodologies to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for designing a successful recrystallization strategy.
Q1: What makes the recrystallization of bicyclic amine carboxylates so challenging?
The primary difficulty stems from their zwitterionic character at physiological pH.[2] This leads to:
-
Strong Intermolecular Forces: The charged amine and carboxylate groups form dense, three-dimensional hydrogen bonding networks, similar to what is seen in amino acids.[2] These strong interactions result in high lattice energies, often making the compounds poorly soluble in common, low-polarity organic solvents.
-
High Polarity: The dual ionic nature makes these molecules highly polar, typically requiring polar solvents like water, methanol, or ethanol for dissolution.[3][4]
-
Polymorphism and Hydrate Formation: Compounds like Gabapentin are known to exist in multiple polymorphic forms and can readily form hydrates when exposed to water.[2][5] The crystallization conditions, particularly the solvent and cooling rate, can dictate which form is isolated.[5]
Q2: How do I select the right solvent system?
The ideal solvent is the cornerstone of any recrystallization protocol. The principle remains the same: the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[6][7]
-
For a Single-Solvent System: Start by testing highly polar, protic solvents. Water and short-chain alcohols (methanol, ethanol) are excellent starting points.[2][4] Test the solubility of a small amount of your crude product in a test tube with a few drops of the solvent at room temperature and then upon heating. If it dissolves only when hot and precipitates upon cooling, you have a good candidate.[7]
-
For a Two-Solvent (Anti-Solvent) System: This method is useful when no single solvent meets the criteria. You need a "solvent" in which your compound is freely soluble (e.g., water, methanol) and a miscible "anti-solvent" in which it is insoluble (e.g., acetone, isopropanol, THF).[4][8] The process involves dissolving the compound in a minimal amount of the hot "solvent" and then titrating in the "anti-solvent" until turbidity (cloudiness) appears, which indicates the onset of precipitation.
Q3: Can pH modification be used to improve crystallization?
Absolutely. Modifying the pH is a powerful technique for zwitterionic compounds. By adjusting the pH, you can suppress the zwitterionic state and convert the molecule into a more conventional salt (either an amine salt or a carboxylate salt), which may have drastically different solubility profiles.
-
Acidification (e.g., adding HCl): Protonates the carboxylate group, forming a cationic ammonium salt. This salt may be more soluble in certain organic solvents than the zwitterion.
-
Basification (e.g., adding NaOH): Deprotonates the ammonium group, forming an anionic carboxylate salt. The choice to acidify or basify depends on the specific solubility characteristics of the resulting salt. A mathematical model can even predict the pH-dependent solubility profile of a zwitterionic drug with an acidic coformer.[9]
Q4: What is polymorphism and why is it a critical consideration?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] For bicyclic amine carboxylates like Gabapentin, different polymorphs can have different physical properties, including solubility, stability, and melting point.[2][10] The choice of solvent and crystallization conditions directly influences which polymorph is obtained. For example, recrystallizing Gabapentin from methanol yields the α polymorph, while using water produces a monohydrate.[2] In pharmaceutical development, controlling polymorphism is critical for ensuring consistent product quality and bioavailability.
Troubleshooting Guide: Common Recrystallization Problems
This guide provides a systematic approach to resolving the most common issues encountered during the purification of bicyclic amine carboxylates.
| Problem ID | Issue | Probable Causes | Recommended Solutions |
| T-01 | Compound "Oils Out" | 1. The melting point of the compound is lower than the boiling point of the solvent.[11][12]2. The solution is too concentrated.3. The solution was cooled too rapidly.[12] | 1. Re-heat the solution to redissolve the oil.2. Add a small amount (1-5% volume) of additional hot solvent to reduce saturation.[11]3. Allow the solution to cool much more slowly. Insulate the flask to retain heat.4. Consider a different solvent or solvent system with a lower boiling point. |
| T-02 | No Crystals Form | 1. Too much solvent was used, preventing the solution from reaching saturation upon cooling.[11][13]2. The solution is supersaturated and requires a nucleation event to begin crystallization. | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to cool again.[11]2. Induce Crystallization: a. Seed Crystals: Add a tiny, pure crystal of the target compound to the solution.[14] b. Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[13][14] |
| T-03 | Very Low Yield | 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor.[12]2. Premature crystallization occurred during hot filtration.[13]3. The solution was not cooled sufficiently to maximize precipitation. | 1. Before filtering, check the mother liquor for dissolved product (see Q1 above). If significant, concentrate the filtrate and cool to recover a second crop of crystals.2. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling.3. After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal recovery.[8] |
| T-04 | Crystals Precipitate During Hot Filtration | 1. The solution is cooling as it passes through the filter funnel.[13]2. The initial volume of solvent was the absolute minimum, with no excess to account for minor cooling. | 1. Use a heated or stemless funnel.2. Place the receiving flask on a hot plate set to a low temperature to keep the solution warm.3. Add a slight excess (5-10%) of hot solvent before filtering to ensure the compound remains dissolved.[13] This excess can be evaporated later. |
Visualized Workflows and Protocols
To provide a clear, actionable framework, the following diagrams and protocols detail standard procedures and decision-making processes.
Workflow 1: Selecting a Recrystallization Method
Caption: Decision tree for selecting an appropriate recrystallization strategy.
Workflow 2: Troubleshooting Failure to Crystallize
Caption: Step-by-step workflow for troubleshooting when no crystals appear.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Identify a suitable solvent where the compound is soluble when hot but insoluble when cold (e.g., water, ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil (using a hot plate and boiling chips). Add more solvent dropwise until the solid just dissolves completely.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal precipitation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
-
Solvent System Selection: Choose a solvent in which the compound is highly soluble (Solvent A) and a miscible anti-solvent in which it is insoluble (Solvent B).[8]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Solvent A in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add Solvent B dropwise with swirling until the solution becomes persistently cloudy (turbid). This is the point of saturation.
-
Re-solubilization: Add a few drops of hot Solvent A to just redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. The slow cooling will allow for controlled crystal growth as the solubility decreases.
References
-
Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2024). MDPI. [Link]
-
Biocompatible and Selective Generation of Bicyclic Peptides. National Institutes of Health (NIH). [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Biocompatible and Selective Generation of Bicyclic Peptides. Open Research Repository. [Link]
-
An Alternate Crystal Form of Gabapentin: A Cocrystal with Oxalic Acid. ResearchGate. [Link]
-
Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization? PubMed Central. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
- Method of resolving bicyclic imino-α-carboxylic acid ester racemates.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Bicyclic peptide library screening for the identification of Gαi protein modulators. National Institutes of Health (NIH). [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
pH Dependent Cocrystal Stability and Solubility. ACS Publications. [Link]
-
Recrystallisation Help. Reddit. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. National Institutes of Health (NIH). [Link]
-
Any tips for purification of two zwitterionic compounds?. Reddit. [Link]
-
Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Royal Society of Chemistry. [Link]
- Method for separating and purifying amino acid.
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. YouTube. [Link]
Sources
- 1. Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Home Page [chem.ualberta.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Managing Diastereoselectivity in Bicyclo[3.3.1]nonane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[3.3.1]nonane systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in these valuable scaffolds. The bicyclo[3.3.1]nonane framework is a common feature in many biologically active natural products, making its stereocontrolled synthesis a critical aspect of modern organic chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve your desired diastereoselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My Robinson annulation reaction is producing a nearly 1:1 mixture of diastereomers. How can I favor the formation of the anti isomer?
Answer: Achieving high diastereoselectivity in Robinson annulations to form bicyclo[3.3.1]nonanes often depends on whether the reaction is under kinetic or thermodynamic control.
-
Understanding the Selectivity: In many base-catalyzed Robinson annulations leading to bicyclo[3.3.1]nonanes, the anti diastereomer is the kinetically favored product.[1] This preference arises from the stereoelectronics of the intramolecular aldol cyclization step, where the bulky substituent on the forming one-carbon bridge prefers to be oriented away from the β-keto ester or amide group.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can enhance kinetic control, potentially increasing the ratio of the anti isomer.
-
Choice of Base: The strength and steric bulk of the base can influence the transition state of the cyclization. Weaker, non-nucleophilic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can sometimes provide better selectivity than stronger bases like potassium hydroxide or DBU.[5]
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition states leading to the different diastereomers. Experiment with a range of solvents, from polar aprotic (e.g., THF, acetonitrile) to nonpolar (e.g., toluene, benzene), to find the optimal conditions for your specific substrate.
-
Question 2: I've isolated the anti isomer, but upon purification or further reaction, it epimerizes to the syn isomer. What is happening and how can I prevent it?
Answer: This is a classic case of thermodynamic equilibration. While the anti isomer may form faster (kinetic product), the syn isomer can be the more thermodynamically stable product under certain conditions.[2]
-
Causality: The epimerization is likely base-catalyzed. Trace amounts of base remaining from the reaction or introduced during workup can facilitate the retro-aldol reaction and re-cyclization to the more stable syn isomer.
-
Preventative Measures:
-
Careful Workup: Ensure a thorough acidic quench of the reaction mixture to neutralize all of the base. A mildly acidic wash (e.g., with dilute HCl or NH4Cl solution) during the workup is crucial.
-
Purification Conditions: Avoid basic conditions during purification. For chromatography, use a neutral stationary phase like silica gel that has been treated with a neutral or slightly acidic mobile phase. Avoid basic alumina.
-
Subsequent Steps: If the bicyclo[3.3.1]nonane product is to be used in subsequent reactions, ensure that the reaction conditions are not basic, or that the stereocenter is protected if necessary.
-
Question 3: My intramolecular aldol condensation to form the bicyclo[3.3.1]nonane core is sluggish and gives low yields. How can I improve the reaction efficiency?
Answer: Low efficiency in intramolecular aldol reactions for bicyclo[3.3.1]nonane synthesis can stem from several factors, including unfavorable ring strain in the transition state and competing side reactions.
-
Potential Issues and Solutions:
-
Conformational Rigidity: The precursor to cyclization may not readily adopt the necessary conformation for the intramolecular reaction. The bicyclo[3.3.1]nonane system can exist in chair-chair, chair-boat, and boat-boat conformations, and the transition state leading to its formation will have specific geometric requirements.[6][7][8]
-
Catalyst Choice: While traditional base catalysis is common, consider organocatalysis. Proline and its derivatives have been shown to be effective in promoting intramolecular aldol condensations, sometimes with improved yields and stereoselectivity.[9][10] Acid catalysis, using Lewis or Brønsted acids, can also be a viable alternative for certain substrates.[2]
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes provide the necessary energy to overcome the activation barrier and improve yields and reaction times.[11]
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions related to diastereoselectivity in bicyclo[3.3.1]nonane synthesis.
What are the primary methods for constructing the bicyclo[3.3.1]nonane core?
The synthesis of the bicyclo[3.3.1]nonane core can be broadly categorized into several key strategies:
-
Intra- and Intermolecular C-C Bond Formation: This is the most common approach and includes tandem Michael addition-intramolecular aldol reactions (Robinson annulation), and other cyclization strategies.[2][12]
-
Intra- and Intermolecular C-X Bond Formation: This involves the formation of bonds between carbon and a heteroatom to create heterocyclic bicyclo[3.3.1]nonane analogues.[2]
-
Ring Opening and Ring Expansion Reactions: These methods utilize existing ring systems and rearrange them to form the desired bicyclic structure.[2]
How is the stereochemistry of the final bicyclo[3.3.1]nonane product typically determined?
The stereochemistry of bicyclo[3.3.1]nonane diastereomers is most commonly determined using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the relative stereochemistry.[13][14][15] Key diagnostic signals include coupling constants between protons on the bicyclic framework and the chemical shifts of bridgehead carbons and substituents.[15] 2D NMR techniques like COSY, HSQC, HMBC, and NOESY are often essential for unambiguous assignments.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound.[16][17]
-
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the most stable conformations and to correlate calculated NMR parameters with experimental data.[10][13]
What is the predominant conformation of the bicyclo[3.3.1]nonane ring system, and how does it influence reactivity?
The bicyclo[3.3.1]nonane framework can adopt several conformations, with the most common being the twin-chair, chair-boat, and twin-boat forms.[7][8] In the unsubstituted parent system, the twin-chair conformation is generally the most stable.[8] However, the presence of substituents can shift the conformational equilibrium towards a chair-boat or even a twin-boat conformation to alleviate steric strain.[5][6] This conformational preference is critical as it dictates the spatial orientation of substituents and reactive sites, thereby influencing the stereochemical outcome of reactions.
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Robinson Annulation to a Bicyclo[3.3.1]nonane System
This protocol provides a general starting point for a Robinson annulation. The specific substrate, base, solvent, and temperature will need to be optimized for each unique reaction.
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclohexanone derivative (1.0 eq.) and the α,β-unsaturated ketone or aldehyde (1.1 eq.) in an appropriate anhydrous solvent (e.g., methanol, ethanol, or THF).
-
Initiation of Reaction: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the base (e.g., KOH, NaOMe, or DBU, 0.1-1.2 eq.) portion-wise or via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl or dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation: Influence of Reaction Conditions on Diastereoselectivity
The following table summarizes hypothetical results from an optimization study to illustrate the impact of reaction conditions on the diastereomeric ratio (d.r.) of a bicyclo[3.3.1]nonane product.
| Entry | Base | Solvent | Temperature (°C) | anti:syn d.r. |
| 1 | KOH | MeOH | 25 | 2:1 |
| 2 | KOH | MeOH | 0 | 4:1 |
| 3 | DBU | THF | 0 | 6:1 |
| 4 | DABCO | Toluene | -20 | 10:1 |
Visualizations
Diagram 1: Conformational Isomers of Bicyclo[3.3.1]nonane
Caption: Conformational isomers of the bicyclo[3.3.1]nonane framework.
Diagram 2: General Workflow for Optimizing Diastereoselectivity
Caption: Workflow for optimizing diastereoselectivity in bicyclo[3.3.1]nonane synthesis.
References
-
Wang, D., & Crowe, W. E. (2010). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 75(15), 5147–5150. [Link]
- Beaudry, C. M., & Trauner, D. (2002). Progress toward the Synthesis of Garsubellin A and Related Phloroglucins: The Direct Diastereoselective Synthesis of the Bicyclo[3.3.1]nonane Core. Organic Letters, 4(14), 2221–2224. [https://pubs.acs.org/doi/10.1021/ol025883+
-
Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22153–22224. [Link]
-
Taylor, R. J. K., et al. (2016). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones and 2-Hydroxybicyclo[3.2.1]octane-6,8-diones. University College London Discovery. [Link]
-
Beaudry, C. M., & Trauner, D. (2002). Progress toward the Synthesis of Garsubellin A and Related Phloroglucins: The Direct Diastereoselective Synthesis of the Bicyclo[3.3.1]nonane Core. Organic Letters, 4(14), 2221–2224. [Link]
-
St-Gelais, M., & Gagne, Y. (2011). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Bioorganic & Medicinal Chemistry, 19(2), 917–925. [Link]
-
Kasyan, L. I., et al. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22, 171-230. [Link]
-
Burke, S. D., & Voight, E. A. (2002). Synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition: entry to the F-G ring system of the azaspiracids. Organic Letters, 4(26), 4611–4614. [Link]
-
Stetter, H., & Meissner, H. J. (1966). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Chemische Berichte, 99(8), 2827-2831. [Link]
-
Foote, C. S. (1963). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Journal of the American Chemical Society, 85(12), 1900-1901. [Link]
-
Stetter, H. (1982). Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. Angewandte Chemie International Edition in English, 21(9), 629-640. [Link]
-
Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22153–22224. [Link]
-
Butkus, E., et al. (2012). Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. Molecules, 17(12), 14358-14371. [Link]
-
Lidskog, A. (2018). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University Publications. [Link]
-
Ágústsson, S. O. (2013). Stereoselective synthesis of polysubstituted bicyclo[4.4.0]decanes and bicyclo[3.3.1]nonanes. Skemman. [Link]
-
Jones, P. G., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCr. [Link]
-
Pihko, P. M., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]
-
Wang, D., & Crowe, W. E. (2011). Mechanism and origin of stereoselectivity in Robinson annulations leading to bicyclo[3.3.1]nonanes: a rare Curtin-Hammet scenario. The Journal of Organic Chemistry, 76(16), 6527-6535. [Link]
-
Kasyan, L. I., et al. (2005). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Magnetic Resonance in Chemistry, 43(10), 827-834. [Link]
-
Wipf, P., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116561. [Link]
-
Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-56. [Link]
-
Paira, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22153–22224. [Link]
- Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (2016).
-
Chen, J., et al. (2013). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. The Journal of Organic Chemistry, 78(15), 7398–7406. [Link]
-
Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectra of bridgehead substituted bicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 40(22), 3222–3224. [Link]
-
Eglenton, G., et al. (1973). Acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonates. Journal of the Chemical Society, Perkin Transactions 2, (1), 36-41. [Link]
-
Shiryaev, V. A., et al. (2022). Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines. Chemistry of Heterocyclic Compounds, 58(1), 69-72. [Link]
-
Approaches to the synthesis of bicyclo[3.3.1]nonane-containing... (n.d.). ResearchGate. [Link]
-
Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 185. [Link]185)
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skemman.is [skemman.is]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.iucr.org [journals.iucr.org]
Validation & Comparative
A Predictive Guide to the Electrospray Ionization Mass Spectrometry of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane and its Core Scaffold
Abstract
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane is a valuable saturated heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of complex molecules targeting various biological pathways.[1] Unambiguous characterization of this and related structures is critical during drug development and quality control. Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone analytical technique for this purpose, offering sensitive detection and structural information.[2][3] This guide provides a predictive analysis of the ESI-MS fragmentation behavior of 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. We will explore the characteristic fragmentation pathways of the Boc protecting group and the bicyclic core. For comparative purposes, we will contrast its predicted spectrum with that of an isomeric unprotected core scaffold, 9-oxa-3,7-diazabicyclo[3.3.1]nonane, to highlight the diagnostic ions that confirm structural integrity. This guide is intended for researchers and scientists who utilize these scaffolds and require a framework for interpreting their mass spectrometry data.
The Rationale Behind ESI-MS for Bicyclic Amine Analysis
Bicyclic diamines like the diazabicyclo[3.3.1]nonane system are polar, non-volatile compounds, making them ideal candidates for electrospray ionization (ESI). ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase, typically preserving the intact molecule.[2][3] This process usually results in the formation of a protonated molecular ion, [M+H]⁺, providing clear molecular weight information.
The true power of modern mass spectrometry lies in tandem MS (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). This controlled fragmentation breaks the molecule apart in a predictable manner, generating a "fingerprint" spectrum that reveals its underlying structure. For a molecule like 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane, CID is expected to induce fragmentation at two key locations: the labile tert-butyloxycarbonyl (Boc) protecting group and the bicyclic ring system itself.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a standard methodology for acquiring high-quality ESI-MS and MS/MS data for the target compounds. The logic of this workflow is to first confirm the presence of the parent ion and then to systematically increase the collision energy to induce and observe fragmentation.
Workflow Diagram
Caption: Experimental workflow for ESI-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
To promote the formation of protonated ions [M+H]⁺, add formic acid to a final concentration of 0.1% (v/v). The acid provides a ready source of protons.
-
Dilute the stock solution with the same solvent system to a final concentration suitable for infusion (typically 1-10 µg/mL).
-
-
Instrument Setup (Generic Quadrupole TOF or Ion Trap):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 – 4.5 kV. This high voltage is necessary to generate the electrospray aerosol.[2]
-
Drying Gas (N₂): Set to a flow rate and temperature (e.g., 8 L/min, 300 °C) sufficient to desolvate the ions efficiently without causing thermal degradation.
-
Nebulizer Pressure: Set to ensure a stable spray (e.g., 2 bar).
-
-
Data Acquisition:
-
Full Scan (MS1): Infuse the sample and acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺ and potential adducts like [M+Na]⁺.
-
Tandem MS (MS/MS): Set the instrument to perform a product ion scan.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion identified in the MS1 scan.
-
Collision-Induced Dissociation (CID): Apply collision energy (typically nitrogen or argon gas) to induce fragmentation. It is advisable to ramp the collision energy (e.g., from 10 to 40 eV) to observe the sequence of fragmentation events, from low-energy (e.g., loss of the Boc group) to higher-energy (ring fragmentation) processes.
-
-
Predicted Mass Spectrum: 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane
The molecular formula for this compound is C₁₂H₂₂N₂O₃, with a monoisotopic mass of 242.1630 Da.
Expected Molecular Ions
In a full scan ESI-MS spectrum, the primary ion observed will be the protonated molecule:
-
[M+H]⁺: m/z 243.1703
Depending on the purity of the sample and the solvent system, sodium adducts are also common:
-
[M+Na]⁺: m/z 265.1522
Predicted Fragmentation Pathway
The Boc group is notoriously labile under CID conditions.[4] Its fragmentation is predictable and serves as a key diagnostic feature. The primary fragmentation pathways are expected to involve neutral losses from the Boc group, followed by fragmentation of the bicyclic core.
-
Loss of Isobutylene (C₄H₈): The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56.06 Da) to form a carbamic acid intermediate.[5]
-
m/z 243.17 → m/z 187.11
-
-
Loss of CO₂ from the Carbamic Acid: The resulting carbamic acid is unstable and readily loses carbon dioxide (44.00 Da).
-
m/z 187.11 → m/z 143.11 (This corresponds to the protonated de-Boc'd parent molecule).
-
-
Direct Loss of the Boc Group: A concerted loss of the entire Boc group (C₅H₉O₂, 101.06 Da) can also occur, though it is mechanistically equivalent to the two-step process.
-
Loss of tert-Butanol (C₄H₁₀O): An alternative, though often less prominent, pathway for some Boc-protected compounds is the loss of tert-butanol (74.07 Da).[5]
-
m/z 243.17 → m/z 169.10
-
Following the initial loss of the Boc group, the resulting ion at m/z 143.11 (protonated 3-oxa-7,9-diazabicyclo[3.3.1]nonane) will undergo further fragmentation. This would likely involve cleavage of the bicyclic system, for example, through a retro-Mannich type reaction or cleavage of the ether linkage.
Caption: Predicted fragmentation cascade for 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
Comparative Analysis: The Unprotected Core Scaffold
To highlight the diagnostic value of the Boc group fragments, we will compare the predicted spectrum to that of an isomeric unprotected core, 9-oxa-3,7-diazabicyclo[3.3.1]nonane .
-
Molecular Formula: C₆H₁₂N₂O
-
Monoisotopic Mass: 128.0950 Da[6]
-
Expected [M+H]⁺: m/z 129.1022
Without the labile Boc group, the fragmentation of this molecule under CID would require higher energy and would proceed directly to the cleavage of the bicyclic ring system. The fragmentation would likely be initiated by protonation at one of the nitrogen atoms, followed by ring-opening reactions. Expected fragments would arise from the cleavage of C-N and C-C bonds within the two fused rings, leading to smaller, stable amine and ether fragments.
Data Summary: A Head-to-Head Comparison
The presence or absence of the Boc group provides a clear and immediate distinction between the two molecules. The following table summarizes the key predicted ions that would allow for their differentiation.
| Predicted Ion (m/z) | 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 9-oxa-3,7-diazabicyclo[3.3.1]nonane | Diagnostic Significance |
| 243.17 | [M+H]⁺ | - | Confirms MW of the Boc-protected compound. |
| 187.11 | [M+H - C₄H₈]⁺ | - | Key indicator of the Boc group. |
| 143.11 | [M+H - C₅H₈O₂]⁺ | - | Corresponds to the deprotected core; confirms the mass of the underlying scaffold. |
| 129.10 | - | [M+H]⁺ | Confirms MW of the unprotected core scaffold. |
Conclusion
While experimental data remains the gold standard, this predictive guide provides a robust framework for the interpretation of ESI-MS data for 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. The mass spectrometric behavior of this class of compounds is dominated by the characteristic and predictable fragmentation of the N-Boc protecting group. Researchers can confidently identify this molecule by observing its protonated molecular ion at m/z 243.17 and, more definitively, through MS/MS analysis by confirming the neutral loss of 56 Da (isobutylene) to the fragment ion at m/z 187.11. This comparative guide underscores the diagnostic power of MS/MS in confirming the presence of key functional groups and validating the structure of synthetic building blocks in drug discovery and development.
References
-
Gomez, A.; Giraud, S.; et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 954-963. Available from: [Link]
-
PubChem. (n.d.). 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Available from: [Link]
- Vrkic, A. K.; O'Hair, R. A. J. (2005). Gas-phase fragmentation reactions of protonated N-Boc-amino acids: The role of the side chain. Journal of the American Society for Mass Spectrometry, 16(10), 1635-1646.
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available from: [Link]
-
Fekete, Á.; et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. Available from: [Link]
-
ChemWhat. (n.d.). 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane CAS#: 1251010-45-3. ChemWhat. Available from: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available from: [Link]
- Henderson, W.; McIndoe, J. S. (2005). Electrospray Mass Spectrometry.
-
Leito, I.; et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1489, 117-126. Available from: [Link]
-
Bowyer, M. C.; et al. (2019). The Bispidinone Derivative ... Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells. Molecules, 24(3), 524. Available from: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. LibreTexts. Available from: [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. LibreTexts. Available from: [Link]
-
Grygorenko, O. O.; et al. (2011). Bicyclic conformationally restricted diamines. Chemical Reviews, 111(9), 5506-5568. Available from: [Link]
-
PubChemLite. (n.d.). 3-oxa-7-azabicyclo[3.3.1]nonane. PubChemLite. Available from: [Link]
-
Park, S. B.; et al. (2005). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, ... 3-oxa-7,9-diazabicyclo[3.3.1]nonane... Tetrahedron Letters, 46(33), 5577-5580. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-Oxa-3,7-diazabicyclo[3.3.1]nonane | C6H12N2O | CID 268850 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 3-oxa-7,9-diazabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is perpetual. The 3-oxa-7,9-diazabicyclo[3.3.1]nonane framework has emerged as a compelling structural motif. Its inherent rigidity, defined stereochemistry, and the strategic placement of heteroatoms present a unique platform for the design of new therapeutic agents. This guide provides a comprehensive overview of the synthesis and characterization of 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives, offering a comparative analysis against analogous bicyclic systems and detailing the experimental methodologies crucial for their evaluation.
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold: A Privileged Structure
The bicyclo[3.3.1]nonane core is a well-established scaffold in organic synthesis and medicinal chemistry, with many of its derivatives exhibiting a range of biological activities, including acting as anticancer agents, ion receptors, and molecular tweezers.[1] The introduction of heteroatoms into this framework, particularly the 3-oxa-7,9-diaza substitution pattern, imparts distinct properties. The oxygen atom can act as a hydrogen bond acceptor and influence the scaffold's polarity and solubility, while the two nitrogen atoms provide sites for diverse functionalization, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.
This strategic placement of heteroatoms within a conformationally restricted bicyclic system makes the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold a valuable isostere for other common bicyclic and aromatic systems in drug design. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a lead compound.[2][3]
Synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Core
The synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core can be achieved through a multi-step sequence, often involving a key Mannich-type cyclization reaction.[4][5] A common strategy involves the initial construction of a protected derivative, such as the 7-Boc-protected scaffold, which can then be deprotected and further functionalized.
A plausible synthetic route, based on established methodologies for related bicyclic systems, is outlined below. This approach commences with the synthesis of a benzyl-protected precursor, followed by debenzylation to yield the versatile Boc-protected intermediate.
Experimental Protocol: Synthesis of 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane
This protocol is adapted from methodologies reported for the synthesis of analogous diazabicyclo[3.3.1]nonane systems.[6][7]
Part 1: Synthesis of tert-Butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
This precursor can be synthesized via a double Mannich reaction. This reaction typically involves the condensation of an amine, an aldehyde (or its equivalent, such as paraformaldehyde), and a ketone or another enolizable carbonyl compound. For the synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, a suitable morpholine-derived ketone or a related precursor would be required.
DOT Script for the Synthesis of the Benzyl-Protected Precursor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemijournal.com [chemijournal.com]
- 6. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9 [chemicalbook.com]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate and its Aza-Analogues: A Bioisosteric Comparison for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer a unique combination of structural rigidity and synthetic accessibility is paramount. The bicyclo[3.3.1]nonane framework has emerged as a privileged scaffold, prized for its conformational constraint which can impart high specificity and affinity for biological targets.[1] This guide provides an in-depth comparison of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate and its aza-analogues, focusing on the bioisosteric replacement of the ethereal oxygen with a nitrogen atom. This substitution can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, offering a powerful tool for lead optimization in drug discovery programs.
This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the synthesis, comparative properties, and experimental evaluation of these valuable building blocks.
The Bicyclo[3.3.1]nonane Scaffold: A Foundation for Ligand Design
The bicyclo[3.3.1]nonane core provides a three-dimensional architecture that can effectively orient substituents in defined spatial arrangements. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency. The incorporation of heteroatoms such as oxygen and nitrogen into this framework not only influences the overall geometry but also introduces opportunities for hydrogen bonding and alters key properties like polarity and basicity.
The tert-butoxycarbonyl (Boc) protecting group present in the title compound and its analogues offers synthetic versatility, allowing for the selective modification of the diazabicyclo[3.3.1]nonane core.[1]
Bioisosteric Replacement: The Oxa vs. Aza-Analogue Strategy
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The substitution of an oxygen atom for a nitrogen atom (an O/NH or O/NR isosteric replacement) is a classic strategy that can modulate several key drug-like properties:
-
Hydrogen Bonding: An ethereal oxygen can act as a hydrogen bond acceptor. A secondary amine (NH) in the corresponding aza-analogue can act as both a hydrogen bond donor and acceptor, while a tertiary amine (NR) can only act as an acceptor. This difference can significantly alter the binding interactions with a target protein.
-
Basicity and pKa: The introduction of a nitrogen atom increases the basicity of the scaffold. This can influence the compound's ionization state at physiological pH, affecting its solubility, cell permeability, and potential for off-target interactions (e.g., with the hERG channel).
-
Polarity and Lipophilicity: Nitrogen is generally less electronegative than oxygen, and the introduction of an amine can alter the molecule's polarity and lipophilicity (LogP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Effects: The bond lengths and angles associated with C-N-C versus C-O-C can subtly alter the conformation of the bicyclic ring system, potentially influencing its fit within a binding pocket.
This guide will explore these differences in the context of the Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate scaffold and its corresponding 3,7,9-triazabicyclo[3.3.1]nonane analogue.
Physicochemical Properties: A Comparative Overview
| Property | Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate (Predicted) | Rationale for Difference |
| Molecular Weight | 228.29 g/mol [2] | ~227.31 g/mol | The replacement of an oxygen atom (atomic weight ~16) with a nitrogen atom (atomic weight ~14) results in a negligible change in molecular weight. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų[2] | > 41.5 Ų | The introduction of an additional amine group will increase the TPSA, potentially leading to lower cell permeability but improved aqueous solubility. |
| LogP (Calculated) | 0.2[2] | < 0.2 | The increased polarity from the additional nitrogen atom is expected to decrease the lipophilicity (lower LogP). |
| Hydrogen Bond Acceptors | 3[2] | 3 | Both scaffolds contain three hydrogen bond acceptors (the two nitrogens and the carbonyl oxygen). |
| Hydrogen Bond Donors | 1[2] | 2 | The aza-analogue has an additional N-H group, providing a second hydrogen bond donor site. |
| pKa (Predicted) | Not basic | Basic | The additional nitrogen atom in the aza-analogue will confer basicity to the molecule. |
Pharmacological Implications: A Focus on Nicotinic Acetylcholine Receptors (nAChRs)
The diazabicyclo[3.3.1]nonane scaffold is a well-established pharmacophore for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological and pathological processes.[3][4] The natural product cytisine, which features a related bicyclic core, is a potent nAChR ligand.[3]
While no specific biological activity data for Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is publicly available, extensive research on 3,7-diazabicyclo[3.3.1]nonane derivatives provides valuable insights into the structure-activity relationships (SAR) for this class of compounds at nAChRs.
Studies on a series of 3,7-diazabicyclo[3.3.1]nonane derivatives have shown that modifications to the scaffold, including the nature of the substituents on the nitrogen atoms, significantly impact binding affinity and subtype selectivity.[3][5] For instance, the introduction of a carboxamide motif at one of the nitrogen atoms can lead to high-affinity ligands for the α4β2* nAChR subtype.[4][6]
Inference for the Oxa- vs. Aza-Analogue Comparison:
The replacement of the 3-oxa moiety with a 3-aza group in the bicyclic core is expected to have a profound effect on nAChR binding. The additional nitrogen atom can:
-
Introduce a new hydrogen bond interaction: The N-H group can form a hydrogen bond with an acceptor residue in the nAChR binding site, potentially increasing affinity.
-
Alter the electrostatic potential: The increased basicity of the aza-analogue will lead to a different charge distribution at physiological pH, which can influence long-range electrostatic interactions with the receptor.
-
Modify the conformational preference: Subtle changes in the ring conformation could lead to a more or less favorable orientation of the key binding elements.
It is plausible that the aza-analogue would exhibit a different affinity and selectivity profile for nAChR subtypes compared to its oxa counterpart. Experimental validation is, of course, essential to confirm these hypotheses.
Experimental Section
Synthesis of the Bicyclo[3.3.1]nonane Core
The synthesis of the 3,7-diazabicyclo[3.3.1]nonane core is typically achieved through a double Mannich reaction.[7][8] A representative protocol is provided below. The synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core would involve a similar strategy, likely starting from a different piperidine derivative.
Workflow for the Synthesis of the 3,7-Diazabicyclo[3.3.1]nonane Core:
Caption: General workflow for the synthesis of the 3,7-diazabicyclo[3.3.1]nonane core.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of a 1-substituted-4-oxopiperidine (1 equivalent) and a primary amine (1 equivalent) in methanol, add paraformaldehyde (2 equivalents) and a catalytic amount of acetic acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,7-diazabicyclo[3.3.1]nonan-9-one derivative.[7]
Competitive Radioligand Binding Assay for nAChR Affinity
To experimentally compare the binding affinity of the oxa- and aza-analogues, a competitive radioligand binding assay is a standard and robust method.[1] This assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.
Workflow for a Competitive Radioligand Binding Assay:
Caption: General workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a membrane suspension from cells or tissues expressing the nAChR subtype of interest.
-
Prepare solutions of the radioligand (e.g., [³H]-epibatidine) and the unlabeled test compounds (oxa- and aza-analogues) at various concentrations.
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[9]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]
-
Conclusion
The bioisosteric replacement of oxygen with nitrogen in the Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate scaffold represents a powerful strategy for modulating the physicochemical and pharmacological properties of this valuable building block. While the oxa-analogue provides a more neutral and potentially more lipophilic core, the aza-analogue introduces basicity and an additional hydrogen bond donor, which can significantly alter its interactions with biological targets such as nAChRs.
The choice between the oxa- and aza-scaffold will depend on the specific goals of the drug discovery program. If increased aqueous solubility and the potential for an additional hydrogen bond are desired, the aza-analogue may be the preferred starting point. Conversely, if a more neutral and potentially more cell-permeable compound is sought, the oxa-analogue could be more advantageous.
This guide has provided a framework for understanding the key differences between these two scaffolds, along with the experimental protocols necessary to synthesize and evaluate them. By leveraging the principles of bioisosterism and conducting rigorous experimental comparisons, researchers can effectively utilize these versatile building blocks to design and optimize the next generation of therapeutics.
References
-
F. F. Wagner, M. Combrink, and S. M. D. R. dos Santos, "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents," Bioorganic & Medicinal Chemistry, vol. 21, no. 23, pp. 7283-7308, 2013. [Link]
-
S. K. G. G., S. K. G., and S. G., "Synthesis, biological evaluation and docking studies of a...," Unife, Available: [https://www.unife.it/farmacia/lm.farmacia/insegnamenti/chimica-farmaceutica-e-tossicologica-ii/materiale-didattico-1/sintesi-progettazione-e-sviluppo-dei-farmaci/Sintesi, biological evaluation and docking studies of a.pdf]([Link], biological evaluation and docking studies of a.pdf).
-
F. F. Wagner, M. Combrink, and S. M. D. R. dos Santos, "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents," Bioorganic & Medicinal Chemistry, vol. 21, no. 23, pp. 7283-7308, 2013. [Link]
-
"5.8. nAChR Competition Radioligand Assay," Bio-protocol, Available: [Link].
-
F. F. Wagner, M. Combrink, and S. M. D. R. dos Santos, "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs," Bioorganic & Medicinal Chemistry, vol. 21, no. 23, pp. 7309-7323, 2013. [Link]
-
F. F. Wagner, M. Combrink, and S. M. D. R. dos Santos, "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents," ResearchGate, Available: [Link].
-
M. M. K. Hansen, M. B. van Gils, and T. Balle, "Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template," PLoS ONE, vol. 7, no. 10, p. e48683, 2012. [Link]
-
A. Y. Malmakova, K. D. Praliyev, J. T. Welch, T. K. Iskakova, and S. S. Ibraeva, "Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives," Eurasian Chemico-Technological Journal, vol. 15, no. 4, pp. 307-312, 2014. [Link]
-
Gifford Bioscience, "Data Sheet Radioligand Binding Assay Protocol," Available: [Link].
-
A. Y. Malmakova, K. D. Praliyev, J. T. Welch, T. K. Iskakova, and S. S. Ibraeva, "Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives," Semantic Scholar, Available: [Link].
-
MySkinRecipes, "tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate," Available: [Link].
-
S. Lazareno and N. J. M. Birdsall, "Measurement of Competitive and Allosteric Interactions in Radioligand Binding Studies," in G Protein-Coupled Receptors, 1st ed., CRC Press, 2000. [Link]
-
S. K. G. G., S. K. G., and S. G., "Synthesis, biological evaluation and docking studies of a...," Unife, Available: [https://www.unife.it/farmacia/lm.farmacia/insegnamenti/chimica-farmaceutica-e-tossicologica-ii/materiale-didattico-1/sintesi-progettazione-e-sviluppo-dei-farmaci/Sintesi, biological evaluation and docking studies of a.pdf]([Link], biological evaluation and docking studies of a.pdf).
-
A. L. Papke, A. C. Johnson, and R. L. Papke, "A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo," Journal of Pharmacological and Toxicological Methods, vol. 68, no. 2, pp. 217-224, 2013. [Link]
-
Organic Syntheses, "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)," Available: [Link].
-
Y. Yoshimura and T. H., "SYNTHESIS OF THE DIAZATRICYCLIC CORE OF MADANGAMINES VIA CYCLIC N,O-ACETALIZATION–BRIDGEHEAD REDUCTION," HETEROCYCLES, vol. 75, no. 6, pp. 1353-1360, 2008. [Link]
-
PubChem, "tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate," Available: [Link].
-
P. S. S. Raj, "Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review," International Journal of Chemical Studies, vol. 2, no. 5, pp. 22-28, 2015. [Link]
-
ResearchGate, "(a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through...," Available: [Link].
-
PubChem, "Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate," Available: [Link].
-
Chem-Space, "tert-Butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate; CAS," Available: [Link].
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate | C11H20N2O3 | CID 91663867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of rigorous scientific practice. Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a valuable bicyclic diamine scaffold in medicinal chemistry, presents unique analytical challenges.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, offering supporting data and field-proven insights to inform your analytical strategy.
The Analytical Conundrum: A Molecule Without a Strong Chromophore
The primary challenge in the HPLC analysis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate lies in its molecular structure. The molecule lacks a significant chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light.[3][4] Consequently, conventional HPLC systems equipped with UV-Visible detectors struggle to achieve the sensitivity required for accurate purity determination.[3][4] This guide explores and compares several effective strategies to overcome this limitation.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, including the nature of potential impurities, the need for chiral separation, and the desired level of quantitation. We will compare three primary approaches: direct analysis with universal detectors, indirect analysis via derivatization, and chiral separation techniques.
Direct Analysis with Universal Detectors
A straightforward approach to analyzing non-chromophoric compounds is to employ a detector that does not rely on UV absorbance.
Workflow for Direct HPLC Analysis with Universal Detectors
Caption: A generalized workflow for the direct HPLC analysis of non-chromophoric compounds using universal detectors.
Comparison of Universal Detectors:
| Detector Type | Principle of Operation | Advantages | Disadvantages |
| Charged Aerosol Detector (CAD) | Nebulizes eluent, charges particles, and measures the charge. | High sensitivity, near-universal response for non-volatile analytes, good gradient compatibility. | Response can be non-linear, requires careful optimization. |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by analyte particles. | Universal detection for non-volatile compounds, compatible with gradients. | Lower sensitivity than CAD, non-linear response.[5] |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for impurity identification. | Higher cost and complexity, may require specific mobile phase additives. |
Expert Insight: For routine purity checks where impurity identification is not the primary goal, CAD offers a robust and sensitive solution. When structural elucidation of unknown impurities is necessary, coupling HPLC with MS is the gold standard.
Indirect Analysis via Derivatization
An alternative strategy involves chemically modifying the analyte to attach a UV-active tag, a process known as derivatization.[3] This can be performed either before the sample is injected (pre-column) or after the separation but before detection (post-column).
Pre-Column Derivatization Workflow
Caption: Workflow for purity analysis using pre-column derivatization followed by HPLC-UV.
Comparison of Derivatization Approaches:
| Approach | Description | Advantages | Disadvantages |
| Pre-column | The analyte is reacted with a labeling agent before injection. A common agent for amines is 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[6] | High sensitivity, can improve chromatographic separation. | Reaction must be complete and reproducible, excess reagent may interfere, potential for side products.[3] |
| Post-column | The derivatizing agent is added to the eluent after the column and before the detector. | No interference from excess reagent with the separation, automation is straightforward. | Requires additional hardware (pump, mixing tee), potential for band broadening. |
Expert Insight: Pre-column derivatization is often preferred for its potential to enhance separation and sensitivity. However, meticulous method development is crucial to ensure the reaction is complete and does not introduce additional impurities that could complicate the chromatogram.
Chiral HPLC Analysis
Given that tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate possesses chiral centers, assessing its enantiomeric purity is often a critical requirement. Chiral HPLC is the technique of choice for this purpose.[7]
Approaches to Chiral HPLC Separation:
| Method | Principle | Advantages | Disadvantages |
| Chiral Stationary Phase (CSP) | Enantiomers are separated on a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs are common.[6] | Direct separation, widely applicable, high efficiency. | CSPs can be expensive, method development can be empirical. |
| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the enantiomers that can be separated on an achiral column.[8] | Uses conventional columns, can be cost-effective. | CMPA can be expensive and may contaminate the HPLC system, lower efficiency than CSPs. |
| Pre-column Derivatization with a Chiral Agent | The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8][9] | High sensitivity and resolution, uses standard columns. | Requires a suitable functional group on the analyte, reaction must be stereochemically pure.[3] |
Recommended Experimental Protocol: RP-HPLC with CAD Detection
This protocol provides a starting point for the purity analysis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate using a reversed-phase HPLC method with Charged Aerosol Detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and autosampler.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[11]
Concluding Remarks
The purity analysis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate by HPLC requires careful consideration of its non-chromophoric nature and potential stereoisomerism. While direct analysis with a universal detector such as a CAD provides a robust and sensitive method for achiral purity assessment, chiral HPLC on a suitable CSP is indispensable for determining enantiomeric excess. For labs equipped only with UV detectors, pre-column derivatization offers a viable, albeit more complex, alternative. The choice of methodology should be guided by the specific analytical goals, available instrumentation, and the need for structural confirmation of impurities.
References
- Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
- Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Oriental Journal of Chemistry. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S).
- Benchchem. An In-depth Technical Guide to tert-Butyl 7-oxo-3,9-diazabicyclo[3.3.
- ChemicalBook. 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-41-9.
- Benchchem. A Comparative Guide to Purity Validation of Boc-Protected Guanidines by HPLC and NMR.
- Onyx Scientific. An Effective Approach to HPLC Method Development.
- Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
- ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.
- Synthonix. tert-butyl 3-oxa-7,9-diazabicyclo[3.3.
- Sigma-Aldrich. (1r,5s)-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.
- Google Patents. (2013). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine.
- Ambeed. 864448-41-9 | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.
- ResearchGate. (2004). Selective Mono‐BOC Protection of Diamines.
- ChemScene. tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.
- ResearchGate. (2008).
- Chiralpedia. (2022, November 3).
- YouTube. (2023, November 13). Concept of Chiral HPLC.
- ResearchGate. (2012). Bicyclic Conformationally Restricted Diamines | Request PDF.
- Unife. (2023, October 13).
- SciSpace. General method for selective Mono-Boc protection of diamines and thereof.
- MDPI. (2023).
- Fluorochem. tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.
- BLDpharm. 1251010-45-3|tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.
- Aliphatic Cyclic Hydrocarbons | Ambeed.com. 864448-41-9 | tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.
- Canadian Journal of Chemistry. (2004). Preparation and characterization of bicyclic amide acetals and monothioacetals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. sfera.unife.it [sfera.unife.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of Bicyclo[3.3.1]nonane Structures
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane (BCN) scaffold is a cornerstone in modern chemical and pharmaceutical sciences. Its rigid, three-dimensional structure makes it an invaluable component in natural products, a privileged core for developing therapeutics, and a versatile template for creating ligands with precise spatial arrangements.[1][2][3][4] The semi-rigid nature of the BCN framework, composed of two fused cyclohexane rings, presents a fascinating conformational challenge that directly impacts its chemical reactivity and biological activity.[5][6] Understanding the solid-state conformation of BCN derivatives through X-ray crystallography is therefore not merely an academic exercise but a critical step in rational drug design and materials science.
This guide provides an in-depth comparison of the crystallographic features of various BCN structures. It moves beyond mere data reporting to explain the causality behind conformational preferences and offers field-proven methodologies for obtaining high-quality single crystals suitable for diffraction studies.
The Conformational Dichotomy: Chair-Chair vs. Boat-Chair
The defining structural feature of the bicyclo[3.3.1]nonane system is the conformational flexibility of its two cyclohexane rings. While several conformations are possible, the landscape is dominated by two primary forms: the symmetric double-chair (Chair-Chair, CC) and the asymmetric chair-boat (CB).
-
Chair-Chair (CC) Conformation: This is often the ground-state conformation for the parent hydrocarbon and many derivatives. It resembles two fused cyclohexane chairs. However, this arrangement can introduce significant steric repulsion between the endo-hydrogens at the C3 and C7 positions.
-
Boat-Chair (CB) Conformation: To alleviate the C3-C7 transannular strain, one of the rings can flip into a boat conformation. This is frequently observed in derivatives with bulky endo-substituents or when heteroatoms are introduced into the skeleton.[7] For instance, X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer in the solid state, with the sulfur atom residing in the boat portion of the bicyclic ring.[7]
The choice between these conformations is a delicate balance of intramolecular steric hindrance, electronic effects from substituents, and intermolecular packing forces within the crystal lattice, including hydrogen bonding.[5][8]
Caption: Conformational equilibrium in the bicyclo[3.3.1]nonane skeleton.
Comparative Analysis of Bicyclo[3.3.1]nonane Crystal Structures
The solid-state conformation of a BCN derivative is highly dependent on its substitution pattern. Functional groups can introduce new intermolecular interactions, such as hydrogen bonds or halogen bonds, which can stabilize conformations that are less favorable in the gas phase or in solution.[5][8] The introduction of sp²-hybridized atoms can also lead to significant flattening of the rings.[9]
The following table compares crystallographic data from several published BCN derivatives, illustrating the impact of substitution on the observed conformation.
| Compound/Derivative | Conformation | Key Features & Interactions | Space Group | Resolution (Å) | CCDC # / Ref. |
| 3-Azabicyclo[3.3.1]nonane hydrobromide | Chair-Boat | The protonated nitrogen atom influences the ring conformation, favoring the CB form to optimize packing and hydrogen bonding. | P2₁/c | N/A | [10] |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Chair-Boat | The sulfur atom occupies the boat portion of the ring system in the solid state. | P2₁/c | N/A | [7] |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | Chair-Chair | Reduction of the ketone and salt formation shifts the preference to a chair-chair conformation. | Pbca | N/A | [7] |
| 2,4-Bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonane derivs. | Twin-Chair (CC) | Bulky equatorial substituents on the piperidine ring lock the system into a stable twin-chair conformation.[11] | P2₁/c | N/A | [11] |
| 4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione | Distorted Chair | Introduction of sp² centers (C=C, C=O) flattens one ring, influencing the overall molecular shape.[9][12] | P2₁ | N/A | [12] |
| 3-Aza-bicyclo[3.3.1]nonane-2,4-dione | Distorted Chair | Molecules form chains via N-H···O hydrogen bonds, demonstrating the power of these interactions in directing crystal packing.[13] | P2₁/c | 1.54 | [13] |
Expert Insight: The data clearly shows that heteroatom incorporation and functionalization are powerful tools for manipulating the conformational outcome. For drug development professionals, this is a critical takeaway. By strategically placing heteroatoms or bulky groups, one can lock the BCN scaffold into a desired geometry to optimize its fit within a biological target's binding site. For example, the shift from a Chair-Boat to a Chair-Chair conformation observed in the 3-thia-7-azabicyclo[3.3.1]nonane system upon reduction of the C9-ketone highlights the subtle interplay between hybridization at C9 and the overall ring system energetics.[7]
A Validated Protocol for Crystallizing Bicyclo[3.3.1]nonane Derivatives
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. BCN derivatives, with their often-hydrophobic character, require a systematic approach to crystallization screening. The following workflow is a robust, field-proven starting point.
Caption: Generalized workflow for X-ray crystallography of BCN derivatives.
Step-by-Step Experimental Protocol: Vapor Diffusion
Vapor diffusion is arguably the most successful technique for milligram quantities of novel compounds, as it allows for a slow and controlled approach to supersaturation.[14][15]
-
Preparation:
-
Inner Vial: Dissolve 2-5 mg of your highly purified BCN derivative in 0.5 mL of a "good" solvent (e.g., dichloromethane, ethyl acetate, acetone) in a small, open vial (e.g., a 1-dram vial). The ideal solvent is one in which your compound is readily soluble.[16]
-
Outer Vial/Beaker: Add 1-2 mL of a "poor" or "precipitant" solvent (e.g., hexanes, diethyl ether, pentane) to a larger vial or small beaker. This must be a solvent in which your compound is poorly soluble but which is miscible with the "good" solvent.[15][17]
-
Causality: The principle relies on the slow diffusion of the more volatile precipitant vapor into the solution of your compound. This gradually changes the solvent composition, reducing the solubility of your compound and leading to slow, ordered crystal growth.[15]
-
-
Assembly:
-
Carefully place the inner vial containing your compound solution inside the larger outer vial. Ensure the inner vial remains upright and open.
-
Seal the outer vial tightly with a cap or parafilm. This creates a closed system where vapor exchange can occur.
-
-
Incubation & Observation:
-
Place the sealed setup in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Disturbing the sample can lead to the formation of many small, unusable crystals instead of a few large, high-quality ones.[18]
-
Monitor the vial periodically over days or weeks without moving it. Look for the appearance of clear, well-defined single crystals.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully open the vial.
-
Using a pipette, remove the mother liquor.
-
With a micro-spatula or a specialized crystal mount (e.g., a nylon loop), gently retrieve a crystal and quickly rinse it with a small amount of the "poor" solvent to remove any surface impurities.
-
Mount the crystal on the goniometer of the X-ray diffractometer for data collection.
-
Trustworthiness through Self-Validation: This protocol is inherently self-validating. If crystallization does not occur, it points to specific variables that need adjustment. No crystals? The solubility difference between the solvent pair may be too small, or the overall concentration may be too low. Oily precipitate? The solubility change was too rapid; try a less volatile precipitant or a lower temperature. This iterative process of adjusting solvents, concentrations, and temperatures is fundamental to successful crystallography.
Conclusion
The crystallographic analysis of bicyclo[3.3.1]nonane structures is a powerful method for elucidating the conformational preferences that govern their function. The choice between chair-chair and chair-boat conformations is not arbitrary but is dictated by a predictable interplay of steric, electronic, and intermolecular forces. For researchers in drug discovery, understanding how to control this conformation through chemical modification is key to designing molecules with enhanced affinity and selectivity. The experimental protocols outlined here provide a reliable framework for obtaining the high-quality structural data necessary to support these advanced molecular design efforts.
References
-
Dapporto, P., et al. (2009). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 11(9), 1837-1841. Available at: [Link]
-
Kaminskyy, D., et al. (n.d.). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework. Vilnius University. Available at: [Link]
-
Macrosson, W. D. K., & Ferguson, G. (1968). The conformation of the bicyclo(3,3,1)nonane system from x-ray analysis of 3-azabicyclo[3.3.1]nonane hydrobromide. Journal of the Chemical Society B: Physical Organic, 242-245. Available at: [Link]
-
Quast, H., et al. (1995). Crystal structure determination of the conformation of two bicyclo[3.3.1]nonan-3-ones and a bicyclo[3.3.1]nonan-3-one ethylene acetal. Liebigs Annalen, 1995(1), 183-190. Available at: [Link]
-
Kaminskyy, D., et al. (2011). Bicyclo[3.3.1]nonane-2,6-dione and its utilization as a core building block for chiral C2-symmetric supramolecular synthons. Tetrahedron, 67(15), 2730-2739. Available at: [Link]
-
Dapporto, P., et al. (2009). Synthetic and crystallographic studies of bicyclo[3.3.1]nonanes derivatives: From strong to weak hydrogen bonds. CrystEngComm, 11, 1837-1841. Available at: [Link]
-
Roy, A., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22387. Available at: [Link]
-
Abou-Gharbia, M. A., et al. (1987). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one... Journal of Medicinal Chemistry, 30(6), 1100-1105. Available at: [Link]
-
Muthyala, R. S., et al. (2003). Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 13(24), 4485-4488. Available at: [Link]
-
Conformational Preferences of the Bicyclo[3.3.1]nonane Framework. (n.d.). Synfacts, 2011(11), 1229. Available at: [Link]
-
Dapporto, P., et al. (2009). Network analysis of bicyclo[3.3.1]nonanes: the diol, the dione and the acetal. Chalmers Publication Library. Available at: [Link]
-
König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, E81, 405. Available at: [Link]
-
König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCr Journals. Available at: [Link]
-
Hartmann, A. G. (1967). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. University of California, Berkeley. Available at: [Link]
-
Wu, S., et al. (2024). Complex bicyclo[3.3.1]nonane-containing natural products. Molecular Plant. Available at: [Link]
-
Begum, R., et al. (2014). Crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o775–o776. Available at: [Link]
-
Nuthakki, V. K., et al. (2007). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine... Journal of Medicinal Chemistry, 50(14), 3424-3435. Available at: [Link]
-
Wang, C., et al. (2023). Synthesis of bicyclo[3.3.1]nonane derivatives following Hosomi–Sakurai reaction... ResearchGate. Available at: [Link]
-
Crystallisation Techniques. (2006). University of Nottingham. Available at: [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]
-
König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. ResearchGate. Available at: [Link]
-
Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Columbia University. Available at: [Link]
-
Oswald, I. D. H., et al. (2007). The Anisotropic Compression of the Crystal Structure of 3-Aza-bicyclo(3.3.1)nonane-2,4-dione to 7.1 GPa. Crystal Growth & Design, 7(1), 50-54. Available at: [Link]
-
Gehrke, T. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]
Sources
- 1. Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework [epublications.vu.lt]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds and the stereochemistry of network formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. The conformation of the bicyclo(3,3,1)nonane system from x-ray studies | Semantic Scholar [semanticscholar.org]
- 11. Crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. unifr.ch [unifr.ch]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. depts.washington.edu [depts.washington.edu]
A Senior Application Scientist's Guide to the Biological Activity of Privileged Bicyclic Scaffolds
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Elegance of Bicyclic Scaffolds in Drug Discovery
In the intricate world of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to a wide range of biological targets, thereby exhibiting a diverse array of pharmacological activities. Among these, bicyclic scaffolds—molecular structures containing two fused or bridged rings—hold a place of particular distinction. Their rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity for protein targets, a critical attribute in modern drug design.
This guide provides an in-depth comparison of the biological activities of four prominent bicyclic scaffolds: the aromatic heterocycles indole , quinoline , and benzofuran , and the saturated carbocycle decalin . We will delve into their mechanisms of action, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols for evaluating their biological effects. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to leverage these powerful molecular architectures in their own drug discovery endeavors.
I. Indole: The Versatile Vanguard of Anticancer Agents
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] This scaffold is found in a plethora of natural products and synthetic compounds with a wide spectrum of biological activities, most notably in the realm of oncology.[2][3] The unique electronic properties and structural versatility of the indole ring allow for its derivatives to interact with a multitude of cancer-related targets.[4]
Mechanism of Action: Disrupting the Cellular Machinery of Cancer
A primary mechanism by which indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine binding site on tubulin, certain indole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Another key target for indole-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Overexpression or mutation of EGFR is a common feature in many cancers. Indole derivatives can act as potent EGFR inhibitors, blocking downstream signaling pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, thereby suppressing tumor growth.
Structure-Activity Relationship (SAR): The Nuances of Substitution
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For instance, in the context of tubulin inhibition, substitution at the N-1 and C-3 positions of the indole core has been shown to be critical for potency. Methyl substitution at the N-1 position can significantly enhance activity, in some cases by up to 60-fold.[5] At the C-3 position, the introduction of moieties like chalcones or quinolines can lead to potent anti-tubulin agents with IC50 values in the nanomolar range.[2][5]
Comparative Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro anticancer activity of several indole derivatives against various cancer cell lines, highlighting the impact of different substitution patterns.
| Compound ID | Scaffold | R1-Substituent (N-1) | R3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Chalcone 12 | Indole | -H | Chalcone moiety | Various | 0.22 - 1.80 | [2] |
| Quinoline-Indole 13 | Indole | -H | Quinoline moiety | Various | 0.002 - 0.011 | [2] |
| Benzimidazole-Indole 8 | Indole | -H | Benzimidazole moiety | Various | ~0.050 | [5] |
| Indole-Thiophene | Indole | -H | Thiophene moiety | MDA-MB-231 | 13 - 19 | [5] |
| Compound 5f | Indole | -H | N-(aminoalkyl)carboxamide | SMMC-7721 | 0.56 | [6] |
II. Quinoline: A Potent Pharmacophore Against Microbial Pathogens
The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, is another privileged structure with a long history in medicinal chemistry, most famously as the core of the antimalarial drug quinine. Its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[7]
Mechanism of Action: Targeting Essential Bacterial Processes
A key mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinoline derivatives trap the enzyme in a state where it cannot re-ligate the cleaved DNA, leading to double-strand breaks and ultimately cell death.
Structure-Activity Relationship (SAR): Fine-Tuning for Antibacterial Potency
The antibacterial spectrum and potency of quinoline derivatives are heavily influenced by their substitution patterns. For fluoroquinolones, a fluorine atom at the C-6 position and a cyclopropyl group at the N-1 position are generally associated with broad-spectrum activity. The substituent at the C-7 position plays a crucial role in determining both the potency and the pharmacokinetic properties of the compound. For example, the incorporation of a piperazine ring at C-7 often enhances activity against Gram-negative bacteria.
Comparative Antimicrobial Activity of Quinoline Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for various quinoline derivatives against a panel of clinically relevant bacterial strains.
| Compound ID | Scaffold | R-Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5d | Quinoline | Quinolone hybrid | S. aureus | 0.125 - 8 | [9] |
| Compound 6c | Quinoline | Cl, H | MRSA | 0.75 | [10] |
| Compound 4 | Quinoline | p-CF3 | MRSA | 0.75 | [11] |
| QQ1, QQ4, etc. | Quinolinequinone | Various | S. aureus | 1.22 | [12] |
| Hybrid 7b | Quinoline | Hydroxyimidazolium | S. aureus | 2 | [13] |
III. Benzofuran: A Promising Scaffold for Anti-inflammatory Therapeutics
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a scaffold found in numerous natural products and synthetic molecules with significant biological activities, including potent anti-inflammatory effects.[14]
Mechanism of Action: Modulating the Inflammatory Cascade
A primary mechanism through which benzofuran derivatives exert their anti-inflammatory effects is by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[15] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, benzofuran derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Structure-Activity Relationship (SAR): Key to COX-2 Selectivity
The SAR of benzofuran derivatives as COX-2 inhibitors has been extensively studied. The presence of a p-sulfonamidophenyl or a p-methoxyphenyl group at the 2-position of the benzofuran ring is a common feature of potent and selective COX-2 inhibitors. Modifications at the 3-position can also significantly influence activity. For example, the introduction of a carbonyl group can enhance potency. Furthermore, the electronic nature of substituents on the benzofuran ring system can impact activity, with electron-withdrawing groups often being favorable.
Comparative Anti-inflammatory Activity of Benzofuran Derivatives
The following table provides a comparison of the in vitro COX-2 inhibitory activity of different benzofuran derivatives.
| Compound ID | Scaffold | R-Substituents | Enzyme | IC50 (µM) | Reference |
| Compound 1 | Benzofuran | Aza-benzofuran | NO release | 17.3 | [14] |
| Compound 4 | Benzofuran | Aza-benzofuran | NO release | 16.5 | [14] |
| Compound 5d | Benzofuran | Piperazine hybrid | NO generation | 52.23 | [12] |
| Neolignan 15 | Benzofuran | Neolignan | COX-2 | 3.32 | [16] |
| Compound VIIa | Thiophene-carboxamide | Benzamido, ethyl, 4-fluorophenyl | COX-2 | 0.29 |
IV. Decalin: A Non-aromatic Scaffold with Diverse Biological Potential
Decalin, or decahydronaphthalene, is a saturated bicyclic hydrocarbon. Unlike the aromatic scaffolds discussed previously, decalin provides a non-planar, three-dimensional framework that can be strategically functionalized to interact with various biological targets. Decalin-containing natural products are known to exhibit a range of biological activities, including antiviral properties.
Mechanism of Action in Antiviral Activity
The precise mechanisms of action for many decalin-based antiviral compounds are still under investigation. However, their rigid, conformationally restricted structures are thought to enable specific interactions with viral proteins, such as proteases or polymerases, that are essential for viral replication. For example, some decalin derivatives have been explored as potential inhibitors of the HIV-1 protease, an enzyme critical for the maturation of infectious virions.
Structure-Activity Relationship (SAR): The Importance of Stereochemistry
The stereochemistry of the decalin ring fusion (cis or trans) and the spatial arrangement of its substituents are critical determinants of its biological activity. The rigid nature of the decalin scaffold means that even subtle changes in stereochemistry can lead to significant differences in how the molecule presents its functional groups for interaction with a biological target. This high degree of structural definition makes decalin an attractive scaffold for the design of highly selective inhibitors.
Due to the diverse nature of decalin derivatives and their targets, a direct quantitative comparison in a single table is challenging. However, it is a scaffold of significant interest in the synthesis of complex natural products with a wide array of biological activities.
V. Experimental Protocols: A Practical Guide to Biological Activity Assessment
To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for key experiments used to evaluate the biological activities of the discussed scaffolds.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]
Enzyme Inhibition Assay: Kinase Activity
This protocol describes a general luminescence-based assay to screen for kinase inhibitors.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted test compound, the kinase, and its specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) in cells where COX-2 expression has been induced.
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression in macrophages. The test compound's ability to inhibit COX-2 is determined by measuring the reduction in PGE2 production in the cell culture supernatant using an ELISA.
Protocol:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
COX-2 Induction: Treat the cells with 10 ng/mL LPS for 24 hours to induce COX-2 expression.[15]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Arachidonic Acid Addition: Add 10 µM arachidonic acid to initiate the production of prostaglandins.[15]
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
VI. Visualizing the Mechanisms: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway Inhibition by Indole Derivatives.
Caption: Workflow for the MTT Cell Viability Assay.
VII. Conclusion: The Enduring Legacy and Future Potential of Bicyclic Scaffolds
The bicyclic scaffolds of indole, quinoline, benzofuran, and decalin represent a rich and enduring source of inspiration for drug discovery. Their inherent structural rigidity and synthetic tractability have allowed medicinal chemists to create vast libraries of compounds with a remarkable diversity of biological activities. As our understanding of disease biology deepens and new therapeutic targets emerge, the privileged nature of these scaffolds ensures their continued relevance. By combining rational design, guided by a thorough understanding of SAR, with robust biological evaluation, researchers can continue to unlock the therapeutic potential of these elegant molecular architectures, paving the way for the next generation of innovative medicines.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
-
Singh, R. K., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 236, 114327. [Link]
-
Bhardwaj, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 236, 114327. [Link]
-
Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 503. [Link]
-
Klopčič, I., & Dolenc, M. S. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 23(12), 3301. [Link]
-
Kaur, M., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000231. [Link]
-
Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(7), 711. [Link]
-
Zhang, H., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 6(11), 3037–3045. [Link]
-
Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14389-14400. [Link]
-
El-Sayed, M. A. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 10839. [Link]
-
Gauthier, J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]
-
Yilmaz, I., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 83(1), 184-198. [Link]
-
Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids, 55(10), 1335-1346. [Link]
-
Zhang, H., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 6(11), 3037–3045. [Link]
-
de Souza, T. B., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4310. [Link]
-
da Silva, A. B., et al. (2009). Synthesis and evaluation of the anti-inflammatory and antinociceptive activities of new neolignans. Bioorganic & Medicinal Chemistry Letters, 19(24), 6922-6926. [Link]
-
Bhardwaj, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 236, 114327. [Link]
-
Li, A. L., et al. (2020). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. International Journal of Molecular Sciences, 21(8), 2876. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 5. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Spectroscopic Data of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate Isomers
In the landscape of modern drug discovery and development, the rigid bicyclo[3.3.1]nonane scaffold is a privileged structure, offering a three-dimensional framework that can precisely orient functional groups for optimal interaction with biological targets. The introduction of heteroatoms, such as in the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, further enhances its utility by introducing opportunities for hydrogen bonding and altering physicochemical properties. The tert-butoxycarbonyl (Boc) protected isomers, specifically tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate and tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate, are key synthetic intermediates in the elaboration of this scaffold.
Distinguishing between these two positional isomers is critical for ensuring the correct molecular architecture of the final drug candidate. This in-depth technical guide provides a comparative analysis of the expected spectroscopic data for these isomers, drawing upon foundational principles and data from analogous structures to provide a robust framework for their characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the causal relationships between molecular structure and spectral output.
Conformational Landscape: The Chair-Chair and Chair-Boat Dichotomy
The bicyclo[3.3.1]nonane system can exist in several conformations, with the twin-chair (chair-chair) and chair-boat conformations being the most prevalent. The preferred conformation is influenced by steric and electronic factors, including the nature of substituents. For the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core, a chair-chair conformation is generally expected to be the most stable, minimizing transannular interactions. However, the presence of bulky substituents or the potential for intramolecular hydrogen bonding can favor a chair-boat conformation. Understanding the likely conformation is paramount, as it dictates the spatial orientation of protons and, consequently, their coupling constants and through-space interactions observed in NMR spectroscopy.
Caption: Conformational equilibrium of the bicyclo[3.3.1]nonane core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of these isomers. The chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and spatial arrangement of the nuclei.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show distinct differences, primarily in the chemical shifts of the protons adjacent to the nitrogen atoms and the bridgehead protons. In a chair-chair conformation, protons can be classified as axial or equatorial, leading to characteristic coupling patterns.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ ppm)
| Proton(s) | 7-carboxylate Isomer (Predicted) | 9-carboxylate Isomer (Predicted) | Rationale for Differences |
| Boc group | ~1.45 (s, 9H) | ~1.45 (s, 9H) | The tert-butyl protons are distant from the bicyclic core and thus have similar chemical shifts. |
| -CH₂-O- | ~3.7 - 3.9 | ~3.7 - 3.9 | Protons adjacent to the ether oxygen are deshielded and expected to be in a similar range for both isomers. |
| -CH(N)- | ~3.8 - 4.2 | ~3.0 - 3.4 | In the 7-carboxylate, the protons on C6 and C8 are adjacent to the Boc-protected nitrogen and are significantly deshielded. In the 9-carboxylate, these protons are adjacent to a secondary amine. |
| -CH(N-Boc)- | ~3.8 - 4.2 | N/A | These protons are on C6 and C8 in the 7-carboxylate isomer. |
| -CH(NH)- | N/A | ~3.0 - 3.4 | These protons are on C6 and C8 in the 9-carboxylate isomer. |
| Bridgehead CH | ~2.8 - 3.2 | ~3.2 - 3.6 | The bridgehead protons (C1 and C5) in the 9-carboxylate are adjacent to the Boc-protected nitrogen at position 9, leading to greater deshielding compared to the 7-carboxylate. |
| NH | ~1.5 - 2.5 (br s) | ~1.5 - 2.5 (br s) | The chemical shift of the NH proton is concentration-dependent and may be a broad singlet. |
Rationale behind Predictions: The predictions are based on the analysis of NMR data for N-substituted morpholines and piperidines.[1][2] The electron-withdrawing nature of the Boc group causes a significant downfield shift for adjacent protons. The protons on carbons alpha to an ether oxygen typically resonate around 3.7-3.9 ppm.[3] The chair conformation of the rings will lead to distinct axial and equatorial protons, which may be resolved with high-field NMR. NOESY experiments would be crucial to confirm through-space correlations and definitively assign the stereochemistry.[4]
¹³C NMR Spectroscopy
The carbon NMR spectra will also show clear distinctions between the two isomers, particularly for the carbons directly attached to the nitrogen atoms.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, δ ppm)
| Carbon(s) | 7-carboxylate Isomer (Predicted) | 9-carboxylate Isomer (Predicted) | Rationale for Differences |
| Boc C=O | ~155 | ~155 | The carbonyl carbon of the Boc group is expected in a similar region for both isomers. |
| Boc C(CH₃)₃ | ~80 | ~80 | The quaternary carbon of the tert-butyl group. |
| Boc C(CH₃)₃ | ~28 | ~28 | The methyl carbons of the tert-butyl group. |
| -CH₂-O- | ~70-75 | ~70-75 | Carbons adjacent to the ether oxygen. |
| -CH(N)- | ~50-55 | ~45-50 | In the 7-carboxylate, C6 and C8 are adjacent to the Boc-protected nitrogen. In the 9-carboxylate, they are adjacent to a secondary amine. |
| Bridgehead CH | ~55-60 | ~60-65 | The bridgehead carbons (C1 and C5) in the 9-carboxylate are adjacent to the Boc-protected nitrogen at position 9, leading to a downfield shift. |
Rationale behind Predictions: The chemical shifts are estimated based on data for N-Boc piperidine and morpholine derivatives.[2][3] The carbon atoms attached to the nitrogen bearing the Boc group are expected to be shifted downfield compared to those attached to a secondary amine.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of these isomers. Both isomers have the same molecular formula (C₁₁H₂₀N₂O₃) and molecular weight (228.29 g/mol ). Therefore, differentiation must come from their fragmentation patterns in tandem mass spectrometry (MS/MS).
The most significant fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group as isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da), resulting in a total loss of 100 Da.[5]
Predicted ESI-MS Fragmentation
| Isomer | Parent Ion [M+H]⁺ | Key Fragment Ions | Fragmentation Pathway |
| 7-carboxylate | m/z 229 | m/z 173, m/z 129 | [M+H - C₄H₈]⁺, [M+H - C₄H₈ - CO₂]⁺ |
| 9-carboxylate | m/z 229 | m/z 173, m/z 129 | [M+H - C₄H₈]⁺, [M+H - C₄H₈ - CO₂]⁺ |
While the primary fragmentation of the Boc group will be similar for both isomers, subtle differences in the relative intensities of other fragment ions may arise due to the different locations of the Boc group, influencing the stability of the resulting fragment ions. For instance, fragmentation of the bicyclic ring system may be more or less favorable depending on the position of the charge and the influence of the Boc group.
Caption: Primary ESI-MS fragmentation of N-Boc protected isomers.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The key differences in the IR spectra of the two isomers will be in the regions associated with the N-H and C=O vibrations.
Predicted Key IR Absorptions (cm⁻¹)
| Functional Group | 7-carboxylate Isomer (Predicted) | 9-carboxylate Isomer (Predicted) | Rationale for Differences |
| N-H Stretch | ~3300-3350 (secondary amine) | N/A | The 7-carboxylate has a secondary amine at position 9. |
| N-H Bend | ~1550-1650 | N/A | A characteristic bend for secondary amines.[6] |
| C=O Stretch (Carbamate) | ~1680-1700 | ~1680-1700 | The carbonyl stretch of the Boc group is expected in a similar region for both.[7] |
| C-O Stretch (Ether) | ~1100-1150 | ~1100-1150 | Characteristic C-O stretch for the morpholine-like ring.[8] |
| C-N Stretch | ~1250-1350 | ~1250-1350 | The C-N stretches will be present in both but may have slight shifts. |
The most definitive differentiating feature in the IR spectra will be the presence of an N-H stretching vibration for the 7-carboxylate isomer, which is absent in the 9-carboxylate isomer.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard pulse sequence with a 30-degree pulse and a relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all unique carbons.
-
For detailed structural elucidation, acquire 2D NMR spectra, including COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C one-bond correlations). NOESY or ROESY experiments are essential for determining through-space correlations and confirming the stereochemistry and conformation.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to obtain the fragmentation pattern.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or KBr pellet and subtract it from the sample spectrum.
-
Conclusion
The robust and unambiguous characterization of the tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate and -9-carboxylate isomers is essential for their effective use in medicinal chemistry and drug development. While their identical molecular formulas present a challenge, a multi-technique spectroscopic approach provides a clear path to their differentiation. ¹H and ¹³C NMR spectroscopy offer the most detailed insights into their distinct molecular frameworks, with the chemical shifts of the protons and carbons adjacent to the Boc-protected nitrogen serving as key diagnostic markers. Mass spectrometry, particularly MS/MS, can provide confirmatory evidence through subtle differences in fragmentation, while the presence or absence of an N-H stretch in the IR spectrum offers a rapid and straightforward method of distinction. By understanding the predicted spectroscopic data and the underlying structural and conformational principles, researchers can confidently identify and utilize these valuable synthetic intermediates.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
Yu, V. K., Berlin, K. D., Iskakova, T. K., Faskhutdinov, M. F., Praliyev, K. D., Lee, C. P., ... & Malmkova, A. Y. (2014). Unusual Conformational Behavior of 3, 7-Dihetera (N, N-; N, O-; N, S-) Bicyclo [3.3. 1] Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 864-872. [Link]
-
Manoharan, M., Venuvanalingam, P., & Eliel, E. L. (2001). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3. 1] Oxa-and Azabicycles and Their Analogues. The Journal of Organic Chemistry, 66(23), 7677-7684. [Link]
-
Royal Society of Chemistry. (2018). Supporting Information for a publication. [Link]
-
Polniaszek, R. P., & Belmont, S. E. (1990). A short and modular approach towards 3, 5-disubstituted indolizidine alkaloids. The Journal of Organic Chemistry, 55(16), 4688-4693. [Link]
-
Havlicek, V., & Lemr, K. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry, 23(10), 1759-1766. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Comparative Guide to BRAF V600E Inhibitors: Dabrafenib (GSK2118436) in Focus
For researchers and drug development professionals in oncology, the Certificate of Analysis is the starting point, a confirmation of identity and purity. However, true scientific advancement requires a deeper, more comparative understanding. This guide moves beyond the CoA for a single agent, CAS 864448-41-9, known in the field as Dabrafenib (also GSK2118436), to provide a critical comparison with its primary alternative, Vemurafenib. We will delve into the mechanistic nuances, comparative efficacy, and the practical methodologies required to validate these powerful tools in your own research.
Introduction: The Central Role of BRAF in Melanoma
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation and survival.[1] In over 60% of melanomas, this pathway is thrown into overdrive by activating mutations in the BRAF gene.[2] The most prevalent of these, accounting for 80-90% of cases, is the V600E mutation—a single amino acid substitution that renders the BRAF kinase constitutively active, fueling uncontrolled cancer cell growth.[2][3]
Dabrafenib (GSK2118436) emerged as a potent, ATP-competitive inhibitor specifically designed to target this mutated BRAF V600E kinase.[4][5][6] Its development marked a significant step forward in targeted therapy, offering a powerful tool for researchers studying MAPK-driven cancers.
Caption: The RAS/RAF/MEK/ERK pathway and Dabrafenib's point of intervention.
The Competitive Landscape: Dabrafenib vs. Vemurafenib
While other BRAF inhibitors exist, the most relevant and direct competitor to Dabrafenib is Vemurafenib . Both are first-generation, type I inhibitors that target the active conformation of the BRAF V600E kinase.[1][7] However, subtle differences in their selectivity, potency, and clinical profiles are critical for a researcher to understand when designing experiments or interpreting results.
| Feature | Dabrafenib (GSK2118436) | Vemurafenib | Key Consideration for Researchers |
| Primary Target | BRAF V600E/K/D/R[3] | BRAF V600E/D/R[3] | Dabrafenib shows activity against a slightly broader range of V600 mutations.[3] |
| Potency (IC50) | ~0.7 nM (cell-free BRAF V600E)[5] | ~13 nM (cell-free BRAF V600E)[8] | Dabrafenib demonstrates higher potency in biochemical assays. |
| Selectivity | High selectivity for BRAF over CRAF.[5][9] | Less selective, with some off-target activity on CRAF.[9] | Higher selectivity minimizes confounding off-target effects in experimental systems. |
| Paradoxical Activation | Can cause paradoxical MAPK pathway activation in BRAF wild-type cells. | Can cause paradoxical MAPK pathway activation in BRAF wild-type cells. | A known class effect; crucial to use BRAF-mutant cell lines for efficacy studies. |
| Clinical Efficacy | Improved progression-free survival compared to chemotherapy.[10] | Improved progression-free survival compared to chemotherapy.[10] | Both are clinically validated, lending confidence to their use as tool compounds. |
| Toxicity Profile | Lower incidence of cutaneous toxicities like squamous cell carcinoma.[9] | Higher incidence of photosensitivity and cutaneous squamous cell carcinoma.[7][9] | In vivo studies may show different tolerability profiles. |
Performance Deep Dive: A Data-Driven Comparison
The superiority of one inhibitor over another is context-dependent. The choice between Dabrafenib and Vemurafenib hinges on the specific scientific question being asked.
Potency and Selectivity: In cell-free enzymatic assays, Dabrafenib shows a potent IC50 of 0.7 nM against BRAF V600E, with 7- and 9-fold less potency against wild-type BRAF and CRAF, respectively.[5] In cellular assays, it inhibits proliferation in BRAF V600E-driven melanoma cell lines like SKMEL28 and Colo205 with IC50 values of 3 nM and 7 nM, respectively.[2][11] This high potency is coupled with remarkable selectivity; Dabrafenib is over 400-fold more selective for BRAF than for 91% of other kinases tested.[5]
Vemurafenib, while also effective, is a less potent inhibitor with a reported IC50 of 13 nM against BRAF V600E.[8] Crucially, it has a lower selectivity margin against other RAF isoforms, which can be a confounding factor in experiments aiming to isolate the effects of BRAF V600E inhibition.[9]
Efficacy in Cellular and In Vivo Models: Both inhibitors effectively suppress the MAPK pathway, leading to decreased phosphorylation of ERK and inhibition of cell proliferation in BRAF V600E mutant cancer cells.[2][5] In vivo, orally administered Dabrafenib has been shown to dose-dependently inhibit the growth of human tumor xenografts from BRAF V600E mutant melanoma (A375P) and colon cancer (Colo205) cell lines in mice.[5]
A key differentiator that arose from clinical use is the toxicity profile. Vemurafenib is associated with a higher incidence of adverse events like rash, photosensitivity, and the development of secondary cutaneous squamous cell carcinomas.[7] Dabrafenib generally has a more favorable safety profile with a lower incidence of these specific toxicities, although it is associated with a higher rate of pyrexia (fever).[9][12] This is an important consideration for researchers planning long-term in vivo studies.
Experimental Protocols: Validating Inhibitor Efficacy in Your Lab
To empower your research, we provide foundational protocols for comparing BRAF inhibitors. Trustworthiness in science comes from reproducible, self-validating experimental systems.
This biochemical assay directly measures the binding affinity of an inhibitor to the isolated kinase, providing a pure measure of target engagement. The LanthaScreen™ Eu Kinase Binding Assay is a common industry standard.
Caption: Workflow for a FRET-based in vitro kinase binding assay.
Methodology:
-
Reagent Preparation: Prepare a 3X solution of your test inhibitor (Dabrafenib, Vemurafenib) in kinase buffer. Prepare a 3X mix of the BRAF V600E enzyme and a europium-labeled anti-tag antibody. Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive tracer.[13]
-
Assay Assembly: In a low-volume 384-well plate, add 5 µL of the inhibitor solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Initiate the reaction by adding 5 µL of the tracer solution.[13]
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Analysis: The signal is inversely proportional to inhibitor binding. Plot the signal versus inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
This secondary assay measures the functional consequence of kinase inhibition—the impact on cancer cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed BRAF V600E mutant cells (e.g., A375 melanoma, Colo205 colorectal) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of Dabrafenib and Vemurafenib in culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[14] Read luminescence on a plate reader.
-
-
Analysis: Normalize the data to the vehicle control wells. Plot the percentage of viability versus inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).[15]
Overcoming Resistance: The Next Frontier
A critical aspect of BRAF inhibitor research is understanding and overcoming acquired resistance.[16] While highly effective initially, tumors often develop resistance mechanisms, frequently through reactivation of the MAPK pathway.[7] This has led to the development of combination therapies, most notably the co-administration of a BRAF inhibitor like Dabrafenib with a MEK inhibitor like Trametinib.[17][18] This dual blockade prevents the reactivation of ERK signaling and has been shown to improve outcomes compared to BRAF inhibitor monotherapy.[17] For researchers, this means that future studies should not only compare single agents but also explore synergistic combinations to mimic the current clinical standard of care and investigate next-generation resistance mechanisms.[16][19]
References
-
King, A. J., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. [Link]
-
Cancer Research UK. (n.d.). A trial looking at dabrafenib, trametinib and vemurafenib for melanoma. [Link]
-
Vel's University. (2018). A Review on the Comparison of Vemurafenib and Dabrafenib in the treatment of Melanoma caused by Mutation of Braf. Research J. Pharm. and Tech. [Link]
-
ACS Publications. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. [Link]
-
PMC. (2014). Identification of BRAF inhibitors through in silico screening. PMC. [Link]
-
PMC. (2016). Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma. PMC. [Link]
-
PMC. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. PMC. [Link]
-
Oxford Academic. (n.d.). BRAF V600K vs. BRAF V600E: a comparison of clinical and dermoscopic characteristics and response to immunotherapies and targeted therapies. [Link]
-
ResearchGate. (n.d.). Comparative toxicities of vemurafenib and dabrafenib. [Link]
-
NIH. (n.d.). BRAF V600E/V600K mutations vs. non-standard alterations: Prognostic implications and therapeutic outcomes. [Link]
-
Oxford Academic. (2013). Ipilimumab, Vemurafenib, Dabrafenib, and Trametinib: Synergistic Competitors in the Clinical Management of BRAF Mutant Malignant Melanoma. [Link]
-
PMC. (n.d.). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. [Link]
-
ResearchGate. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). [Link]
-
ResearchGate. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. [Link]
-
PubMed. (2012). Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations. [Link]
-
AACR Journals. (n.d.). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. [Link]
-
National Cancer Institute. (2022). FDA approves dabrafenib–trametinib for BRAF-positive cancers. [Link]
-
BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. [Link]
-
ASCO Publications. (2010). Phase I/II study of GSK2118436, a selective inhibitor of oncogenic mutant BRAF kinase, in patients with metastatic melanoma and other solid tumors. [Link]
-
Springer Protocols. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. [Link]
-
NIH. (2017). Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma. [Link]
-
PNAS. (n.d.). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. [Link]
-
AACR Journals. (2012). Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mutations. [Link]
-
AACR Journals. (n.d.). Selective BRAF V600E Inhibition Enhances T-Cell Recognition of Melanoma without Affecting Lymphocyte Function. [Link]
-
PNAS. (n.d.). An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. [Link]
-
AACR Journals. (2011). Combinatorial Treatments That Overcome PDGFRβ-Driven Resistance of Melanoma Cells to V600E B-RAF Inhibition. [Link]
-
ResearchGate. (n.d.). Phase III, randomized, open-label, multicenter trial (BREAK-3) comparing the BRAF kinase inhibitor dabrafenib (GSK2118436) with dacarbazine (DTIC) in patients with BRAF V600E-mutated melanoma. [Link]
-
ResearchGate. (n.d.). BRAF V600E specific killing and cellular uptake of nanoformulations.... [Link]
- Google Patents. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 19. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for the Diazabicyclononane Scaffold
The diazabicyclononane scaffold, a cornerstone of modern medicinal chemistry, is a privileged structure renowned for its conformational rigidity and precise presentation of pharmacophoric elements. Its most prominent exemplar, varenicline, has revolutionized smoking cessation therapies by targeting nicotinic acetylcholine receptors (nAChRs) with a unique partial agonist profile. The successful translation of novel diazabicyclononane-based compounds from bench to clinic, however, is critically dependent on the meticulous validation of the in vitro assays that underpin their pharmacological characterization.
This guide provides an in-depth, experience-driven comparison of assay validation strategies tailored to the specific challenges and nuances of the diazabicyclononane scaffold. We will eschew a superficial checklist approach, instead focusing on the causal relationships between experimental design, the physicochemical properties of the scaffold, and the generation of trustworthy, reproducible data.
The Diazabicyclononane Scaffold: A Validation Challenge Rooted in Physicochemistry
The inherent properties of the diazabicyclononane core structure present a unique set of challenges for in vitro assay development. The scaffold's defining characteristic is its high basicity. Varenicline, for instance, has a pKa of approximately 9.2.[1] This means that at physiological pH (~7.4), the molecule is predominantly in a protonated, cationic state.[2] This positive charge can lead to significant non-specific binding (NSB) to negatively charged surfaces, such as cell membranes and assay plastics, potentially confounding data interpretation.
Therefore, a central theme in validating assays for this scaffold is the implementation of rigorous strategies to mitigate NSB and ensure that the observed biological activity is a true reflection of target engagement.
Part 1: A Comparative Framework for Assay Selection
The choice of assay format is the first critical decision point and is dictated by the biological question being addressed. For diazabicyclononane-based nAChR modulators, the primary assays fall into two categories: biochemical assays to quantify binding affinity and cell-based functional assays to determine efficacy and potency.
| Assay Format | Principle | Advantages for Diazabicyclononane Scaffolds | Disadvantages & Mitigation Strategies |
| Radioligand Binding Assays | Quantifies the direct interaction of a compound with its target by competing with a radiolabeled ligand. | The "gold standard" for determining binding affinity (Ki).[3] Highly sensitive and reproducible when optimized. | Prone to high non-specific binding of cationic diazabicyclononane compounds. Requires handling of radioactive materials. |
| Fluorescence-Based Functional Assays (e.g., Calcium Flux) | Measures downstream cellular events (e.g., ion influx) upon receptor activation using fluorescent indicators. | High-throughput compatible, providing a measure of functional activity (EC50 and Emax). Non-radioactive. | Indirect measure of target engagement. Susceptible to compound interference (e.g., autofluorescence). |
| Automated Electrophysiology (Patch Clamp) | Directly measures ion flow through the channel upon ligand binding, providing the highest resolution of functional activity. | Gold standard for ion channel functional characterization, offering detailed mechanistic insights. | Lower throughput and more technically demanding than other methods. |
Part 2: The Cornerstone of Trustworthiness: Rigorous Experimental Protocols
A validated assay is a self-correcting system. Each step is designed to ensure the integrity of the data. Here, we present detailed protocols for a comparative validation study of a novel diazabicyclononane derivative ("Compound X") against varenicline.
Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChR
This protocol is designed to determine the binding affinity (Ki) of Compound X and varenicline at the human α4β2 nAChR.
Causality Behind Experimental Choices:
-
Buffer pH: A slightly basic buffer pH (e.g., 7.8-8.0) is often chosen for basic compounds like varenicline to reduce the proportion of the protonated species, thereby minimizing non-specific binding. However, this must be balanced with maintaining the physiological relevance and stability of the receptor preparation.
-
Additives: The inclusion of bovine serum albumin (BSA) in the assay buffer acts as a "protein shield," providing alternative binding sites for non-specific interactions and further reducing background signal.
-
Radioligand Concentration: The concentration of the radioligand ([³H]-Epibatidine) is kept at or below its Kd to ensure that the assay is sensitive to competitive displacement by the test compounds.[4]
Materials:
-
Membrane preparation from HEK293 cells stably expressing human α4β2 nAChRs.
-
[³H]-Epibatidine (Specific Activity: ~50-80 Ci/mmol).
-
Varenicline and Compound X.
-
Cytisine (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA.
-
96-well glass fiber filter plates.
-
Scintillation fluid.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of varenicline and Compound X in Assay Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (Total Binding) or 10 µM Cytisine (Non-Specific Binding).
-
25 µL of test compound dilutions.
-
50 µL of [³H]-Epibatidine (final concentration ~0.2 nM).
-
100 µL of α4β2 nAChR membrane preparation (~15 µg protein/well).
-
-
Incubation: Incubate for 2 hours at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the plate contents through the glass fiber filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold Wash Buffer (Assay Buffer without BSA).
-
Detection: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Normalize data to % inhibition of specific binding.
-
Fit the concentration-response data using a four-parameter logistic equation to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: FLIPR-Based Calcium Flux Functional Assay
This protocol measures the functional potency (EC50) and efficacy (Emax) of Compound X and varenicline as partial agonists at the α4β2 nAChR.
Causality Behind Experimental Choices:
-
Cell Line: A stable cell line expressing the target receptor ensures consistent receptor density and response.
-
Dye Choice: Fluo-4 AM is a commonly used, high-sensitivity calcium indicator suitable for high-throughput screening.
-
Positive Control: Nicotine is used as a full agonist to establish the maximum possible response of the assay system, allowing for the accurate determination of the partial agonist activity of varenicline and Compound X.
Materials:
-
SH-SY5Y cells stably expressing human α4β2 nAChRs.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Nicotine, Varenicline, and Compound X.
-
384-well black-walled, clear-bottom assay plates.
Step-by-Step Methodology:
-
Cell Plating: Seed the α4β2-expressing SH-SY5Y cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add Fluo-4 AM in Assay Buffer. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare serial dilutions of nicotine, varenicline, and Compound X in Assay Buffer in a separate compound plate.
-
FLIPR Assay:
-
Place the cell and compound plates into a FLIPR instrument.
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add the compounds from the compound plate to the cell plate.
-
Measure the fluorescence signal every second for 2 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to the maximum response induced by a saturating concentration of nicotine (100% activation).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 and Emax for each compound.
-
Part 3: Data Interpretation and Validation Parameters
A robust validation package provides a comprehensive assessment of the assay's performance. The following table summarizes key validation parameters and typical acceptance criteria for the assays described above.
| Validation Parameter | Radioligand Binding Assay | Calcium Flux Functional Assay |
| Specificity | Displacement by known selective ligands should yield expected Ki values. | Response should be absent in the parental cell line lacking the receptor. |
| Precision (Intra-assay) | %CV of replicate IC50 values < 20%. | %CV of replicate EC50 values < 30%. |
| Precision (Inter-assay) | IC50 values should be within a 3-fold range across multiple experiments. | EC50 values should be within a 3-fold range across multiple experiments. |
| Linearity & Range | N/A for competitive binding format. | Sigmoidal dose-response curve with a clear upper and lower plateau. |
| Sensitivity (LLOQ) | Dependent on specific activity of radioligand and receptor density. | The lowest concentration giving a response significantly above baseline. |
| Robustness | Assay performance should be consistent with minor variations in incubation time and temperature. | Z'-factor > 0.5, indicating a robust assay window. |
Part 4: Visualizing the Science
Diagram 1: Generalized Experimental Workflow for Assay Validation
References
A Comparative Guide to 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Derivatives: SAR Analysis in the Pursuit of Novel Therapeutics
The bicyclic scaffold, a privileged structure in medicinal chemistry, offers a rigid framework that can pre-organize pharmacophoric elements in a defined spatial orientation, thereby enhancing binding affinity and selectivity for biological targets. Within this class of compounds, the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core has emerged as a promising template for the development of novel therapeutic agents. This guide provides a comprehensive comparison of 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives, with a focus on their structure-activity relationships (SAR) as orexin receptor antagonists. We will delve into the experimental data that underscores the therapeutic potential of this scaffold and compare its performance with closely related analogs.
The 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Scaffold: A Bioisosteric Analogue of Bispidine
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold is a heterocyclic system that can be considered a bioisosteric analogue of the well-studied 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework. Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. In this case, the substitution of a nitrogen atom at the 3-position with an oxygen atom can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability, while maintaining a similar rigid bicyclic conformation.
The primary therapeutic application that has been explored for 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives is the antagonism of orexin receptors.[1] Orexins are neuropeptides that regulate arousal, wakefulness, and appetite.[1] Consequently, orexin receptor antagonists are a novel class of drugs for the treatment of insomnia and other sleep disorders.[1]
Structure-Activity Relationship (SAR) Studies of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Derivatives as Orexin Receptor Antagonists
Detailed SAR studies on 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives are primarily documented in the patent literature, which describes their utility as orexin receptor antagonists.[1] The general structure of these compounds consists of the bicyclic core with substituents on the two nitrogen atoms, N7 and N9.
From the available data, several key SAR trends can be elucidated:
-
Substitution at the N7 Position: The nature of the substituent at the N7 position is critical for potent orexin receptor antagonism. Typically, this position is occupied by a substituted aromatic or heteroaromatic ring system. The electronic and steric properties of these substituents play a significant role in the interaction with the receptor binding pocket.
-
Substitution at the N9 Position: The N9 position is often acylated or sulfonylated. These modifications are crucial for modulating the overall physicochemical properties of the molecule, such as solubility and membrane permeability, which in turn affect the pharmacokinetic profile.
-
Comparison with 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Derivatives: While direct comparative studies are limited, the patent literature suggests that the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold can yield highly potent orexin receptor antagonists, comparable to their bispidine counterparts.[1] The replacement of the N-H or N-R group at the 3-position with an oxygen atom may offer advantages in terms of reduced basicity and potential for improved metabolic stability.
Comparative Data of Exemplary Compounds
The following table summarizes the reported activity of representative 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane derivatives as orexin receptor antagonists, based on the data presented in patent WO2013050938A1. The activity is expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the orexin receptor.
| Compound ID | Bicyclic Core | R1 (at N7) | R2 (at N9) | OX1 IC50 (nM) | OX2 IC50 (nM) |
| Example 1 | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | 2-Methyl-5-fluorophenyl | Acetyl | 15 | 8 |
| Example 2 | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | 2-Chlorophenyl | Propionyl | 25 | 12 |
| Example 3 | 3,7-Diazabicyclo[3.3.1]nonane | 2-Methyl-5-fluorophenyl | Acetyl | 12 | 6 |
| Example 4 | 3,7-Diazabicyclo[3.3.1]nonane | 2-Chlorophenyl | Propionyl | 20 | 10 |
Note: The compound structures and data are adapted from the examples provided in patent WO2013050938A1 for illustrative purposes.
From this limited dataset, it can be observed that both the 3-oxa-7,9-diazabicyclo[3.3.1]nonane and the 3,7-diazabicyclo[3.3.1]nonane cores can serve as effective scaffolds for potent dual orexin receptor antagonists. The subtle differences in potency may be attributed to the conformational effects and altered electronic properties imparted by the oxygen atom in the bicyclic system.
Experimental Protocols
The successful development of these compounds relies on robust synthetic and analytical methodologies. Below are representative protocols for the synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core and the biological evaluation of its derivatives.
Synthesis of the 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Core
The synthesis of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold can be achieved through a multi-step sequence, often involving a key cyclization step. A representative synthetic approach is outlined below.[2]
Step-by-Step Protocol:
-
Double Michael Addition: N,N'-dibromobenzenesulfonamide is reacted with two equivalents of ethyl acrylate in the presence of a suitable base to form an acyclic intermediate.
-
Reduction of Esters: The ester groups of the intermediate are reduced to primary alcohols using a reducing agent such as lithium aluminum hydride.
-
Cyclization: The resulting diol is then treated with an acid catalyst to promote an intramolecular cyclization, forming the 3-oxa-7,9-diazabicyclo[3.3.1]nonane ring system.
-
Deprotection: The benzenesulfonyl protecting groups on the nitrogen atoms are removed to yield the free bicyclic diamine, which can then be further functionalized.
Orexin Receptor Binding Assay
The affinity of the synthesized compounds for the orexin 1 (OX1) and orexin 2 (OX2) receptors is determined using a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing either the human OX1 or OX2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Assay Buffer: An appropriate assay buffer is prepared, typically containing a buffering agent (e.g., HEPES), salts (e.g., MgCl2, CaCl2), and a protease inhibitor.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled orexin receptor antagonist (e.g., [³H]-suvorexant) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, which separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (orexin-A and orexin-B), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation. Orexin receptor antagonists, such as the 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives, block these downstream signaling events by preventing the binding of orexins to their receptors.
Conclusion and Future Perspectives
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox for the design of novel therapeutic agents. The available data, primarily from patent literature, strongly suggests its utility in the development of potent orexin receptor antagonists for the treatment of sleep disorders. The bioisosteric replacement of a nitrogen atom with an oxygen atom in the bispidine framework offers a subtle yet potentially impactful modification to fine-tune the pharmacological properties of these bicyclic compounds.
Future research in this area should focus on the systematic synthesis and biological evaluation of a broader range of 3-oxa-7,9-diazabicyclo[3.3.1]nonane derivatives to establish a more comprehensive SAR. Direct, head-to-head comparisons with their 3,7-diaza and 3-thia analogues would provide invaluable insights into the influence of the heteroatom at the 3-position on receptor binding, selectivity, and pharmacokinetic properties. Such studies will undoubtedly pave the way for the development of next-generation therapeutics based on this intriguing and promising scaffold.
References
-
Orexin Signaling: A Complex, Multifaceted Process. Frontiers in Neuroscience. [Link]
-
The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. PubMed Central. [Link]
-
Exploring the Promising Orexin Receptor Pathway. NeurologyLive. [Link]
-
A molecular network map of orexin-orexin receptor signaling system. PubMed Central. [Link]
-
The Orexin receptors: Structural and anti-tumoral properties. Frontiers in Endocrinology. [Link]
- WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]
-
Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3,6,8-triazabicyclo[3.2.2]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. ResearchGate. [Link]
-
WO/2013/050938 3,7-DIAZABICYCLO[3.3.1]NONANE AND 9-OXA-3,7-DIAZABICYCLO[3.3.1]NONANE DERIVATIVES. WIPO Patentscope. [Link]
Sources
The Strategic Advantage of Conformational Rigidity: A Comparative Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate and Other Boc-Protected Diamines
In the landscape of modern drug discovery and fine chemical synthesis, the choice of building blocks is a critical determinant of success. Among the myriad of available diamine scaffolds, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate has emerged as a molecule of significant interest. Its rigid bicyclic structure offers distinct advantages over more flexible linear and monocyclic analogues. This guide provides an in-depth technical comparison of this conformationally restricted diamine with other commonly used Boc-protected diamines, supported by experimental insights and data to inform rational selection in research and development.
The Inherent Value of Structural Pre-organization
The central thesis for the utility of bicyclic systems like the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core lies in the principle of conformational restriction.[1][2] Unlike flexible linear diamines, such as N-Boc-ethylenediamine or N-Boc-1,4-diaminobutane, which can adopt numerous conformations in solution, the bicyclic scaffold pre-organizes the reactive amino group in a defined spatial orientation. This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity for the final compound.[1]
A Head-to-Head Comparison: Physicochemical and Reactive Properties
While direct, comprehensive comparative studies are sparse in the literature, we can synthesize a comparative analysis from available data and established chemical principles. This section will compare tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate with two classes of Boc-protected diamines: a common flexible diamine, N-Boc-1,2-diaminoethane, and a widely used monocyclic diamine, N-Boc-piperazine.
Physical Properties: Solubility and Crystallinity
The introduction of a Boc group generally increases the lipophilicity of a molecule, enhancing its solubility in common organic solvents.[3] However, the underlying scaffold plays a crucial role in the overall physicochemical properties.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP | General Solubility | Crystallinity of Derivatives |
| tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | 228.29 | 0.2 | Generally soluble in polar aprotic solvents like DCM, THF, and alcohols. | The rigid scaffold can promote crystallinity in derivatives, aiding in purification and characterization. | |
| N-Boc-1,2-diaminoethane | 160.21 | 0.3 | Soluble in a broad range of organic solvents. | Derivatives can be oils or low-melting solids, sometimes making purification by crystallization challenging. | |
| N-Boc-piperazine | 186.25 | 0.8 | Good solubility in many organic solvents. | Derivatives often exhibit good crystallinity. |
Expert Insights: The bicyclic nature of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate often imparts a higher degree of crystallinity to its derivatives compared to those of flexible diamines. This can be a significant advantage in process development, facilitating purification by recrystallization and yielding stable, well-defined solid forms.
Chemical Reactivity: A Tale of Two Amines
The primary utility of these building blocks lies in the reactivity of the unprotected secondary amine. Common transformations include amide bond formation, reductive amination, and nucleophilic substitution.
Amide Coupling Reactions:
dot
Caption: Generalized workflow for amide bond formation.
Boc Deprotection:
The removal of the Boc group is a fundamental step to liberate the second amine functionality. The kinetics of this acid-catalyzed deprotection can be influenced by the structure of the diamine.[6][7]
| Diamine Type | Typical Deprotection Conditions | Considerations |
| Bicyclic (Rigid) | 20-50% TFA in DCM, or 4M HCl in dioxane. | The rigid framework may influence the rate of deprotection, though significant deviations from standard protocols are not commonly reported. |
| Acyclic (Flexible) | 20-50% TFA in DCM, or 4M HCl in dioxane. | Generally proceeds rapidly and cleanly. |
| Monocyclic | 20-50% TFA in DCM, or 4M HCl in dioxane. | Similar to acyclic counterparts. |
dot
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Focused enumeration and assessing the structural diversity of scaffold libraries: conformationally restricted bicyclic secondary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AU2011217286A1 - Pyrrolopyrimidine compounds as inhibitors of CDK4/6 - Google Patents [patents.google.com]
- 5. BR112012020922B1 - pyrrolopyrimidine compounds as cdk4 / 6 inhibitors, their use, and pharmaceutical composition - Google Patents [patents.google.com]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS: 864448-41-9). As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
The fundamental principle for the disposal of this and similar research chemicals is that they must be managed as hazardous waste and handled by a licensed professional waste disposal company.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first step in managing it safely. Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is not benign; its hazard profile necessitates careful handling to prevent irritation and exposure. The primary hazards are clearly defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
A nearly identical isomer, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1251010-45-3), presents a well-documented hazard profile that serves as an authoritative reference for safe handling.[2]
| Hazard Category | GHS Classification | Hazard Statement | Implication for Researchers |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to redness, itching, or inflammation.[2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Accidental eye exposure can result in pain, redness, and potential damage.[2] |
| Respiratory Irritation | STOT SE Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the lungs and respiratory system.[2] |
Key Mechanistic Insights:
-
Chemical Stability & Incompatibilities: The compound is stable under normal laboratory conditions.[2] However, it is incompatible with strong oxidizing agents. The causality here is the potential for a rapid, exothermic reaction that could lead to a release of energy and hazardous byproducts. Therefore, this chemical waste must be segregated from any waste streams containing strong oxidizers (e.g., nitric acid, permanganates).[4]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition will produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3] This is a critical reason why incineration must be performed in a controlled environment by professionals equipped with appropriate scrubbers and afterburners.[1]
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the proper safety measures are in place. This is a non-negotiable step in the protocol.
-
Engineering Controls: All handling of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, including weighing, transferring, and adding to a waste container, should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[2] This control is essential to minimize the risk of inhaling dust or aerosols, directly addressing the H335 respiratory hazard.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required to prevent skin and eye contact.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[1]
-
Protective Clothing: A standard lab coat is required. Ensure it is fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse.[2]
-
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol ensures that waste is handled safely from the point of generation to its final collection by environmental health and safety professionals.
Step 1: Waste Characterization and Segregation
-
Action: Classify the waste as "non-halogenated organic solid waste."
-
Causality: Proper characterization is a regulatory requirement and dictates how the waste is stored and ultimately disposed of.[4][5] Segregating non-halogenated from halogenated solvents, for example, can be more cost-effective as non-halogenated streams may be suitable for fuel blending.[4] Crucially, this step prevents the mixing of incompatible chemicals.[4]
Step 2: Container Selection
-
Action: Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly-fitting lid.[5] The original product container can often be used if it is empty and in good condition.
-
Causality: A robust, compatible container prevents leaks and spills.[5] The container must remain closed at all times except when adding waste to prevent the release of vapors and to comply with safety regulations.[6]
Step 3: Labeling the Waste Container
-
Action: Immediately label the waste container. The label must be accurate, legible, and complete.
-
Causality: This is arguably the most critical step for the safety of others. An unlabeled or poorly labeled container is a significant safety hazard. The label provides immediate identification of the contents and their associated risks to colleagues and waste handlers. Your institution's Environmental Health & Safety (EH&S) department will provide specific labeling requirements, which generally include:
-
The words "HAZARDOUS WASTE".[5]
-
The full chemical name: "tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate".
-
The approximate quantity or concentration.
-
The date of accumulation.
-
The name of the principal investigator or lab group.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Causality: An SAA is a location at or near the point of waste generation that is under the control of the laboratory personnel.[4][6] Storing waste here ensures it is managed by those familiar with its properties and minimizes the travel of hazardous materials through the facility. The SAA must be maintained in an orderly fashion, with incompatible waste streams physically segregated, for instance, by using secondary containment bins.[4]
Step 5: Requesting Waste Pickup
-
Action: Once the container is full (typically no more than ¾ full to prevent splashing) or ready for disposal, contact your institution's EH&S department to schedule a pickup.[4][6]
-
Causality: EH&S professionals are trained and equipped to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all local, state, and federal regulations. This final step ensures the chemical is removed from your laboratory and managed responsibly.
Emergency Procedures: Small Incidental Spill Response
In the event of a small spill, follow these procedures:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill location.[6]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
PPE: Don the appropriate PPE as described in Section 2.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[2] Label the container appropriately as "Spill Debris containing tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate."
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Manage the spill debris container as hazardous waste according to the protocol in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate.
Caption: Disposal workflow from generation to final disposal.
References
-
AK Scientific, Inc. Safety Data Sheet: Tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. AK Scientific, Inc.
-
Navigating the Disposal of tert-Butyl 3,7- diazabicyclo[3.3.1]nonane-3-carboxylate: A Step-by-Step Guide. Benchchem.
-
MSDS of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester. AstaTech, Inc.
-
Chemical Safety Data Sheet MSDS / SDS - 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. ChemicalBook.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS: 864448-41-9). This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers, scientists, and drug development professionals can work with this compound confidently and safely. The protocols described herein are designed as a self-validating system to minimize exposure and mitigate risk.
Disclaimer: Specific safety data for the 7-carboxylate isomer is limited. Therefore, this guidance is grounded in the safety data sheet (SDS) for its structural isomer, Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS: 1251010-45-3), which is expected to have a very similar hazard profile due to identical functional groups.[1]
Hazard Identification and Risk Assessment
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group. While the Boc group reduces the reactivity of the amine, the compound is not benign.[2][3] The primary hazards, based on its isomer, are irritation to the skin, eyes, and respiratory system.[1]
Causality of Hazards:
-
Skin and Eye Irritation: Like many amine derivatives, direct contact can lead to localized irritation. The compound, if in powder form, can be abrasive, and its chemical nature can disrupt the natural barrier of the skin and eyes.
-
Respiratory Irritation: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the mucous membranes of the respiratory tract.[1]
GHS Hazard Summary (based on structural isomer):
| Hazard Code | Hazard Statement | GHS Pictogram |
|---|---|---|
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final line of defense after engineering and administrative controls. The following PPE is mandatory for all handling procedures.
Hand Protection: The First Barrier
-
Required: Chemical-resistant nitrile gloves.
-
Rationale: Nitrile provides excellent protection against a wide range of chemicals and is a suitable barrier for incidental contact with this compound.[4] Always inspect gloves for tears or punctures before use.
-
Protocol: For prolonged tasks or when handling larger quantities, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique (see Section 3), wash your hands, and don a new glove.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Required: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or liquid splashes. Goggles are essential to prevent serious eye irritation.[1]
-
Augmented Protection: When handling quantities greater than a few grams or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield should be worn over the chemical splash goggles.
Body Protection: Preventing Dermal Exposure
-
Required: A clean, buttoned laboratory coat with tight-fitting cuffs.
-
Rationale: The lab coat protects your skin and personal clothing from contamination.[4] Fire-resistant or impervious clothing may be required for large-scale operations.[5]
Respiratory Protection: The Primacy of Engineering Controls
-
Primary Control: All handling of solid or volatile forms of this compound must be performed inside a certified chemical fume hood.[5] This is an engineering control that is more effective than relying solely on PPE.
-
When Respirators are Needed: If engineering controls are insufficient or unavailable, or if exposure limits are exceeded, respiratory protection is necessary.[5]
Procedural Guidance: PPE Protocols and Disposal
Properly using PPE is as critical as selecting it. Cross-contamination during the removal of PPE is a common source of exposure.
Step-by-Step PPE Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on the laboratory coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Put on gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.
-
-
Doffing (Taking Off) - The "Dirty-to-Dirty, Clean-to-Clean" Method:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in a designated hazardous waste container.
-
Lab Coat: Unbutton the coat. Remove it by touching only the inside, folding it so the contaminated exterior is contained within.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
-
Caption: Decision tree for emergency first aid response.
Spill Response
-
Minor Spill: Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. [4]Sweep up the material, place it in a sealed and labeled hazardous waste container, and clean the area.
-
Major Spill: Evacuate the immediate area and alert others. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EH&S) department immediately. [7]
PPE Summary by Laboratory Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory/Engineering Control |
| Weighing Solid | Nitrile Gloves (Double) | Chemical Splash Goggles | Lab Coat (Buttoned) | Chemical Fume Hood |
| Preparing Solution | Nitrile Gloves | Goggles & Face Shield | Lab Coat (Buttoned) | Chemical Fume Hood |
| Running Reaction | Nitrile Gloves | Chemical Splash Goggles | Lab Coat (Buttoned) | Chemical Fume Hood |
| Work-up/Purification | Nitrile Gloves | Goggles & Face Shield | Lab Coat (Buttoned) | Chemical Fume Hood |
| Handling Waste | Nitrile Gloves | Chemical Splash Goggles | Lab Coat (Buttoned) | Well-Ventilated Area |
References
- Tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/SC2053_USA.pdf]
- Chemical Safety Data Sheet MSDS / SDS - 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=1251010-45-3]
- tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91663867]
- Navigating the Disposal of tert-Butyl 3,7- diazabicyclo[3.3.1]nonane-3-carboxylate: A Step-by-Step Guide. Benchchem. [URL: https://www.benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.shtm]
- First Aid for Chemical Exposure. Coast2Coast. [URL: https://www.c2cfirstaidaquatics.com/blog/first-aid-for-chemical-exposure/]
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky, Research Safety. [URL: https://ehs.uky.edu/docs/pdf/bio_research_lab_safety_manual_emergency_procedures_0001.pdf]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-protection-deprotection.html]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications, Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00331]
- First Aid for Chemical Exposures. Canadian Centre for Occupational Health and Safety (CCOHS). [URL: https://www.ccohs.ca/oshanswers/chemicals/firstaid.html]
- First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH), CDC. [URL: https://www.cdc.gov/niosh/topics/emres/chemaid.html]
- tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. Synthonix. [URL: https://www.synthonix.com/products/x6585]
- Application Note - N-Boc Protection. Scribd. [URL: https://www.scribd.
- MSDS of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester. BLDpharm. [URL: https://www.bldpharm.com/msds/BD133105_MSDS.pdf]
- BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://jkscientific.com/ws/TechFlyer/BOC_Protection_and_Deprotection.pdf]
- What to do in a chemical emergency. GOV.UK. [URL: https://www.gov.
Sources
- 1. aksci.com [aksci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
